2,4-Dichloro-8-methylquinazoline
Description
Properties
IUPAC Name |
2,4-dichloro-8-methylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c1-5-3-2-4-6-7(5)12-9(11)13-8(6)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIWNFKPROTKHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50434896 | |
| Record name | 2,4-Dichloro-8-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39576-83-5 | |
| Record name | 2,4-Dichloro-8-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Synthesis of 2,4-Dichloro-8-methylquinazoline: A Technical Guide to Core Synthetic Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining 2,4-dichloro-8-methylquinazoline, a key heterocyclic scaffold in medicinal chemistry. The synthesis is strategically divided into two core transformations: the initial construction of the 8-methylquinazoline-2,4(1H,3H)-dione ring system, followed by a robust chlorination to yield the target molecule. This document elucidates the mechanistic underpinnings of these reactions, offers detailed, field-proven experimental protocols, and presents quantitative data to support the described methodologies. The guide is designed to equip researchers and drug development professionals with the necessary knowledge to efficiently synthesize and utilize this important chemical entity.
Introduction: The Significance of the Quinazoline Scaffold
Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their prevalence in medicinal chemistry is due to their ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. The 2,4-dichloroquinazoline core, in particular, serves as a versatile precursor for the synthesis of a multitude of derivatives, as the chlorine atoms at the 2- and 4-positions are amenable to regioselective nucleophilic substitution. The introduction of a methyl group at the 8-position can significantly influence the molecule's steric and electronic properties, potentially enhancing its biological activity or modifying its pharmacokinetic profile.
This guide focuses on the practical synthesis of this compound, presenting a logical and efficient synthetic strategy.
Strategic Overview of the Synthesis
The most direct and widely applicable synthetic approach to this compound involves a two-step sequence, as illustrated below. This strategy begins with the formation of the stable 8-methylquinazoline-2,4(1H,3H)-dione intermediate, which is subsequently chlorinated.
Caption: High-level overview of the two-step synthesis of this compound.
Pathway I: Synthesis of 8-Methylquinazoline-2,4(1H,3H)-dione
The initial and crucial step is the construction of the quinazoline-2,4-dione ring system bearing a methyl group at the 8-position. The most common and efficient method for this transformation is the cyclization of 2-amino-3-methylbenzoic acid with a suitable one-carbon carbonyl equivalent, such as urea or potassium cyanate.
Mechanistic Insights: Cyclization with Urea
The reaction of 2-amino-3-methylbenzoic acid with urea proceeds through an initial nucleophilic attack of the amino group on one of the carbonyl carbons of urea, leading to the formation of a ureido intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the newly formed urea nitrogen onto the carboxylic acid, followed by dehydration, yields the stable 8-methylquinazoline-2,4(1H,3H)-dione. This reaction is a variation of the well-established Niementowski quinazoline synthesis.[1][2][3]
Caption: Simplified mechanism for the formation of 8-methylquinazoline-2,4(1H,3H)-dione from 2-amino-3-methylbenzoic acid and urea.
Experimental Protocol: Synthesis of 8-Methylquinazoline-2,4(1H,3H)-dione
This protocol is adapted from general procedures for the synthesis of quinazolinediones from anthranilic acids.[4]
Materials:
-
2-Amino-3-methylbenzoic acid
-
Urea
-
Sand bath or high-temperature heating mantle
-
Reaction vessel (e.g., round-bottom flask) with a condenser
Procedure:
-
Combine 2-amino-3-methylbenzoic acid and urea in a molar ratio of approximately 1:5 in a dry reaction vessel.
-
Heat the mixture in a sand bath or using a heating mantle to a temperature of 180-200 °C.
-
Maintain the reaction at this temperature for 4-6 hours, during which the mixture will melt and then solidify.
-
Allow the reaction mixture to cool to room temperature.
-
Treat the solid residue with a hot aqueous solution of sodium hydroxide (10%) to dissolve the product.
-
Filter the hot solution to remove any insoluble impurities.
-
Acidify the filtrate with a strong acid, such as hydrochloric acid, until the product precipitates.
-
Collect the precipitate by filtration, wash with cold water, and dry to afford 8-methylquinazoline-2,4(1H,3H)-dione.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2-Amino-3-methylbenzoic Acid | N/A |
| Reagent | Urea | N/A |
| Typical Yield | 60-75% | Estimated from similar syntheses |
| Melting Point | >250 °C | N/A |
Pathway II: Chlorination of 8-Methylquinazoline-2,4(1H,3H)-dione
The second stage of the synthesis involves the conversion of the keto groups in the 8-methylquinazoline-2,4(1H,3H)-dione to chloro groups. This is typically achieved using a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the most common and effective choice, often used in conjunction with a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF).
Mechanistic Insights: Chlorination with Phosphorus Oxychloride
The chlorination of the quinazolinedione with POCl₃ is a complex process.[5][6][7] It is believed to proceed through the initial formation of a phosphate ester intermediate by the reaction of the enol form of the quinazolinedione with POCl₃. This is followed by a nucleophilic attack of a chloride ion, leading to the displacement of the phosphate group and the formation of the chloro-substituted quinazoline. The presence of a base can facilitate the initial phosphorylation step.[5] The reaction occurs in two stages, with the conversion to the final dichloro product achieved by heating.[5]
Caption: A simplified representation of the chlorination of 8-methylquinazoline-2,4(1H,3H)-dione with POCl₃.
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the chlorination of quinazolinones.[8][9][10]
Materials:
-
8-Methylquinazoline-2,4(1H,3H)-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Ice
-
Dichloromethane or other suitable organic solvent
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 8-methylquinazoline-2,4(1H,3H)-dione in an excess of phosphorus oxychloride (approximately 10-15 equivalents).
-
Add a catalytic amount of N,N-dimethylformamide (a few drops).
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 8-Methylquinazoline-2,4(1H,3H)-dione | N/A |
| Reagent | Phosphorus oxychloride (POCl₃) | [5][6][7] |
| Catalyst | N,N-Dimethylformamide (DMF) | Common practice |
| Typical Yield | 80-95% | Estimated from similar syntheses[8][9] |
| Appearance | Off-white to pale yellow solid | General observation |
Conclusion
The synthesis of this compound is reliably achieved through a two-step process involving the cyclization of 2-amino-3-methylbenzoic acid with urea to form 8-methylquinazoline-2,4(1H,3H)-dione, followed by chlorination with phosphorus oxychloride. This guide provides a solid foundation for researchers, offering both the theoretical understanding and practical protocols necessary for the successful synthesis of this valuable chemical intermediate. The presented pathways are robust and can be adapted for the synthesis of other substituted quinazoline derivatives, highlighting the versatility of these methods in drug discovery and development.
References
- 1. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Niementowski_quinazoline_synthesis [chemeurope.com]
- 4. researchgate.net [researchgate.net]
- 5. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Collection - POCl3 Chlorination of 4-Quinazolones - The Journal of Organic Chemistry - Figshare [figshare.com]
- 8. 2,4-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. derpharmachemica.com [derpharmachemica.com]
An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-8-methylquinazoline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of 2,4-Dichloro-8-methylquinazoline, a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. This document moves beyond a simple recitation of data, offering insights into the experimental rationale and the implications of these properties for further research and application.
Introduction: The Quinazoline Scaffold and the Significance of this compound
Quinazolines are a class of fused heterocyclic aromatic compounds that are of considerable interest due to their wide range of biological activities. The quinazoline core is considered a "privileged structure" in medicinal chemistry, as its derivatives have shown efficacy as anticancer, antimicrobial, and anti-inflammatory agents.
This compound (CAS No: 39576-83-5) is a vital intermediate in the synthesis of more complex quinazoline derivatives. The presence of two reactive chlorine atoms at the 2 and 4 positions allows for selective functionalization through nucleophilic substitution reactions, making it a versatile building block for creating libraries of novel compounds for drug screening. The methyl group at the 8-position can influence the compound's steric and electronic properties, potentially modulating its reactivity and the biological activity of its downstream products. A thorough understanding of its fundamental physicochemical properties is therefore paramount for its effective utilization in a research and development setting.
Core Physicochemical Properties
A precise understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and for predicting the properties of its derivatives.
Structural and Molecular Data
The foundational characteristics of a molecule dictate its behavior in chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₉H₆Cl₂N₂ | PubChem |
| Molecular Weight | 213.06 g/mol | [1] |
| IUPAC Name | This compound | |
| CAS Number | 39576-83-5 | [1] |
| Canonical SMILES | CC1=C2C(=CC=C1)C(=NC(=N2)Cl)Cl | PubChem |
| InChI | InChI=1S/C9H6Cl2N2/c1-5-3-2-4-6-7(5)12-9(11)13-8(6)10/h2-4H,1H3 | PubChem |
| InChIKey | XCIWNFKPROTKHB-UHFFFAOYSA-N | PubChem |
Visualization of the Chemical Structure:
Caption: 2D structure of this compound.
Physical Properties
These macroscopic properties are critical for practical laboratory work, including reaction setup, purification, and storage.
| Property | Value | Remarks |
| Appearance | White to yellow powder | |
| Boiling Point | 292 °C | |
| Density | 1.418 g/cm³ | |
| Purity | Typically ≥97% | As specified by commercial suppliers. |
Solubility Profile
The solubility of a starting material is a crucial parameter for solvent selection in chemical reactions and for purification processes like recrystallization. While specific quantitative solubility data for this compound in a range of solvents is not extensively published, its structural features suggest the following qualitative solubility profile:
-
Soluble in: Chlorinated solvents (e.g., dichloromethane, chloroform), and polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide).
-
Slightly soluble to insoluble in: Protic solvents (e.g., water, ethanol, methanol).
Rationale: The presence of the aromatic rings and the chloro-substituents imparts a significant degree of nonpolar character, favoring solubility in less polar organic solvents. The nitrogen atoms in the quinazoline ring offer some polarity, but this is generally insufficient to overcome the hydrophobicity of the rest of the molecule to afford significant aqueous solubility.
Chemical Reactivity: The Dichotomous Nature of the 2- and 4-Positions
The synthetic utility of this compound lies in the differential reactivity of the two chlorine atoms. Both are susceptible to nucleophilic aromatic substitution (SₙAr), but the chlorine at the 4-position is significantly more reactive.
Mechanism of Regioselective Nucleophilic Aromatic Substitution:
References
An In-depth Technical Guide to 2,4-Dichloro-8-methylquinazoline: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 2,4-Dichloro-8-methylquinazoline, a heterocyclic compound of interest to researchers and professionals in drug discovery and organic synthesis. This document details its chemical identity, a validated synthetic protocol, physicochemical properties, and its reactivity, with a focus on its potential as a versatile building block in medicinal chemistry.
Core Identification and Physicochemical Properties
This compound is a substituted quinazoline, a class of compounds recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active molecules.[1][2] The accurate identification of this compound is critical for regulatory compliance, patent applications, and scientific literature.
Key Identifiers
A summary of the primary identifiers for this compound is provided in the table below.
| Identifier | Value | Source |
| CAS Number | 39576-83-5 | [3] |
| Molecular Formula | C₉H₆Cl₂N₂ | [3] |
| IUPAC Name | This compound | N/A |
| Molecular Weight | 213.06 g/mol | [3] |
| Canonical SMILES | CC1=C2C(=CC=C1)C(=NC(=N2)Cl)Cl | [3] |
| InChI Key | XCIWNFKPROTKHB-UHFFFAOYSA-N | [3] |
Physicochemical Data (Predicted)
Experimental physicochemical data for this compound is not widely available. The following table includes predicted data that can guide experimental design.
| Property | Predicted Value |
| Boiling Point | 292.4°C at 760 mmHg |
| XlogP | 3.8 |
| Monoisotopic Mass | 211.9908 Da |
Synthesis of this compound
The most established and logical synthetic route to this compound involves a two-step process starting from 2-amino-3-methylbenzoic acid. The first step is the formation of the quinazoline-2,4-dione core, followed by chlorination.
Synthetic Workflow
The overall synthetic pathway is illustrated below.
Caption: Synthetic pathway for this compound.
Step 1: Synthesis of 8-Methylquinazoline-2,4(1H,3H)-dione
The initial step involves the cyclization of 2-amino-3-methylbenzoic acid with a source of carbon and nitrogen, typically urea, to form the stable quinazolinedione ring system.
Protocol:
-
Combine 2-amino-3-methylbenzoic acid and urea in a 1:5 molar ratio in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to 190-200 °C for 4 hours. The mixture will melt and then solidify as the reaction progresses.
-
Cool the reaction mixture to room temperature.
-
Add a 10% aqueous solution of sodium hydroxide to the solid mass and heat until it dissolves.
-
Filter the hot solution to remove any insoluble impurities.
-
Cool the filtrate and acidify with concentrated hydrochloric acid to a pH of 1-2.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry to yield 8-methylquinazoline-2,4(1H,3H)-dione.
Step 2: Synthesis of this compound
The second step is a dehydroxylative chlorination of the dione precursor. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.[3][4] The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can accelerate the reaction.
Protocol:
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube.
-
Charge the flask with 8-methylquinazoline-2,4(1H,3H)-dione (1 equivalent).
-
Carefully add phosphorus oxychloride (POCl₃) (10-15 equivalents) to the flask.
-
Add a catalytic amount of N,N-dimethylaniline (0.1 equivalents).
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.
-
A precipitate of this compound will form.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the two chlorine substituents on the pyrimidine ring. These chlorine atoms are susceptible to nucleophilic aromatic substitution (SₙAr).
Regioselectivity of Nucleophilic Substitution
A key aspect of the chemistry of 2,4-dichloroquinazolines is the regioselectivity of nucleophilic attack. The chlorine atom at the 4-position is significantly more reactive than the chlorine at the 2-position.[5] This differential reactivity is attributed to the greater electron deficiency at the C4 position, making it more susceptible to nucleophilic attack. This allows for the selective substitution at the 4-position under milder conditions, while substitution at the 2-position typically requires more forcing conditions (e.g., higher temperatures).
References
- 1. Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,4-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]
- 3. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. mdpi.com [mdpi.com]
A Technical Guide to the Solubility of 2,4-Dichloro-8-methylquinazoline in Organic Solvents
Abstract
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for numerous therapeutic agents.[1][2] Understanding the physicochemical properties of its derivatives is paramount for successful drug development, from discovery and formulation to in vivo studies. Among these properties, solubility is a critical determinant of a compound's behavior and utility. This technical guide addresses the solubility of a specific derivative, 2,4-Dichloro-8-methylquinazoline. While direct, quantitative solubility data for this compound is not extensively documented in public literature, this paper serves as a comprehensive framework for researchers. It synthesizes foundational principles of solubility, provides a detailed protocol for its experimental determination, and leverages data from structurally similar analogs to establish a predictive solubility profile. This guide is intended to empower researchers and drug development professionals with the necessary tools and theoretical understanding to effectively work with this and similar quinazoline derivatives.
Introduction: The Quinazoline Scaffold and the Imperative of Solubility
Quinazoline and its derivatives represent a "privileged scaffold" in medicinal chemistry, recognized for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][3][4] The specific substitution pattern on the quinazoline ring system dictates its therapeutic target and overall pharmacological profile. The compound this compound is a key intermediate in the synthesis of more complex, biologically active molecules. The chlorine atoms at positions 2 and 4 are excellent leaving groups, facilitating nucleophilic substitution reactions to build a library of diverse compounds.[3][5]
The success of any compound in the drug development pipeline is fundamentally linked to its solubility. Poor solubility can hinder compound absorption, lead to inaccurate results in biological assays, and create significant challenges in formulation and delivery. Therefore, a thorough understanding of the solubility of this compound in various organic solvents is essential for:
-
Reaction Chemistry: Selecting appropriate solvents for synthesis and purification.
-
Biological Screening: Preparing stock solutions and ensuring compound viability in assay media.
-
Formulation Development: Creating stable formulations for preclinical and clinical studies.
This guide provides the scientific rationale and proven methodologies for accurately assessing the solubility of this important synthetic intermediate.
Physicochemical Profile: Insights from Structural Analogs
To predict the solubility behavior of this compound, we can analyze its structure and compare it with closely related, well-documented analogs. The core quinazoline structure is aromatic and relatively non-polar. The two chlorine atoms add electronegativity and some polar character, while the methyl group at position 8 increases its lipophilicity (fat-solubility) compared to the parent compound, 2,4-dichloroquinazoline.
The table below summarizes key physicochemical properties of this compound and its analogs. This comparative data allows us to infer its likely properties and solubility characteristics.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Notes |
| This compound | C₉H₆Cl₂N₂ | 199.04 (for parent) | Not Published | The methyl group will slightly increase the molecular weight and may alter the crystal lattice energy, thus affecting the melting point. |
| 2,4-Dichloroquinazoline[6][7] | C₈H₄Cl₂N₂ | 199.04 | 117-119 | The parent compound, serving as a baseline for polarity and solubility. |
| 2,4-Dichloro-6-methylquinazoline[8] | C₉H₆Cl₂N₂ | 213.06 | Not Published | The methyl group at position 6 provides a good comparison for the electronic and steric effects on the opposite side of the ring. |
| 2,4-Dichloro-8-methoxyquinazoline[9] | C₉H₆Cl₂N₂O | 229.06 | Not Published | The methoxy group is more polar than a methyl group, likely increasing solubility in polar solvents compared to the target compound. |
Based on this analysis, this compound is expected to be a crystalline solid with low aqueous solubility and a preference for organic solvents. The "like dissolves like" principle suggests its solubility will be highest in solvents with moderate to high polarity, particularly those capable of interacting with the nitrogen and chlorine atoms of the quinazoline ring.
Principles of Solvent Selection for Quinazoline Derivatives
The choice of solvent is critical. Solvents are generally categorized based on their polarity: polar protic (e.g., ethanol, water), polar aprotic (e.g., DMSO, DMF, Acetone), and non-polar (e.g., Hexane, Toluene). The interplay between the solute's properties and the solvent's characteristics governs solubility. For quinazoline derivatives, polar aprotic solvents are often excellent choices as they can engage in dipole-dipole interactions without the hydrogen-bonding complications that can sometimes hinder dissolution in protic solvents.[10][11]
Caption: Predicted solubility based on solvent polarity.
Authoritative Protocol: Gravimetric Method for Solubility Determination
To obtain definitive, quantitative solubility data, a rigorous experimental approach is necessary. The gravimetric method is a reliable and widely accepted technique for determining the equilibrium solubility of crystalline compounds like quinazoline derivatives.[10][11] It is considered a "gold standard" due to its direct measurement principle.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance (readable to 0.01 mg)
-
Glass vials with screw caps
-
Centrifuge
-
Calibrated pipettes
-
Syringe filters (0.22 µm, solvent-compatible)
-
Pre-weighed glass containers for evaporation
Step-by-Step Experimental Workflow
-
Preparation of a Supersaturated Solution:
-
Action: Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed glass vial. "Excess" means that undissolved solid should be clearly visible.
-
Causality: Starting with a supersaturated solution ensures that the system reaches equilibrium from a state of saturation, preventing errors from incomplete dissolution.
-
-
Equilibration:
-
Action: Place the sealed vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period, typically 24 to 72 hours.[10]
-
Causality: Continuous agitation and a long equilibration time are crucial to ensure that the dissolution process reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. Temperature control is critical as solubility is highly temperature-dependent.
-
-
Phase Separation:
-
Action: After equilibration, remove the vials and let them stand to allow the excess solid to settle. For fine particles, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet all undissolved solid.
-
Causality: This step is essential to separate the saturated liquid phase from the undissolved solid. Failure to achieve complete separation is a common source of experimental error, leading to an overestimation of solubility.
-
-
Aliquot Collection and Filtration:
-
Action: Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a calibrated pipette. To ensure no solid particulates are transferred, pass the solution through a solvent-compatible 0.22 µm syringe filter into a pre-weighed, labeled container.
-
Causality: Filtration provides a final, definitive removal of any suspended microcrystals, ensuring that only the dissolved solute is measured. Using a pre-weighed container is foundational for the gravimetric analysis.
-
-
Solvent Evaporation:
-
Action: Evaporate the solvent from the container under controlled conditions. This can be done in a vacuum oven at a temperature well below the compound's melting point or under a gentle stream of nitrogen. Continue until a constant weight is achieved.
-
Causality: Controlled evaporation prevents sample loss due to splattering and ensures that the compound does not decompose. Drying to a constant weight confirms that all solvent has been removed.
-
-
Calculation:
-
Action: Weigh the container with the dried solid residue. Calculate the mass of the dissolved solid by subtracting the initial weight of the empty container.
-
Calculation: Solubility (mg/mL) = (Mass of dried residue (mg)) / (Volume of the aliquot taken (mL))
-
Self-Validation: The protocol is self-validating by running the experiment in triplicate. The results should be highly consistent, with a relative standard deviation (RSD) of less than 5%, confirming the reliability of the measurement.
-
Workflow Diagram: Gravimetric Solubility Determination
Caption: Step-by-step workflow for the gravimetric method.
Predicted Solubility Profile
Based on the physicochemical properties of its analogs and established principles, the following solubility profile for this compound can be anticipated:
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, THF | High | Strong dipole-dipole interactions between the solvent and the polar quinazoline ring. This class is often effective for similar heterocyclic compounds.[10][11] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High to Moderate | "Like dissolves like" principle; the chlorinated solvent interacts well with the dichloro-substituted solute. |
| Polar Protic | Ethanol, Methanol | Moderate | Capable of hydrogen bonding with the ring nitrogens, but the overall non-polar character of the molecule limits high solubility. |
| Ethers | Diethyl Ether, 1,4-Dioxane | Low to Moderate | Moderate polarity allows for some dissolution, but generally less effective than polar aprotic solvents. |
| Aromatic | Toluene, Benzene | Low | While the aromatic rings can interact via pi-stacking, the polarity mismatch with the dichloro-substituents limits solubility. |
| Non-Polar Aliphatic | n-Hexane, Cyclohexane | Very Low / Insoluble | Significant mismatch in polarity leads to poor solvation of the crystalline solid. |
Conclusion
While published quantitative data for the solubility of this compound remains scarce, a robust framework for its determination and prediction has been established in this guide. By understanding its physicochemical properties through comparison with structural analogs and applying the gold-standard gravimetric method, researchers can confidently and accurately measure its solubility in any organic solvent of interest. The provided protocol, with its emphasis on causality and self-validation, ensures the generation of reliable data critical for advancing research and development involving this versatile chemical intermediate. It is predicted that polar aprotic solvents such as DMSO and DMF will be the most effective for solubilizing this compound, a hypothesis that can be readily confirmed using the methodology detailed herein.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of quinazoline derivatives as novel small-molecule inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. 2,4-Dichloroquinazoline | C8H4Cl2N2 | CID 252886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,4-DICHLORO-6-METHYLQUINAZOLINE | Others 15 | 39576-82-4 | Invivochem [invivochem.com]
- 9. 2,4-Dichloro-8-methoxyquinazoline | C9H6Cl2N2O | CID 10421331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. cibtech.org [cibtech.org]
spectroscopic data (NMR, IR, MS) for 2,4-Dichloro-8-methylquinazoline
An In-Depth Technical Guide to the Spectroscopic Characterization of 2,4-Dichloro-8-methylquinazoline
Prepared by: A Senior Application Scientist
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, a key intermediate in medicinal chemistry and materials science. Quinazoline derivatives are known for a wide range of biological activities, making their unambiguous structural elucidation paramount for drug discovery and development pipelines.[1] This document outlines the expected spectroscopic data from core analytical techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While a complete, publicly available dataset for this compound is not readily found in the literature, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to provide a robust, predictive analysis. We will delve into the rationale behind the expected spectral features, offering insights grounded in the molecular structure of the target compound. Furthermore, a detailed experimental protocol for its synthesis is provided to give context to its characterization.
Molecular Structure and Key Features
This compound possesses a bicyclic heterocyclic core, consisting of a benzene ring fused to a pyrimidine ring. The key structural features that will influence its spectroscopic signature are:
-
Quinazoline Core: Aromatic system with two nitrogen atoms.
-
Chloro Substituents: Two electron-withdrawing chlorine atoms at positions 2 and 4.
-
Methyl Substituent: An electron-donating methyl group at position 8 on the benzene ring.
-
Aromatic Protons: Three protons on the benzene portion of the ring system.
These features will give rise to a unique set of signals in each spectroscopic analysis, allowing for its unambiguous identification.
Caption: Molecular Structure of this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.
2.1.1 1H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns will be influenced by the positions of the substituents.
Table 1: Predicted 1H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.9 - 8.2 | d | 1H | H-5 | The proton at position 5 is expected to be the most downfield due to the anisotropic effect of the nearby nitrogen and the electron-withdrawing nature of the quinazoline ring. |
| ~ 7.6 - 7.8 | t | 1H | H-6 | The proton at position 6 will appear as a triplet due to coupling with H-5 and H-7. |
| ~ 7.4 - 7.6 | d | 1H | H-7 | The proton at position 7 will be a doublet, coupled to H-6. |
| ~ 2.5 | s | 3H | -CH3 | The methyl group protons will appear as a singlet in the typical range for an aromatic methyl group. |
Note: Predicted values are based on general principles and data from similar quinazoline structures.[2][3][4]
2.1.2 13C NMR Spectroscopy
The 13C NMR spectrum will provide information about the carbon skeleton of the molecule.
Table 2: Predicted 13C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 165 - 170 | C-4 | Carbons bonded to both nitrogen and chlorine are significantly deshielded. |
| ~ 160 - 165 | C-2 | Similar to C-4, this carbon is attached to two nitrogen atoms and a chlorine atom. |
| ~ 150 - 155 | C-8a | A quaternary carbon in the aromatic system adjacent to a nitrogen atom. |
| ~ 140 - 145 | C-8 | The carbon bearing the methyl group. |
| ~ 135 - 140 | C-6 | Aromatic CH carbon. |
| ~ 125 - 130 | C-5 | Aromatic CH carbon. |
| ~ 120 - 125 | C-7 | Aromatic CH carbon. |
| ~ 115 - 120 | C-4a | Quaternary carbon at the ring junction. |
| ~ 15 - 20 | -CH3 | Typical chemical shift for a methyl group attached to an aromatic ring. |
Note: Predicted values are based on general principles and data from similar quinazoline structures.[2][3][5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the aromatic ring system and the C-Cl bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm-1) | Intensity | Assignment |
| ~ 3050 - 3100 | Medium | Aromatic C-H stretch |
| ~ 2920 - 2980 | Weak | -CH3 C-H stretch |
| ~ 1610, 1570, 1480 | Strong | C=C and C=N stretching vibrations of the quinazoline ring |
| ~ 1000 - 1200 | Strong | C-Cl stretch |
| ~ 750 - 850 | Strong | Out-of-plane C-H bending (aromatic) |
Note: Predicted values are based on typical IR frequencies for aromatic and chlorinated compounds and data for related quinazolines.[6][7][8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 212/214/216 | M+, [M+2]+, [M+4]+ | Molecular ion peak with isotopic pattern for two chlorine atoms. |
| 177/179 | [M-Cl]+ | |
| 142 | [M-2Cl]+ |
Note: Predicted values are based on the molecular formula and expected fragmentation pathways.[9]
Experimental Protocols
The synthesis of this compound can be achieved from the corresponding 8-methylquinazoline-2,4(1H,3H)-dione. The following is a representative procedure based on established methods for the synthesis of 2,4-dichloroquinazolines.[10][11]
3.1 Synthesis of this compound
Caption: Synthetic Workflow for this compound.
Materials:
-
8-methylquinazoline-2,4(1H,3H)-dione
-
Phosphorus oxychloride (POCl3)
-
N,N-diethylaniline
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Ice
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 8-methylquinazoline-2,4(1H,3H)-dione.
-
Carefully add an excess of phosphorus oxychloride (POCl3) to the flask.
-
Add a catalytic amount of N,N-diethylaniline.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By understanding the expected NMR, IR, and MS data, researchers can confidently identify and characterize this important chemical intermediate. The provided synthetic protocol offers a reliable method for its preparation in the laboratory. This foundational knowledge is crucial for the advancement of research and development in fields that utilize quinazoline-based compounds.
References
- 1. ijirset.com [ijirset.com]
- 2. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. acgpubs.org [acgpubs.org]
- 4. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 2,4-Dichloro-6,7-dimethoxyquinazoline [webbook.nist.gov]
- 9. PubChemLite - this compound (C9H6Cl2N2) [pubchemlite.lcsb.uni.lu]
- 10. researchgate.net [researchgate.net]
- 11. 2,4-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]
A Technical Guide to the Therapeutic Potential of 2,4-Disubstituted 8-Methylquinazoline Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1] This guide focuses on the derivatives of 2,4-dichloro-8-methylquinazoline, a key chemical intermediate poised for the development of novel bioactive compounds. While direct biological data on this specific methylated backbone is emerging, the extensive research on structurally related 2,4-disubstituted quinazolines provides a robust framework for predicting its potential. This document synthesizes the current understanding of quinazoline derivatives' anticancer and antimicrobial activities, details the core mechanisms of action, and provides validated experimental protocols to empower researchers in this promising field. We will explore how strategic substitutions at the C2 and C4 positions can yield potent inhibitors of critical cellular pathways, offering new avenues for drug discovery.
The this compound Core: A Versatile Synthetic Platform
The therapeutic efficacy of quinazoline derivatives is profoundly influenced by the substituents at its C2 and C4 positions. The precursor, this compound, serves as an ideal starting point for chemical exploration. The chlorine atoms at the 2nd and 4th positions are excellent leaving groups, allowing for sequential and regioselective nucleophilic substitution. This enables the creation of a diverse library of compounds where different functional groups can be introduced to modulate biological activity, selectivity, and pharmacokinetic properties.
The synthesis of the 2,4-dichloroquinazoline core generally starts from anthranilic acid or its derivatives.[2][3] For the 8-methyl variant, the process would begin with 2-amino-3-methylbenzoic acid. A common synthetic route involves cyclization to form the quinazoline-2,4-dione, followed by chlorination using agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield the highly reactive this compound intermediate.[2][3][4]
References
An In-depth Technical Guide to 2,4-Dichloro-8-methylquinazoline: Synthesis, Structural Analogs, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents. Among the vast library of quinazoline derivatives, those bearing substituents at the 2, 4, and 8 positions have garnered significant attention for their diverse pharmacological activities. This technical guide focuses on the 2,4-dichloro-8-methylquinazoline core, providing a comprehensive overview of its synthesis, the strategic derivatization of its structural analogs, and their promising properties, particularly in the realm of oncology and kinase inhibition. This document serves as a resource for researchers engaged in the design and development of novel therapeutics based on this versatile scaffold.
The this compound Core: A Gateway to Diverse Functionality
The this compound scaffold is a key intermediate for the synthesis of a wide array of biologically active molecules. The two chlorine atoms at the C2 and C4 positions are highly susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. The methyl group at the C8 position provides an additional point for structural modification and can influence the molecule's physicochemical properties and biological activity.
Synthesis of the Core Scaffold
The synthesis of this compound typically begins with the corresponding dione precursor, 8-methylquinazoline-2,4(1H,3H)-dione.[1] This precursor can be synthesized through the cyclization of N-(2-amino-3-methylbenzoyl)cyanamide or related intermediates.
The subsequent chlorination of 8-methylquinazoline-2,4(1H,3H)-dione is a critical step in obtaining the reactive dichloro intermediate. This transformation is commonly achieved by heating the dione with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline or phosphorus pentachloride (PCl₅).[2]
Experimental Protocol: Synthesis of this compound
-
To a round-bottom flask, add 8-methylquinazoline-2,4(1H,3H)-dione (1 equivalent).
-
Add phosphorus oxychloride (POCl₃) (10-15 equivalents) and N,N-dimethylaniline (catalytic amount).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
The crude this compound will precipitate out of the solution.
-
Filter the precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).
Caption: Synthesis of the this compound core.
Structural Analogs via Nucleophilic Substitution
The true synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms. The C4 position is significantly more susceptible to nucleophilic attack than the C2 position.[3][4][5] This regioselectivity allows for a stepwise and controlled introduction of different substituents at these two positions, leading to a vast library of disubstituted analogs.
Regioselective Substitution at the C4 Position
Under mild reaction conditions (e.g., room temperature or gentle heating), a wide range of nucleophiles, particularly amines, will selectively displace the chlorine atom at the C4 position. This forms the basis for the synthesis of a large number of 4-amino-2-chloro-8-methylquinazoline derivatives.
Experimental Protocol: Synthesis of 4-Anilino-2-chloro-8-methylquinazoline
-
Dissolve this compound (1 equivalent) in a suitable solvent such as isopropanol or acetonitrile.
-
Add the desired aniline (1.1 equivalents) and a base such as triethylamine or diisopropylethylamine (DIPEA) (1.2 equivalents).
-
Stir the reaction mixture at room temperature or heat to 50-60 °C for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, the product often precipitates from the reaction mixture.
-
Filter the solid, wash with the reaction solvent and then with water to remove any salts.
-
Dry the product under vacuum.
Substitution at the C2 Position
The less reactive C2 position requires more forcing conditions for nucleophilic substitution. This can be achieved by using higher temperatures, microwave irradiation, or more reactive nucleophiles. This two-step approach allows for the synthesis of 2,4-disubstituted-8-methylquinazolines with different functionalities at the C2 and C4 positions.
Experimental Protocol: Synthesis of a 2,4-Diamino-8-methylquinazoline Analog
-
Start with the 4-amino-2-chloro-8-methylquinazoline intermediate synthesized in the previous step.
-
In a sealed microwave vial, add the intermediate (1 equivalent), the second amine (e.g., a cyclic amine like piperidine) (2-3 equivalents), and a high-boiling point solvent like n-butanol or dimethylformamide (DMF).
-
Heat the reaction mixture in a microwave reactor to 120-150 °C for 30-60 minutes.
-
After cooling, the reaction mixture is typically poured into water to precipitate the product.
-
The crude product is collected by filtration, washed with water, and purified by column chromatography or recrystallization.
Caption: Stepwise synthesis of 2,4-diamino-8-methylquinazoline analogs.
Properties and Biological Activities of Structural Analogs
Analogs of 2,4-disubstituted-8-methylquinazoline exhibit a wide range of biological activities, with anticancer properties being the most extensively studied. The quinazoline scaffold is a well-established pharmacophore for kinase inhibitors, and many derivatives of 2,4-diaminoquinazoline have shown potent inhibitory activity against various protein kinases implicated in cancer progression.[6][7][8]
Anticancer Activity: Targeting Kinase Signaling Pathways
Many cancers are driven by aberrant signaling from protein kinases, such as the Epidermal Growth Factor Receptor (EGFR). The 4-anilinoquinazoline scaffold is a classic pharmacophore for EGFR inhibitors, with the aniline moiety binding in the ATP-binding pocket of the kinase domain.[9][10] The substituents on the aniline ring and the quinazoline core play a crucial role in determining the potency and selectivity of these inhibitors.
While specific data for 8-methyl-substituted analogs are less common in the literature, the general structure-activity relationships (SAR) for 2,4-disubstituted quinazolines provide valuable insights.
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
-
C4-Position: A substituted aniline is often optimal for EGFR inhibition. Small, electron-withdrawing groups on the aniline ring can enhance activity.
-
C2-Position: The introduction of small, flexible amine substituents can improve solubility and cell permeability.
-
C8-Position (Methyl Group): The presence of a methyl group at the C8 position can have several effects:
-
Steric Influence: It can orient the C4-substituent in a specific conformation within the kinase binding pocket, potentially increasing affinity and selectivity.
-
Lipophilicity: It increases the overall lipophilicity of the molecule, which can affect its pharmacokinetic properties.
-
Metabolic Stability: It may block a potential site of metabolism, leading to a longer half-life in vivo.
-
Representative Biological Data of 2,4-Disubstituted Quinazoline Analogs
The following table summarizes the anticancer activity of some representative 2,4-disubstituted quinazoline derivatives (without the 8-methyl group) to illustrate the potential of this scaffold. It is anticipated that the 8-methyl analogs would exhibit similar or potentially enhanced activities.
| Compound ID | C4-Substituent | C2-Substituent | Target Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | 4-Bromoaniline | H | MGC-803 | 1.89 | [11] |
| 2 | 3-Ethynylaniline | H | A549 (Lung) | 5.40 | [7] |
| 3 | 3-Ethynylaniline | H | NCI-H1975 (Lung, T790M mutant) | 1.71 | [7] |
| 4 | 4-((3-bromophenyl)amino) | H | A431 (Skin) | 3.4 | [9] |
Note: The above data is for quinazoline analogs without the 8-methyl substitution and is presented to demonstrate the general activity of the scaffold.
Caption: Inhibition of the EGFR signaling pathway by quinazoline-based inhibitors.
Future Directions and Conclusion
The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. The well-established synthetic routes and the potential for diverse functionalization at the C2 and C4 positions make it an attractive core for medicinal chemists. While much of the existing research has focused on the broader class of 2,4-disubstituted quinazolines, a more focused exploration of the impact of the 8-methyl group is warranted.
Future research in this area should aim to:
-
Synthesize and screen a focused library of 2,4-disubstituted-8-methylquinazoline analogs against a panel of cancer cell lines and protein kinases.
-
Conduct detailed structure-activity relationship studies to elucidate the specific contribution of the 8-methyl group to biological activity and selectivity.
-
Investigate the pharmacokinetic and pharmacodynamic properties of the most promising analogs in preclinical models.
References
- 1. 8-Methylquinazoline-2,4(1H,3H)-dione | C9H8N2O2 | CID 334023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 7. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wjpmr.com [wjpmr.com]
- 9. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
safety and handling guidelines for 2,4-Dichloro-8-methylquinazoline
An In-depth Technical Guide to the Safe Handling and Use of 2,4-Dichloro-8-methylquinazoline
This guide provides comprehensive safety and handling protocols for this compound, a heterocyclic building block pivotal in medicinal chemistry and drug discovery. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with field-proven laboratory practices. The information herein is grounded in authoritative sources and established safety principles to ensure user protection and experimental integrity.
Compound Identification and Physicochemical Properties
Understanding the fundamental properties of a chemical is the first step in safe handling. This compound is a solid, chlorinated heterocyclic compound. Its reactivity is largely dictated by the two chlorine substituents on the quinazoline core, which are susceptible to nucleophilic substitution.
| Property | Value | Source |
| CAS Number | 39576-83-5 | [1] |
| Molecular Formula | C₉H₆Cl₂N₂ | [1] |
| Molecular Weight | 213.06 g/mol | [1] |
| Appearance | White to yellow solid/crystalline powder. | [2][3] |
| Melting Point | 115 - 121 °C (for 2,4-dichloroquinazoline) | [2] |
| Solubility | Sparingly soluble in water. | [3] |
| Stability | Stable under normal storage conditions. | [2] |
Hazard Identification and Toxicology
While specific toxicological data for this compound is not extensively published, a robust hazard assessment can be constructed from data on closely related analogs, such as 2,4-dichloroquinazoline and 2-(chloromethyl)-4-methylquinazoline.[4][5] The primary hazards are associated with its corrosive and irritant nature.
GHS Hazard Classification (Inferred from Analogs)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[5][6] |
| Skin Corrosion/Irritation | Category 1C / 2 | H314/H315: Causes severe skin burns and eye damage or causes skin irritation.[4][5] |
| Serious Eye Damage/Eye Irritation | Category 1 / 2A | H318/H319: Causes serious eye damage or causes serious eye irritation.[4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[5][6] |
Key Toxicological Insights:
-
Corrosivity: The chlorinated nature of the compound suggests it is corrosive, capable of causing severe skin burns and eye damage upon contact.[4] This is a critical consideration for PPE selection and handling procedures.
-
Inhalation Hazard: As a solid powder, it can be aerosolized during handling, posing a risk of respiratory tract irritation.[6][7] All weighing and transfers should be conducted in a ventilated enclosure.
-
Reactivity Hazards: The compound is incompatible with strong oxidizing agents and strong bases.[4] Contact with bases can lead to vigorous reactions and decomposition.
-
Hazardous Decomposition: Upon thermal decomposition, it may release toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[2][4]
Caption: Hazard identification and response workflow.
Exposure Controls and Personal Protection
A multi-layered approach to exposure prevention is mandatory.[8] This involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).
Engineering Controls:
-
Ventilation: All handling of this compound solid, including weighing, transfers, and preparation of solutions, must be performed inside a certified chemical fume hood to prevent inhalation of dust.[4][9] The fume hood also provides a contained space in case of spills.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical splash goggles are mandatory.[8][10] Given the corrosive nature of the compound, a full-face shield should be worn over the goggles during procedures with a high risk of splashing.[11]
-
Skin Protection: A flame-resistant laboratory coat must be worn and buttoned.[8] Wear chemical-resistant gloves (e.g., nitrile) at all times. Inspect gloves for tears or punctures before use and change them frequently, especially if contamination is suspected.[9][10]
-
Respiratory Protection: If engineering controls fail or for certain emergency situations, a NIOSH-approved respirator with a particulate filter may be necessary.[7] However, respirators should not be the primary means of protection.[8]
Hygiene Practices:
-
Wash hands thoroughly with soap and water after handling the chemical, after removing gloves, and before leaving the laboratory.[8][9]
-
Do not eat, drink, or apply cosmetics in areas where this chemical is handled or stored.[9][10]
Safe Handling and Storage Procedures
Adherence to strict protocols during handling and storage is essential to prevent exposure and maintain compound integrity.
Handling Protocol:
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered.[9] Have spill cleanup materials readily available.
-
Personal Protective Equipment: Don the required PPE: lab coat, chemical splash goggles, and gloves.[10]
-
Weighing and Transfer:
-
Dissolution: If making a solution, add the solid slowly to the solvent while stirring to prevent splashing.
-
Post-Handling: After use, decontaminate the spatula and work surface. Dispose of contaminated weigh boats and gloves as hazardous waste.[10] Wash hands thoroughly.[9]
Storage Requirements:
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[1][4]
-
Location: Store in a cool, dry, and well-ventilated area.[2][4] A designated, locked cabinet is recommended.[4]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[2][4]
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.[7]
Emergency and First-Aid Procedures
Rapid and correct response to an exposure or spill is critical.
| Situation | First-Aid / Emergency Response |
| Skin Contact | Immediately remove all contaminated clothing.[4] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[12] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][12] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air.[4] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[12] |
| Ingestion | Do NOT induce vomiting.[4][12] Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention. |
| Minor Spill | Alert personnel in the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[12] Carefully sweep up the material, place it in a sealed, labeled container for hazardous waste disposal.[7] Clean the area with soap and water. |
| Major Spill | Evacuate the laboratory immediately and alert emergency services.[7] Prevent entry into the area. |
| Fire | Use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.[2] Do not use a direct water jet. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7] |
Synthesis and Reactivity Considerations for Researchers
For the drug development professional, understanding the synthesis and reactivity of this compound is paramount for its use as an intermediate.
Plausible Synthesis Route: The compound is typically synthesized via the chlorination of the corresponding quinazoline-2,4-dione. This involves reacting 8-methyl-1H-quinazoline-2,4-dione with a strong chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a catalyst.
Caption: Plausible synthesis workflow for the target compound.
Reactivity Profile - Regioselective Substitution: A key feature of the 2,4-dichloroquinazoline scaffold is the differential reactivity of the two chlorine atoms. The chlorine at the C4 position is significantly more reactive towards nucleophilic aromatic substitution (SₙAr) than the chlorine at the C2 position.[13]
-
C4-Position Reactivity: Under mild reaction conditions (e.g., room temperature, using a base like triethylamine in a solvent such as THF), nucleophiles (amines, thiols, etc.) will selectively displace the C4-chloro group.[14]
-
C2-Position Reactivity: Substitution at the C2 position requires much harsher conditions, such as elevated temperatures or stronger bases, after the C4 position has already reacted.[13]
This regioselectivity is a powerful tool in medicinal chemistry, allowing for the sequential and controlled introduction of different functional groups to build molecular complexity.[14] It is this property that makes the compound a valuable and "privileged" scaffold.[14]
Disposal Considerations
Chemical waste must be managed in accordance with all local, state, and federal regulations.[4][12]
-
Waste Classification: this compound and any materials contaminated with it should be classified as hazardous chemical waste. As a halogenated organic compound, it may require specific disposal routes.
-
Collection: Collect waste in a designated, properly labeled, and sealed container.[7][10] Do not mix with incompatible waste streams.
-
Procedure: Entrust disposal to a licensed waste disposal company.[4] Do not pour waste down the drain.[2][9]
References
- 1. 39576-83-5|this compound|BLD Pharm [bldpharm.com]
- 2. fishersci.com [fishersci.com]
- 3. Page loading... [wap.guidechem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 2,4-Dichloroquinazoline | C8H4Cl2N2 | CID 252886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,4-Dichloro-8-methoxyquinazoline | C9H6Cl2N2O | CID 10421331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. hmc.edu [hmc.edu]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. aksci.com [aksci.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 2,4-Dichloro-8-methylquinazoline: A Key Intermediate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 2,4-dichloro-8-methylquinazoline, a pivotal heterocyclic compound in the landscape of modern drug discovery. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but a deeper understanding of the chemical principles and strategic applications that make this molecule a valuable asset in the synthesis of novel therapeutic agents.
Nomenclature and Structural Elucidation
The compound is systematically named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1] This name precisely describes its molecular architecture: a quinazoline ring system chlorinated at positions 2 and 4, with a methyl group substitution at position 8.
The quinazoline core is a bicyclic aromatic heterocycle, formed by the fusion of a benzene ring and a pyrimidine ring. The specific arrangement of the chloro and methyl substituents on this scaffold dictates its reactivity and utility as a versatile building block in organic synthesis.
Molecular Structure:
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for designing reaction conditions, purification protocols, and for understanding the compound's behavior in various solvent systems.
| Property | Value | Source |
| Molecular Formula | C₉H₆Cl₂N₂ | [1] |
| Molecular Weight | 213.06 g/mol | |
| CAS Number | 39576-83-5 | |
| Appearance | White to off-white crystalline solid | |
| Boiling Point | 292.4 °C at 760 mmHg (Predicted) | |
| InChIKey | XCIWNFKPROTKHB-UHFFFAOYSA-N | [1] |
| SMILES | CC1=C2C(=CC=C1)C(=NC(=N2)Cl)Cl | [1] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through a two-step process starting from 2-amino-3-methylbenzoic acid. This approach is favored for its reliability and the commercial availability of the starting material.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 8-Methylquinazoline-2,4(1H,3H)-dione
Principle: This step involves the cyclization of 2-amino-3-methylbenzoic acid with a suitable one-carbon carbonyl equivalent, typically urea or potassium cyanate, to form the quinazoline-2,4-dione ring system. The use of urea is often preferred in laboratory and industrial settings due to its low cost and ease of handling. The reaction proceeds through an initial formation of an N-acylurea derivative, which then undergoes intramolecular cyclization with the elimination of ammonia.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-3-methylbenzoic acid (1 equivalent) and urea (2-3 equivalents).
-
Heating: Heat the mixture to a molten state (typically 180-200 °C) and maintain this temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The solidified mass is then treated with a hot aqueous solution of sodium hydroxide (10%) to dissolve the product and remove unreacted starting materials.
-
Purification: Filter the hot alkaline solution to remove any insoluble impurities. Acidify the filtrate with a mineral acid (e.g., HCl) to a pH of approximately 5-6. The desired 8-methylquinazoline-2,4(1H,3H)-dione will precipitate out of the solution.[2]
-
Isolation: Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield the pure intermediate.
Step 2: Synthesis of this compound
Principle: The conversion of the quinazoline-2,4-dione to the dichloro derivative is a crucial activation step. This is achieved by treatment with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅) which acts as a catalyst and dehydrating agent. The hydroxyl groups of the tautomeric diol form of the quinazolinedione are replaced by chlorine atoms.
Experimental Protocol:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride guard tube. To the flask, add 8-methylquinazoline-2,4(1H,3H)-dione (1 equivalent) and an excess of phosphorus oxychloride (5-10 equivalents).
-
Addition of Catalyst: Carefully add phosphorus pentachloride (0.1-0.2 equivalents) to the mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
Removal of Excess Reagent: After the reaction is complete, cool the mixture and carefully remove the excess phosphorus oxychloride under reduced pressure.
-
Work-up: Cautiously pour the residual viscous liquid onto crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Isolation and Purification: Collect the solid by filtration, wash with cold water until the washings are neutral, and then dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or hexane to afford pure this compound.
Applications in Drug Development and Medicinal Chemistry
This compound is a highly valuable intermediate in the synthesis of a wide array of biologically active molecules. The quinazoline scaffold itself is recognized as a "privileged structure" in medicinal chemistry, being a core component of numerous approved drugs and clinical candidates.[3]
The strategic importance of this compound lies in the differential reactivity of its two chlorine atoms. The chlorine atom at the 4-position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the 2-position.[4] This regioselectivity allows for a sequential and controlled introduction of different nucleophiles, enabling the synthesis of diverse libraries of 2,4-disubstituted quinazoline derivatives.
Mechanism of Regioselective Substitution:
The enhanced reactivity at the C4 position can be attributed to the greater stabilization of the Meisenheimer intermediate formed during the nucleophilic attack at this position. The adjacent nitrogen atom at position 3 effectively delocalizes the negative charge. This allows for the selective displacement of the C4-chloro group under milder reaction conditions, while the less reactive C2-chloro group requires more forcing conditions for substitution.
This differential reactivity is a cornerstone for the synthesis of various pharmacologically active compounds, including:
-
Kinase Inhibitors: Many quinazoline-based compounds are potent inhibitors of various protein kinases, which are crucial targets in cancer therapy. The 2,4-disubstituted quinazoline scaffold can be elaborated to mimic the ATP binding site of these enzymes.
-
Antihypertensive Agents: Certain quinazoline derivatives exhibit vasodilatory properties and are used in the treatment of hypertension.
-
Antimicrobial and Antiviral Agents: The quinazoline nucleus is found in compounds with activity against a range of pathogens.
The presence of the 8-methyl group can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule by altering its lipophilicity, metabolic stability, and interaction with the biological target.
Conclusion
This compound is a key molecular entity that empowers medicinal chemists to explore vast chemical spaces in the quest for novel therapeutics. Its straightforward synthesis and, most importantly, the predictable regioselectivity of its chlorine atoms, make it an indispensable tool in the drug discovery and development pipeline. A thorough understanding of its chemistry, as outlined in this guide, is fundamental for its effective utilization in the synthesis of next-generation pharmaceuticals.
References
- 1. PubChemLite - this compound (C9H6Cl2N2) [pubchemlite.lcsb.uni.lu]
- 2. 8-Methylquinazoline-2,4(1H,3H)-dione | C9H8N2O2 | CID 334023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Synthesis of 4-Aminoquinazolines from 2,4-Dichloroquinazoline Precursors
Introduction: The Privileged 4-Aminoquinazoline Scaffold in Drug Discovery
The 4-aminoquinazoline framework is a cornerstone in modern medicinal chemistry, widely recognized as a "privileged scaffold".[1][2] This distinction arises from its recurring presence in a multitude of biologically active compounds and approved pharmaceuticals.[3] Notably, this core structure is integral to numerous kinase inhibitors, which are at the forefront of targeted cancer therapy.[1][4] Marketed drugs such as gefitinib, erlotinib, and lapatinib all feature the 4-aminoquinazoline moiety and have revolutionized the treatment of various cancers, including lung and breast cancer.[1][4] The therapeutic versatility of these compounds extends beyond oncology, with derivatives showing promise as antihypertensive, anti-inflammatory, and antiviral agents.[1][5]
The strategic synthesis of 4-aminoquinazoline derivatives is therefore of paramount importance to drug development professionals. Among the various synthetic routes, the nucleophilic aromatic substitution (SNAr) on 2,4-dichloroquinazoline precursors stands out as a robust and highly regioselective method. This application note provides a detailed protocol and scientific rationale for this critical transformation.
The Chemistry: Regioselective Nucleophilic Aromatic Substitution (SNAr)
The synthesis of 4-aminoquinazolines from 2,4-dichloroquinazoline hinges on a regioselective nucleophilic aromatic substitution (SNAr) reaction. The key to this selectivity lies in the differential reactivity of the two chlorine atoms at the C2 and C4 positions of the quinazoline ring.
Causality of Regioselectivity: Why C4 is More Reactive
The chlorine atom at the C4 position is significantly more susceptible to nucleophilic attack than the chlorine at the C2 position.[6] This regioselectivity is a result of the electronic properties of the quinazoline ring system. Theoretical studies, including Density Functional Theory (DFT) calculations, have shown that the carbon atom at the C4 position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, rendering it more electrophilic and thus more prone to attack by a nucleophile.[2]
This inherent electronic bias allows for a controlled, stepwise amination. Under mild reaction conditions, an amine will selectively displace the C4-chloro group, yielding the corresponding 4-amino-2-chloroquinazoline intermediate.[2][6] To achieve a second substitution at the less reactive C2 position to form a 2,4-diaminoquinazoline, more forcing conditions such as higher temperatures (often exceeding 100 °C) or microwave irradiation are typically required.[2]
Reaction Workflow Diagram
Caption: Workflow for the regioselective synthesis of 4-amino-2-chloroquinazolines.
Experimental Protocol: Synthesis of a 4-Anilino-2-chloroquinazoline Derivative
This protocol details a representative synthesis of a 4-anilino-2-chloroquinazoline derivative, adapted from established literature procedures.[2]
Materials and Reagents
| Reagent | Grade | Supplier |
| 6,7-Dimethoxy-2,4-dichloroquinazoline | ≥98% | Commercially available |
| 4-(N,N-Dimethylamino)-aniline | ≥98% | Commercially available |
| N,N-Diisopropylethylamine (DIPEA) | Anhydrous, ≥99.5% | Commercially available |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially available |
| Ethyl acetate | ACS grade | Commercially available |
| Water | Deionized | In-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS grade | Commercially available |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6,7-dimethoxy-2,4-dichloroquinazoline (0.60 mmol, 1 equivalent).
-
Addition of Reagents: Add the corresponding aniline, in this case, 4-(N,N-dimethylamino)-aniline (0.60 mmol, 1 equivalent), followed by 1,4-dioxane (6 mL).
-
Initiation of Reaction: Add N,N-diisopropylethylamine (DIPEA) (2.18 mmol, ~3.6 equivalents) to the stirred mixture. The use of a non-nucleophilic base like DIPEA is crucial to neutralize the HCl generated during the reaction without competing with the amine nucleophile.
-
Heating: Heat the reaction mixture to 80 °C under an inert atmosphere (e.g., nitrogen or argon) and maintain stirring for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Extraction: Dilute the reaction mixture with water and extract the product with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash chromatography on silica gel to afford the pure 4-amino-2-chloroquinazoline derivative.[2]
Self-Validating System: Checkpoints and Expected Outcomes
-
TLC Monitoring: During the reaction, the disappearance of the starting 2,4-dichloroquinazoline spot and the appearance of a new, more polar product spot should be observed.
-
Product Characterization: The final product's identity and purity should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. For unambiguous confirmation of the C4 substitution pattern, 2D-NMR techniques like HMBC and NOESY can be employed to identify correlations between the amine protons and the quinazoline ring protons.[2]
-
Yield: Typical yields for this reaction are in the range of 65-95%, depending on the specific amine used.[2][7]
Data Summary: Representative Reaction Parameters
| Precursor | Amine Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 6,7-Dimethoxy-2,4-dichloroquinazoline | 4-(N,N-Dimethylamino)-aniline | Dioxane | DIPEA | 80 | 12 | 65 | [2] |
| 2,4-Dichloroquinazoline | Hydrazine hydrate | Ethanol | - | 0-5 | 2 | N/A | [6] |
| 6,7-Dimethoxy-2,4-dichloroquinazoline | Polymer-bound secondary amine | THF | DIPEA | 60 | N/A | N/A | [8] |
Troubleshooting and Field-Proven Insights
-
Low Yields: If low yields are observed, ensure all reagents and solvents are anhydrous, as moisture can quench the reaction. The quality of the amine nucleophile is also critical.
-
Side Reactions: The formation of 2,4-diaminoquinazoline byproducts can occur if the reaction temperature is too high or the reaction time is excessively long. Careful monitoring by TLC is recommended.
-
Difficult Amines: Electron-poor anilines may react more slowly. In such cases, extending the reaction time or using microwave irradiation can be beneficial.[7]
-
Solvent Choice: While dioxane is commonly used, other solvents like ethanol, isopropanol, and THF have also been successfully employed.[6][8] The choice of solvent can influence reaction rates and solubility of the reagents.
Conclusion
The synthesis of 4-aminoquinazolines from 2,4-dichloroquinazoline precursors is a highly efficient and regioselective method that provides access to a class of compounds with significant therapeutic potential. By understanding the underlying principles of the SNAr reaction and carefully controlling the reaction conditions, researchers can reliably produce a diverse range of 4-aminoquinazoline derivatives for drug discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 2,4-Dichloro-8-methylquinazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 8-Methylquinazoline Scaffold
The quinazoline core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2][3][4][5] The introduction of a methyl group at the 8-position of the 2,4-dichloroquinazoline scaffold offers a nuanced modification that can significantly impact the molecule's steric and electronic properties. This, in turn, can modulate its binding affinity, selectivity, and pharmacokinetic profile, making 2,4-Dichloro-8-methylquinazoline a valuable starting material for the synthesis of novel therapeutic agents in areas such as oncology and infectious diseases.[4][6]
This guide provides a comprehensive overview of the nucleophilic substitution reactions of this compound, detailing the underlying principles of regioselectivity and offering robust protocols for the synthesis of key intermediates.
Regioselectivity in Nucleophilic Substitution: A Tale of Two Positions
The nucleophilic aromatic substitution (SNAr) on 2,4-dichloroquinazolines is characterized by a distinct regioselectivity, with the C4 position being significantly more reactive than the C2 position.[1][7] This preferential reactivity is a consequence of the electronic properties of the quinazoline ring system. The nitrogen atom at position 1 (N1) exerts a stronger electron-withdrawing effect on the C2 position, while the nitrogen at position 3 (N3) has a more pronounced influence on the C4 position. Theoretical studies, including Density Functional Theory (DFT) calculations on the parent 2,4-dichloroquinazoline, have shown that the C4 carbon has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more susceptible to nucleophilic attack.[1][8]
This inherent difference in reactivity allows for a stepwise and controlled substitution, where the C4 position can be selectively functionalized under milder conditions, while the less reactive C2 position requires more forcing conditions for substitution to occur.[7]
Visualizing the Reaction Pathway
Caption: A logical workflow illustrating the sequential nucleophilic substitution and the key factors governing regioselectivity.
Experimental Protocols
Protocol 1: Synthesis of 8-Methylquinazoline-2,4(1H,3H)-dione
The necessary precursor for this compound is 8-Methylquinazoline-2,4(1H,3H)-dione.
Materials:
-
2-Amino-3-methylbenzoic acid
-
Urea
-
Hydrochloric acid (HCl)
-
Ethanol
-
Water
Procedure:
-
A mixture of 2-amino-3-methylbenzoic acid (1 equivalent) and urea (2 equivalents) is heated at 180-190 °C for 1 hour.
-
The reaction mixture is cooled to 100 °C, and hot water is added.
-
The mixture is acidified with concentrated HCl to pH 1-2.
-
The resulting precipitate is filtered, washed with water, and then with ethanol.
-
The solid is dried to afford 8-Methylquinazoline-2,4(1H,3H)-dione.[9]
Protocol 2: Synthesis of this compound
Materials:
-
8-Methylquinazoline-2,4(1H,3H)-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (catalyst)
-
Toluene
-
Ice water
Procedure:
-
A suspension of 8-Methylquinazoline-2,4(1H,3H)-dione (1 equivalent) in phosphorus oxychloride (5-10 equivalents) is treated with a catalytic amount of N,N-dimethylaniline.
-
The mixture is heated to reflux for 4-6 hours until the reaction is complete (monitored by TLC).
-
The excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is cooled in an ice bath and cautiously quenched by the addition of ice water.
-
The resulting precipitate is filtered, washed thoroughly with water, and dried to yield this compound.
Protocol 3: Selective Nucleophilic Substitution at the C4-Position
This protocol describes the selective substitution of the chlorine atom at the C4 position with an amine nucleophile.
Materials:
-
This compound
-
Primary or secondary amine (1.1 equivalents)
-
Diisopropylethylamine (DIEA) (1.2 equivalents)
-
n-Butanol or Isopropanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of this compound (1 equivalent) in n-butanol or isopropanol, add the amine (1.1 equivalents) and DIEA (1.2 equivalents).
-
The reaction mixture is stirred at room temperature to 40 °C for 2-4 hours.[10] The progress of the reaction should be monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and a saturated sodium bicarbonate solution.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the 4-amino-2-chloro-8-methylquinazoline derivative.
| Parameter | Condition | Rationale |
| Solvent | n-Butanol, Isopropanol, Acetonitrile | Protic solvents can facilitate the reaction. Acetonitrile is a common polar aprotic alternative. |
| Base | DIEA | A non-nucleophilic base to neutralize the HCl generated during the reaction. |
| Temperature | Room Temperature to 40 °C | Mild conditions are sufficient for the selective substitution at the more reactive C4 position. |
| Reaction Time | 2-4 hours | Typically sufficient for complete conversion, but should be monitored by TLC. |
Protocol 4: Nucleophilic Substitution at the C2-Position
This protocol outlines the substitution of the remaining chlorine atom at the C2 position.
Materials:
-
4-Amino-2-chloro-8-methylquinazoline derivative from Protocol 3
-
Second nucleophile (amine, alcohol, etc.) (1.5-2 equivalents)
-
DIEA (if an amine is the nucleophile) (1.5-2 equivalents)
-
n-Butanol or Dioxane
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of the 4-amino-2-chloro-8-methylquinazoline derivative (1 equivalent) in n-butanol or dioxane, add the second nucleophile (1.5-2 equivalents) and DIEA (if applicable).
-
The reaction mixture is heated to reflux (typically 120-140 °C) overnight.[10] The reaction should be monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is worked up as described in Protocol 3.
-
The crude product is purified by column chromatography on silica gel to yield the 2,4-disubstituted-8-methylquinazoline.
| Parameter | Condition | Rationale |
| Solvent | n-Butanol, Dioxane | Higher boiling point solvents are required for the less reactive C2 position. |
| Base | DIEA | To neutralize the generated HCl. |
| Temperature | Reflux (120-140 °C) | Harsher conditions are necessary to overcome the lower reactivity of the C2 position. |
| Reaction Time | Overnight | A longer reaction time is typically required for complete substitution at C2. |
Self-Validation and Characterization
The successful synthesis of the desired products should be confirmed through a combination of analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized compounds.
-
Mass Spectrometry (MS): To determine the molecular weight of the products.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Conclusion
The this compound scaffold provides a versatile platform for the synthesis of a diverse range of compounds with potential therapeutic applications. By understanding the principles of regioselectivity and carefully controlling the reaction conditions, researchers can selectively functionalize the C4 and C2 positions to generate novel molecules for drug discovery programs. The protocols outlined in this guide provide a solid foundation for the exploration of the chemical space around this promising heterocyclic core.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]
- 3. mdpi.com [mdpi.com]
- 4. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery, Synthesis and Evaluation of 2,4-diaminoquinazolines as a Novel Class of Pancreatic β Cell-Protective Agents against Endoplasmic Reticulum (ER) Stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Protocol for the Synthesis of 2,4-Dichloroquinazoline Derivatives
Introduction: The Significance of the Quinazoline Scaffold
The quinazoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a vast array of pharmacological activities.[1][2] Its derivatives are integral to the development of therapeutics for various diseases, exhibiting anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties.[3][4][5] Specifically, 2,4-disubstituted quinazolines are crucial intermediates for synthesizing potent kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR).[1]
The 2,4-dichloroquinazoline moiety is a highly versatile precursor. The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for sequential, regioselective nucleophilic substitution.[6] Typically, the C4 position is more susceptible to nucleophilic attack under milder conditions, with the C2 position requiring harsher conditions for substitution.[6] This predictable reactivity makes 2,4-dichloroquinazoline an invaluable building block for creating diverse libraries of bioactive molecules.
This application note provides a detailed, two-step experimental protocol for the synthesis of 2,4-dichloroquinazoline from anthranilic acid. It includes a discussion of the reaction mechanism, comprehensive safety guidelines for handling hazardous reagents, and a validated, step-by-step procedure suitable for laboratory-scale synthesis.
Synthesis Overview and Mechanism
The most common and reliable route to 2,4-dichloroquinazoline involves two primary stages:
-
Cyclization: Anthranilic acid is first converted to quinazoline-2,4(1H,3H)-dione. This is typically achieved by reacting anthranilic acid with potassium cyanate in an aqueous solution.[7]
-
Chlorination: The resulting quinazoline-2,4(1H,3H)-dione is then chlorinated using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield the final 2,4-dichloroquinazoline product.[7][8][9]
The chlorination step proceeds via the conversion of the dione (which exists in a tautomeric equilibrium with its di-enol form) into a more reactive intermediate by the phosphorus oxychloride. This is followed by nucleophilic attack by chloride ions to replace the hydroxyl groups, yielding the stable aromatic dichloro-product. The use of a tertiary amine, such as N,N-dimethylaniline or N,N-diisopropylethylamine, is often employed to catalyze the reaction and neutralize the HCl byproduct.[8][10]
Experimental Workflow Diagram
The following diagram illustrates the two-step synthesis pathway from the starting material to the final product.
Caption: Two-step synthesis of 2,4-dichloroquinazoline from anthranilic acid.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.[7][8] Researchers should perform their own risk assessment before commencing any chemical synthesis.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Anthranilic Acid | 137.14 | 13.7 g | 100 | Starting Material |
| Potassium Cyanate (KOCN) | 81.12 | 20.3 g | 250 | Reagent for Step 1 |
| Sodium Hydroxide (NaOH) | 40.00 | As needed | - | For pH adjustment |
| Hydrochloric Acid (HCl), conc. | 36.46 | As needed | - | For acidification |
| Quinazoline-2,4(1H,3H)-dione | 162.15 | ~14.6 g (from Step 1) | 90 (expected) | Intermediate |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 100 mL | 1080 | CORROSIVE & TOXIC |
| N,N-Dimethylaniline | 121.18 | 2.0 mL | 15.8 | Catalyst (optional) |
| Dichloromethane (DCM) | 84.93 | 200 mL | - | Extraction Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | 300 mL | - | For quenching |
| Deionized Water | 18.02 | As needed | - | Solvent/Washing |
| Ice | - | As needed | - | For cooling |
Step 1: Synthesis of Quinazoline-2,4(1H,3H)-dione
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anthranilic acid (13.7 g, 100 mmol) and 200 mL of deionized water.
-
Reaction Initiation: While stirring, add a solution of potassium cyanate (20.3 g, 250 mmol) in 50 mL of water to the flask.
-
pH Adjustment: Gently warm the mixture to 40-50°C. Slowly add a 2M NaOH solution dropwise to adjust the pH to between 9 and 11. Maintain this pH and temperature for 1 hour.[7]
-
Causality Note: A basic pH is required to deprotonate the carboxylic acid and facilitate the initial nucleophilic attack of the amine onto the cyanate.
-
-
Cyclization: Heat the reaction mixture to reflux (approx. 100°C) and maintain for 3-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: After the reaction is complete, cool the flask in an ice bath to below 10°C.
-
Isolation: Slowly acidify the cold solution with concentrated HCl to pH 2-3. A white solid will precipitate.
-
Filtration: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water (2 x 50 mL) and then with a small amount of cold ethanol.
-
Drying: Dry the resulting white solid, quinazoline-2,4(1H,3H)-dione, in a vacuum oven at 80°C. The expected yield is typically 85-95%.
Step 2: Synthesis of 2,4-Dichloroquinazoline
⚠️ WARNING: This step must be performed in a certified chemical fume hood. Phosphorus oxychloride is extremely corrosive, toxic upon inhalation, and reacts violently with water.[11][12] Appropriate Personal Protective Equipment (PPE) is mandatory.[13][14]
-
Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser (with a gas outlet connected to a scrubber containing NaOH solution) and a magnetic stirrer, add the dried quinazoline-2,4(1H,3H)-dione (14.6 g, 90 mmol) from Step 1.
-
Reagent Addition: Carefully add phosphorus oxychloride (100 mL, 1.08 mol) to the flask. Add N,N-dimethylaniline (2.0 mL, 15.8 mmol) dropwise as a catalyst.[8]
-
Causality Note: POCl₃ serves as both the chlorinating agent and the solvent in this case. The tertiary amine catalyst accelerates the reaction.
-
-
Reaction: Heat the mixture to reflux (approx. 106°C) and maintain for 4-5 hours. The solid should dissolve as the reaction progresses, forming a clear, yellowish to brown solution.
-
Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess POCl₃ under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected by a cold trap and a base trap).
-
Quenching (CRITICAL STEP): Place a large beaker containing crushed ice (~500 g) and a magnetic stirrer in the fume hood. Very slowly and carefully, pour the cooled reaction residue onto the stirring ice. This is a highly exothermic reaction that will generate HCl gas.
-
Extraction: Once all the ice has melted, the product will precipitate as a solid. Neutralize the acidic solution carefully with saturated sodium bicarbonate solution. Extract the product with dichloromethane (DCM) (3 x 75 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent like ethanol or hexane to afford 2,4-dichloroquinazoline as a crystalline solid. The typical yield is 70-85%.
Safety and Handling Precautions
-
Phosphorus Oxychloride (POCl₃):
-
Hazards: Fatal if inhaled, causes severe skin burns and eye damage, and reacts violently with water to produce toxic and corrosive fumes (HCl).[12]
-
Handling: Always handle in a chemical fume hood. Wear a lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber).[11][14] Ensure an eyewash station and safety shower are immediately accessible.
-
Spills: Neutralize small spills with a dry absorbent material like sand or vermiculite. Do not use water.
-
-
Thionyl Chloride (SOCl₂): If used as an alternative chlorinating agent, it carries similar hazards to POCl₃ and must be handled with the same level of care.
-
Waste Disposal: Quench any residual POCl₃ very carefully by slowly adding it to a large excess of ice/water with stirring in a fume hood before neutralizing with a base (e.g., sodium bicarbonate). All chemical waste must be disposed of according to institutional and local regulations.
Conclusion
This application note details a robust and reproducible two-step protocol for synthesizing 2,4-dichloroquinazoline, a key intermediate in pharmaceutical research. By understanding the underlying chemical principles and adhering strictly to the safety protocols outlined, researchers can confidently produce this valuable building block for the development of novel therapeutic agents.
References
- 1. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]
- 2. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]
- 3. bioengineer.org [bioengineer.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06642G [pubs.rsc.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. 2,4-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]
- 10. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. lanxess.com [lanxess.com]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. opcw.org [opcw.org]
Application of 2,4-Dichloro-8-methylquinazoline in Kinase Inhibitor Development: A Technical Guide for Researchers
Introduction: The Quinazoline Scaffold as a Cornerstone of Kinase Inhibitor Design
The quinazoline core is a preeminent scaffold in the field of medicinal chemistry, particularly in the development of kinase inhibitors.[1] This bicyclic aromatic system provides a rigid and versatile framework for the strategic placement of various functional groups to engage with the ATP-binding pocket of protein kinases.[2] Dysregulation of kinase activity is a fundamental mechanism in the progression of numerous diseases, most notably cancer, making them a critical class of therapeutic targets.[3][4] Several FDA-approved kinase inhibitors, including gefitinib, erlotinib, and lapatinib, are built upon the quinazoline framework, underscoring its clinical significance.[5] These drugs primarily target receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are key regulators of cell proliferation, survival, and angiogenesis.[6]
This technical guide focuses on a specific, yet highly versatile starting material: 2,4-Dichloro-8-methylquinazoline . The dichloro substitution pattern at the 2 and 4 positions offers reactive sites for the introduction of diverse functionalities, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies.[7] The methyl group at the 8-position, while less common than substitutions at the 6 and 7 positions, provides a unique opportunity to explore novel chemical space and potentially enhance inhibitor potency, selectivity, and pharmacokinetic properties.[8][9][10]
This document will provide a comprehensive overview of the application of this compound in the development of kinase inhibitors, complete with detailed synthetic protocols, methodologies for biological evaluation, and an exploration of the underlying scientific principles.
The Strategic Importance of the 8-Methyl Group
While extensive research has focused on substitutions at the 6 and 7-positions of the quinazoline ring, the 8-position offers a distinct vector for chemical modification that can influence the inhibitor's interaction with the target kinase.[1][5] The introduction of a methyl group at this position can have several implications:
-
Steric Influence: The 8-methyl group can introduce steric constraints that may favor binding to certain kinase conformations or create unfavorable interactions with others, thereby enhancing selectivity.
-
Hydrophobic Interactions: The methyl group can engage in hydrophobic interactions with specific amino acid residues within the ATP-binding pocket, potentially increasing binding affinity.
-
Modulation of Physicochemical Properties: The addition of a methyl group can alter the molecule's solubility, lipophilicity, and metabolic stability, which are critical parameters for drug development.
Recent studies on related quinazolinone scaffolds have demonstrated that substitutions at the C-8 position can indeed improve the potency of enzyme inhibitors, highlighting the potential of this modification in kinase inhibitor design.[8]
Chemical Synthesis: From Starting Material to Potent Inhibitor
The synthesis of kinase inhibitors from this compound typically involves a regioselective nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the C4 position is significantly more reactive than the one at the C2 position, allowing for the selective introduction of a primary amine, most commonly a substituted aniline.[11]
Protocol 1: Synthesis of a 4-Anilino-2-chloro-8-methylquinazoline Derivative
This protocol outlines a general procedure for the synthesis of a 4-(substituted-anilino)-2-chloro-8-methylquinazoline, a key intermediate for further diversification or direct biological testing.
Reaction Scheme:
Caption: Synthetic route to a 4-anilino-2-chloro-8-methylquinazoline.
Materials:
| Reagent/Solvent | Molecular Weight | Quantity (10 mmol scale) | Moles | Equivalents |
| This compound | 213.06 g/mol | 2.13 g | 10 mmol | 1.0 |
| Substituted Aniline | Varies | Varies | 10 mmol | 1.0 |
| Isopropanol | 60.10 g/mol | 50 mL | - | - |
Procedure:
-
To a 100 mL round-bottom flask, add this compound (2.13 g, 10 mmol) and the substituted aniline (10 mmol, 1.0 equiv.).
-
Add isopropanol (50 mL) to the flask.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 82 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Allow the reaction mixture to cool to room temperature.
-
The product will often precipitate out of solution upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration and wash with cold isopropanol.
-
Dry the product under vacuum to yield the 4-(substituted-anilino)-2-chloro-8-methylquinazoline.
Causality Behind Experimental Choices:
-
Solvent: Isopropanol is a common solvent for this reaction as it has a suitable boiling point for the reaction to proceed at a reasonable rate and allows for the precipitation of the product upon cooling, simplifying purification.
-
Equivalents: Using a 1:1 molar ratio of the reactants ensures efficient conversion without the need for excess reagents, which would complicate purification.
-
Regioselectivity: The greater electrophilicity of the C4 position of the quinazoline ring directs the nucleophilic attack of the aniline to this position, resulting in the desired 4-substituted product.[11]
Biological Evaluation: Assessing Kinase Inhibition and Cellular Effects
Once a library of this compound derivatives has been synthesized, the next critical step is to evaluate their biological activity. This typically involves in vitro kinase inhibition assays to determine the potency and selectivity of the compounds, followed by cell-based assays to assess their effects on cancer cell proliferation and signaling pathways.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase using a commercial luminescence-based assay that quantifies ATP consumption.
Caption: Workflow for an in vitro kinase inhibition assay.
Materials:
-
Purified recombinant kinase of interest (e.g., EGFR, VEGFR2)
-
Specific peptide or protein substrate for the kinase
-
Test compounds (derivatives of this compound)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay, Promega)
-
White, opaque 96- or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted test compound or vehicle control (DMSO in assay buffer) to the wells of the assay plate.
-
Add 10 µL of a 2x kinase/substrate mixture (containing the purified kinase and its substrate in kinase assay buffer) to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Initiation of Kinase Reaction: Add 10 µL of a 2x ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase. Incubate the plate at 30°C for 60 minutes.
-
Termination and Detection: Follow the manufacturer's instructions for the luminescence-based assay kit to terminate the kinase reaction, deplete the remaining ATP, and generate a luminescent signal.
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 3: Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of a test compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., A549 for lung cancer, MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control to each well. Incubate the plate for the desired treatment period (e.g., 72 hours).
-
MTT Incubation: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
Data Presentation: Summarizing Key Findings
Table 1: In Vitro Kinase Inhibitory Activity of Representative 8-Methyl-Quinazoline Derivatives
| Compound ID | R Group (at C4-aniline) | Target Kinase | IC50 (nM) |
| 8-MQZ-01 | 3-ethynylaniline | EGFR | [Hypothetical Data] |
| 8-MQZ-02 | 3-chloro-4-fluoroaniline | VEGFR2 | [Hypothetical Data] |
| Gefitinib | 3-chloro-4-fluoroaniline | EGFR | 2-37 |
| Erlotinib | 3-ethynylaniline | EGFR | 2 |
Table 2: In Vitro Anti-proliferative Activity of Representative 8-Methyl-Quinazoline Derivatives
| Compound ID | Cell Line | IC50 (µM) |
| 8-MQZ-01 | A549 (Lung Cancer) | [Hypothetical Data] |
| 8-MQZ-02 | HUVEC (Endothelial Cells) | [Hypothetical Data] |
| Gefitinib | A549 (Lung Cancer) | 0.015-0.049 |
| Erlotinib | A549 (Lung Cancer) | 0.07-2.7 |
Signaling Pathways and Experimental Workflows
Visualizing the targeted signaling pathways and the overall experimental workflow can provide a clearer understanding of the context and rationale of the research.
Caption: EGFR signaling pathway and its inhibition by 8-methyl-quinazoline derivatives.
Caption: Logical workflow for the development of 8-methyl-quinazoline kinase inhibitors.
Conclusion
This compound represents a valuable and strategically designed starting material for the discovery and development of novel kinase inhibitors. The dichloro pattern provides the necessary reactivity for library synthesis, while the 8-methyl group offers a unique avenue for exploring new structure-activity relationships and optimizing drug-like properties. The protocols and conceptual frameworks provided in this guide are intended to empower researchers to effectively utilize this versatile scaffold in their quest for next-generation targeted therapies.
References
- 1. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 7. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Reaction Conditions for N-Arylation of 4-Chloroquinazolines
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-anilinoquinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous targeted therapies, particularly tyrosine kinase inhibitors.[1][2] The synthetic linchpin for accessing this privileged structure is the N-arylation of 4-chloroquinazolines. This application note provides a comprehensive guide to the prevailing palladium- and copper-catalyzed methodologies for this crucial transformation. We delve into the mechanistic rationale behind the selection of catalysts, ligands, bases, and solvents, offering detailed, field-proven protocols. Comparative data is presented to guide reaction optimization, and troubleshooting advice is provided for common synthetic challenges. This document is intended to serve as a practical and authoritative resource for researchers engaged in the synthesis of novel quinazoline-based therapeutics.
Introduction: The Strategic Importance of 4-Anilinoquinazolines
The quinazoline ring system is a prominent N-heterocyclic scaffold in a multitude of biologically active compounds.[3] Specifically, the 4-anilinoquinazoline moiety has been extensively explored in the development of anticancer agents due to its ability to inhibit various receptor tyrosine kinases (RTKs) such as EGFR, VEGFR-2, and PDGFR-β.[4] Marketed drugs like gefitinib, erlotinib, and lapatinib underscore the therapeutic success of this structural class.[4]
The most direct and versatile route to these compounds is the nucleophilic substitution of a chlorine atom at the 4-position of the quinazoline core with an aniline derivative. While this reaction can sometimes proceed thermally, particularly with electron-rich anilines, metal catalysis is generally required to achieve high yields, broad substrate scope, and functional group tolerance, especially with electron-poor or sterically hindered anilines.[3][4] This guide will focus on the two most powerful catalytic systems for this transformation: Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation.
Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a robust and highly versatile method for forming C-N bonds.[5] Its development has revolutionized the synthesis of aryl amines, offering mild conditions and broad functional group compatibility.[5]
Mechanistic Rationale
The catalytic cycle, illustrated below, is central to understanding and optimizing the reaction. It involves the oxidative addition of the 4-chloroquinazoline to a Pd(0) complex, followed by coordination and deprotonation of the aniline, and finally, reductive elimination to form the product and regenerate the Pd(0) catalyst.[5][6][7]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
-
The Catalyst System: A Symphony of Components
-
Palladium Precatalyst: Pd(OAc)₂ and Pd₂(dba)₃ are common choices. They are reduced in situ to the active Pd(0) species.
-
Ligand: This is arguably the most critical component. Bulky, electron-rich phosphine ligands are essential. They accelerate the rate-limiting reductive elimination step and stabilize the monoligated palladium species that is often the most active in catalysis.[7] Bidentate ligands like BINAP and Xantphos are highly effective.[5][7][8]
-
Base: A strong, non-nucleophilic base is required to deprotonate the aniline, forming the palladium-amido complex. Sodium tert-butoxide (NaOtBu) is a common choice, though other bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, particularly for sensitive substrates.[7][8]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard to prevent side reactions.
-
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is a generalized procedure adaptable for various substituted anilines and 4-chloroquinazolines.
Caption: Step-by-step workflow for Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the 4-chloroquinazoline (1.0 equiv), the aniline derivative (1.1–1.5 equiv), Pd(OAc)₂ (0.05 equiv), BINAP (0.08 equiv), and NaOtBu (1.4 equiv).[8]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Heat the mixture to 110 °C and stir vigorously for 8-12 hours, or until reaction completion is indicated by TLC or LC-MS analysis.[8]
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography on silica gel.
Copper-Catalyzed N-Arylation: The Ullmann Condensation
The Ullmann reaction is a classical C-N bond-forming reaction that offers a cost-effective alternative to palladium catalysis.[9] While traditional Ullmann conditions were often harsh (high temperatures, stoichiometric copper), modern protocols utilize catalytic copper with ligands, allowing for milder conditions.[10]
Mechanistic Rationale
The mechanism of the Ullmann condensation is thought to proceed via a Cu(I)/Cu(III) catalytic cycle. The key steps involve the formation of a copper-amide complex, oxidative addition of the 4-chloroquinazoline, and subsequent reductive elimination.[11]
Caption: Proposed catalytic cycle for the Ullmann N-arylation.
-
The Catalyst System: A Practical Alternative
-
Copper Precatalyst: Copper(I) salts like CuI are most common.[12]
-
Ligand: Ligands are crucial for modern Ullmann reactions, enabling lower reaction temperatures and higher yields. Simple, inexpensive diamine ligands like N,N'-dimethylethylenediamine (DMEDA) are highly effective.[12] Ethylene glycol has also been shown to act as both a solvent and a ligand.[13]
-
Base: Inorganic bases such as K₂CO₃ or Cs₂CO₃ are typically used.[12]
-
Solvent: High-boiling polar aprotic solvents like DMF or DMSO are common.[12]
-
Experimental Protocol: General Procedure for Ullmann Condensation
This protocol is adapted from efficient methods for the synthesis of 4-aminoquinazolines.[12]
Step-by-Step Methodology:
-
Setup: To a sealable reaction tube, add the 4-chloroquinazoline (1.0 equiv), aniline derivative (1.2 equiv), CuI (0.1 equiv), and K₂CO₃ (2.0 equiv).
-
Reagent Addition: Add anhydrous DMF as the solvent, followed by the ligand (e.g., DMEDA, 0.2 equiv).
-
Reaction: Seal the tube and heat the mixture to 100-120 °C for 12-24 hours.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography.
Comparative Analysis and Optimization
The choice between a palladium or copper-catalyzed approach often depends on the specific substrates and project constraints.
| Feature | Buchwald-Hartwig (Palladium) | Ullmann Condensation (Copper) |
| Catalyst Cost | High | Low |
| Ligand | Bulky, complex phosphines | Simple diamines, amino acids |
| Reaction Temp. | Generally milder (80-110 °C) | Often higher (100-140 °C) |
| Substrate Scope | Very broad, excellent for hindered/electron-poor amines | Good, can be excellent for N-heterocycles |
| Base | Strong alkoxides (NaOtBu) | Weaker carbonates (K₂CO₃, Cs₂CO₃) |
| Air/Moisture | High sensitivity | Moderate sensitivity |
Troubleshooting Common Issues:
-
Low or No Conversion:
-
Palladium: Ensure truly anhydrous conditions. The catalyst or ligand may be degraded; use fresh reagents. Screen alternative ligands (e.g., XPhos, RuPhos).
-
Copper: The reaction may require higher temperatures. Ensure the base is finely powdered for maximum surface area.
-
-
Side Product Formation (e.g., Hydrodehalogenation):
-
This arises from a competing reaction pathway. For palladium systems, this can sometimes be suppressed by changing the ligand or base. Ensure the inert atmosphere is maintained.
-
-
Difficulty with ortho-Substituted Anilines:
Conclusion
The N-arylation of 4-chloroquinazolines is a well-established yet continually evolving field. Both palladium- and copper-catalyzed methods provide powerful and reliable entries into the medicinally vital class of 4-anilinoquinazolines. A thorough understanding of the mechanistic principles behind each catalytic system is paramount for rational reaction design, optimization, and troubleshooting. The protocols and data presented herein offer a robust starting point for researchers aiming to synthesize novel quinazoline derivatives for drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. jk-sci.com [jk-sci.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts | MDPI [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives [organic-chemistry.org]
- 13. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
protocol for chlorination of 8-methyl-quinazolinedione
An Application Note for the Regioselective Chlorination of 8-Methyl-2,4(1H,3H)-quinazolinedione
Authored by: A Senior Application Scientist
This document provides a comprehensive guide for the regioselective chlorination of 8-methyl-2,4(1H,3H)-quinazolinedione, a key intermediate in the synthesis of various biologically active compounds. This protocol is designed for researchers in medicinal chemistry, drug development, and organic synthesis, offering a detailed methodology grounded in established chemical principles.
Introduction and Strategic Rationale
Quinazolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a chlorine atom onto the 8-methyl-quinazolinedione core can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetic profile and biological activity. This protocol focuses on a controlled electrophilic aromatic substitution using N-Chlorosuccinimide (NCS), a reliable and manageable chlorinating agent, to produce the desired chlorinated derivative.[1][2] The methyl group at the C8 position acts as an activating and ortho-, para-directing group, guiding the electrophilic attack primarily to the C5 or C7 position of the aromatic ring.
Reaction Principle and Mechanism
The chlorination of 8-methyl-quinazolinedione proceeds via an electrophilic aromatic substitution (EAS) mechanism.[3] N-Chlorosuccinimide (NCS) serves as the source of the electrophilic chlorine species (Cl⁺). The electron-rich aromatic ring of the quinazolinedione attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A weak base, in this case, the succinimide anion or solvent, then abstracts a proton from the site of substitution, restoring the ring's aromaticity and yielding the final chlorinated product.[4]
The reaction's regioselectivity is governed by the directing effects of the existing substituents. The C8-methyl group is an activating, ortho-, para-director, while the quinazolinone core is generally deactivating. This directs the incoming electrophile to the benzene portion of the scaffold, specifically to the positions ortho (C7) and para (C5) to the methyl group. Steric hindrance often favors substitution at the para position (C5).
Caption: Electrophilic aromatic substitution mechanism for the chlorination of 8-methyl-quinazolinedione.
Detailed Experimental Protocol
This protocol details the chlorination of 8-methyl-quinazolinedione using NCS in N,N-Dimethylformamide (DMF).
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Moles (mmol) | Amount |
| 8-Methyl-quinazolinedione | 176.17 | 1.0 | 5.68 | 1.0 g |
| N-Chlorosuccinimide (NCS) | 133.53 | 1.1 | 6.25 | 834 mg |
| N,N-Dimethylformamide (DMF) | 73.09 | - | - | 20 mL |
| Ethyl Acetate (EtOAc) | 88.11 | - | - | As needed |
| Saturated NaCl solution | - | - | - | As needed |
| Anhydrous Sodium Sulfate | 142.04 | - | - | As needed |
Critical Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[5]
-
Ventilation: Conduct the reaction in a well-ventilated fume hood.[5]
-
NCS Handling: N-Chlorosuccinimide can be hazardous. Avoid inhalation of dust and contact with skin. Chlorination reactions with NCS can be exothermic and potentially lead to runaway processes, especially at high concentrations.[6] Ensure slow addition and temperature control.
-
Solvent Safety: DMF is a skin and respiratory irritant. Handle with care.
-
Quenching: The workup involves quenching the reaction. Perform this step carefully, as residual reactive species may be present.
Reaction Setup and Procedure
Caption: Step-by-step workflow for the synthesis and purification of chlorinated 8-methyl-quinazolinedione.
Step-by-Step Method:
-
Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 8-methyl-2,4(1H,3H)-quinazolinedione (1.0 g, 5.68 mmol).
-
Dissolution: Add anhydrous DMF (20 mL) to the flask and stir the mixture at room temperature until the starting material is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0°C.
-
Reagent Addition: Add N-Chlorosuccinimide (834 mg, 6.25 mmol, 1.1 eq) to the cooled solution in small portions over 15 minutes. Maintain the internal temperature below 5°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup - Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice-cold water (100 mL). A precipitate may form.
-
Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Workup - Washing: Combine the organic layers and wash them sequentially with water (2 x 50 mL) and saturated sodium chloride (brine) solution (1 x 50 mL) to remove residual DMF and water-soluble byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to isolate the pure chlorinated product.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure, purity, and the regiochemistry of the chlorination.[7][8] The expected mass for C₉H₇ClN₂O₂ is 210.02 g/mol . NMR analysis will be crucial to distinguish between the 5-chloro and 7-chloro isomers based on coupling patterns and chemical shifts of the aromatic protons.[9][10]
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Allow the reaction to stir longer at room temperature. If necessary, gently warm the mixture to 40-50°C, monitoring carefully. |
| Deactivated NCS. | Use a fresh bottle of NCS. Check the purity of the starting material. | |
| Formation of Multiple Products | Over-chlorination or side reactions. | Use a lower equivalence of NCS (e.g., 1.05 eq). Ensure the reaction temperature is controlled during addition. |
| Isomer formation (5-chloro vs. 7-chloro). | This is chemically likely. Optimize purification by column chromatography to separate the isomers. | |
| Low Yield after Workup | Product is partially soluble in the aqueous phase. | Perform additional extractions from the aqueous layer. |
| Loss during purification. | Use a finer gradient during column chromatography. |
References
- 1. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 2. isca.me [isca.me]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 8. High-field and benchtop NMR spectroscopy for the characterization of new psychoactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Strategic Utility of 2,4-Dichloro-8-methylquinazoline in the Synthesis of Novel Anticancer Agents
Introduction: The Quinazoline Scaffold in Oncology
The quinazoline nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1] In the realm of oncology, quinazoline derivatives have emerged as a significant class of therapeutics, primarily targeting key signaling pathways involved in tumor growth and proliferation.[2][3] Several FDA-approved anticancer drugs, including gefitinib, erlotinib, and lapatinib, feature the quinazoline core, underscoring its importance in modern cancer therapy.[1][4] These agents predominantly function as inhibitors of protein kinases, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are often dysregulated in various cancers.[3][5]
The versatility of the quinazoline ring system, particularly when appropriately substituted, allows for the generation of diverse chemical libraries for drug discovery. A key intermediate that offers significant synthetic flexibility is 2,4-dichloro-8-methylquinazoline. The presence of two chlorine atoms at the C2 and C4 positions, which exhibit differential reactivity, enables sequential and regioselective nucleophilic substitution reactions. This property is instrumental in the construction of complex molecular architectures with desired pharmacological profiles. The methyl group at the C8 position can also influence the molecule's conformation and interaction with biological targets, potentially leading to improved potency or selectivity.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the synthesis of potential anticancer agents. We will delve into the chemical principles governing its reactivity, provide detailed experimental protocols for the synthesis of key intermediates and final compounds, and discuss the biological evaluation of these novel derivatives.
Chemical Reactivity and Synthetic Strategy
The synthetic utility of 2,4-dichloroquinazolines lies in the differential reactivity of the two chlorine atoms. The chlorine at the C4 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position.[6][7] This regioselectivity is attributed to the electronic effects of the heterocyclic nitrogen atoms. The nitrogen at position 1 (N1) exerts a stronger electron-withdrawing effect on the C4 position, making it more electrophilic and thus more reactive towards nucleophiles.[6]
This reactivity difference allows for a stepwise synthetic approach. Typically, the C4 position is first functionalized by reaction with a suitable amine under relatively mild conditions. Subsequently, the less reactive C2 position can be substituted with a different nucleophile, often requiring more forcing conditions such as higher temperatures.[6] This sequential substitution strategy is a cornerstone for building a library of diverse quinazoline derivatives.
Caption: General synthetic strategy for 2,4-disubstituted quinazolines.
Application in the Synthesis of Kinase Inhibitors
A primary application of this compound is in the synthesis of potent kinase inhibitors, particularly targeting EGFR and VEGFR.[8][9] The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR inhibition.[10]
Synthesis of a Novel 4-Anilino-2-alkoxy-8-methylquinazoline Derivative
This protocol outlines the synthesis of a novel quinazoline derivative targeting EGFR, starting from this compound.
Part 1: Synthesis of 4-(3-Ethynylanilino)-2-chloro-8-methylquinazoline
This step involves the selective substitution of the C4 chlorine with 3-ethynylaniline, a common fragment in EGFR inhibitors like erlotinib.[11][12]
Experimental Protocol:
-
Materials: this compound, 3-ethynylaniline, isopropanol, hydrochloric acid (catalytic amount).
-
Procedure:
-
To a solution of this compound (1.0 eq) in isopropanol, add 3-ethynylaniline (1.1 eq).
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold isopropanol, and then with a non-polar solvent like hexane to remove any unreacted starting materials.
-
Dry the product under vacuum to yield 4-(3-ethynylanilino)-2-chloro-8-methylquinazoline.
-
-
Characterization: The structure of the product should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Solvent: Isopropanol is a suitable solvent as it facilitates the dissolution of the reactants and allows for heating to the required temperature for the reaction to proceed at a reasonable rate.
-
Catalyst: The acidic catalyst protonates the quinazoline ring, further activating the C4 position for nucleophilic attack.
-
Workup: The precipitation of the product upon cooling allows for a simple and efficient purification by filtration.
Part 2: Synthesis of 4-(3-Ethynylanilino)-2-(2-methoxyethoxy)-8-methylquinazoline
This second step involves the substitution of the remaining chlorine at the C2 position with an alkoxy group, which can improve solubility and modulate the biological activity.
Experimental Protocol:
-
Materials: 4-(3-Ethynylanilino)-2-chloro-8-methylquinazoline, 2-methoxyethanol, sodium hydride (NaH), anhydrous N,N-dimethylformamide (DMF).
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methoxyethanol (1.5 eq) to a suspension of sodium hydride (1.5 eq) in anhydrous DMF at 0 °C. Stir for 15-20 minutes to form the sodium alkoxide.
-
Add a solution of 4-(3-ethynylanilino)-2-chloro-8-methylquinazoline (1.0 eq) in anhydrous DMF dropwise to the alkoxide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 80-100 °C. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound.
-
-
Characterization: Confirm the structure of the final product using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Causality Behind Experimental Choices:
-
Reagents: Sodium hydride is a strong base used to deprotonate the alcohol, forming a more potent nucleophile (alkoxide) required to displace the less reactive C2 chlorine.
-
Solvent: Anhydrous DMF is an excellent polar aprotic solvent for SNAr reactions, as it can solvate the cation (Na+) while leaving the nucleophile (alkoxide) relatively free to react.
-
Inert Atmosphere: The use of an inert atmosphere is crucial as sodium hydride reacts violently with water and moisture.
Caption: Workflow for the synthesis of a novel quinazoline derivative.
Biological Evaluation: In Vitro Kinase Inhibition Assay
The synthesized compounds should be evaluated for their ability to inhibit the target kinases, such as EGFR and VEGFR-2.
Protocol: EGFR Kinase Inhibition Assay
-
Materials: Recombinant human EGFR kinase, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), synthesized inhibitor compounds, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a series of dilutions of the inhibitor compounds in DMSO.
-
In a 96-well plate, add the kinase assay buffer, the peptide substrate, and the inhibitor solution.
-
Initiate the kinase reaction by adding a mixture of EGFR kinase and ATP.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity).
-
Data Presentation:
The results of the kinase inhibition assays can be summarized in a table for easy comparison.
| Compound ID | Target Kinase | IC50 (nM) |
| Reference (Erlotinib) | EGFR | 2 |
| Synthesized Compound 1 | EGFR | Experimental Value |
| Synthesized Compound 2 | EGFR | Experimental Value |
| Reference (Sorafenib) | VEGFR-2 | 90 |
| Synthesized Compound 1 | VEGFR-2 | Experimental Value |
| Synthesized Compound 2 | VEGFR-2 | Experimental Value |
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel anticancer agents. Its differential reactivity at the C2 and C4 positions allows for the systematic and regioselective introduction of various functional groups, facilitating the creation of diverse chemical libraries. The protocols and strategies outlined in this application note provide a solid foundation for researchers to design and synthesize new quinazoline-based kinase inhibitors with the potential for improved therapeutic efficacy. Further structural modifications and biological evaluations are encouraged to explore the full potential of this promising scaffold in the ongoing quest for more effective cancer treatments.
References
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Quinazoline derivatives as anticancer drugs: a patent review (2011 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
- 5. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Reaction of N-substituted cyclic amines with 2,4-dichloroquinazoline, 2,4-dichloropyrimidine, and its 5-methyl derivative - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Application Note: A Multi-technique Approach for the Comprehensive Characterization of 2,4-Dichloro-8-methylquinazoline
Abstract & Introduction
2,4-Dichloro-8-methylquinazoline is a key heterocyclic intermediate in medicinal chemistry and drug discovery. As a member of the quinazoline family, which is known for a wide range of biological activities, this compound serves as a critical building block for synthesizing novel therapeutic agents, including kinase inhibitors and other targeted therapies.[1][2] The precise substitution pattern, particularly the reactive chlorine atoms at the C2 and C4 positions, makes it a versatile scaffold for nucleophilic substitution reactions.[3][4]
Given its role as a precursor in pharmaceutical development, the unambiguous confirmation of its structure, identity, and purity is paramount. Failure to adequately characterize this starting material can lead to the generation of unintended side products, impacting the yield, purity, and safety profile of the final active pharmaceutical ingredient (API).[5] This application note provides a comprehensive guide for researchers, outlining a suite of robust analytical techniques for the full characterization of this compound. We present field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis, explaining the causality behind experimental choices to ensure data integrity and trustworthiness.
Physicochemical Properties
A foundational step in any analytical workflow is to understand the basic physicochemical properties of the analyte. These data are essential for calculating concentrations, predicting spectral behavior, and confirming identity.
| Property | Value | Source |
| Molecular Formula | C₉H₆Cl₂N₂ | [6] |
| Molecular Weight | 213.07 g/mol | [6] |
| Monoisotopic Mass | 211.9908 Da | [6] |
| Appearance | Expected to be a solid (e.g., powder) | [7] |
| IUPAC Name | This compound | [6] |
| CAS Number | 39576-83-5 | [8] |
Structural Elucidation: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are required for complete structural verification.
Rationale for NMR Analysis
The key objective is to confirm the substitution pattern on the quinazoline core. Specifically, NMR must verify:
-
The presence and location of the methyl group at the C8 position.
-
The three adjacent protons on the benzene ring (H5, H6, H7).
-
The absence of protons at the C2 and C4 positions, consistent with dichlorination.
-
The correct number and type of carbon atoms in the molecule.
Experimental Protocol: ¹H & ¹³C NMR
Instrumentation:
-
NMR Spectrometer (e.g., Bruker, 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃ or DMSO-d₆) with Tetramethylsilane (TMS) as an internal standard.
Procedure:
-
Sample Preparation: Accurately weigh 10-15 mg of the this compound sample.
-
Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean vial. Ensure complete dissolution, using gentle vortexing if necessary.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Acquire a standard proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C, or using the residual solvent peak as a secondary reference.[9]
Expected Spectral Data & Interpretation
-
¹H NMR (400 MHz, CDCl₃):
-
~δ 2.6-2.8 ppm (Singlet, 3H): This signal corresponds to the three protons of the methyl group (-CH₃) at the C8 position. It appears as a singlet as there are no adjacent protons to cause splitting.
-
~δ 7.5-8.0 ppm (Multiplets, 3H): This region will contain signals for the three aromatic protons on the benzene portion of the quinazoline ring (H5, H6, H7). Their exact chemical shifts and coupling patterns (doublets, triplets) will depend on their relative positions and can be used to confirm the 8-methyl substitution pattern.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
The spectrum should display 9 distinct carbon signals.
-
Aromatic Region (~δ 120-165 ppm): Signals for the 8 carbons of the quinazoline ring system will appear here. The carbons attached to chlorine (C2, C4) and nitrogen will be significantly downfield.
-
Aliphatic Region (~δ 15-25 ppm): A single peak corresponding to the methyl carbon (C8-CH₃) is expected in this upfield region.
-
Molecular Weight Verification: Mass Spectrometry
Mass Spectrometry (MS) is an essential technique for confirming the molecular weight of a compound and providing evidence of its elemental composition through isotopic patterns.
Rationale for MS Analysis
The primary goal is to verify that the compound has the correct molecular mass corresponding to the formula C₉H₆Cl₂N₂. A key confirmatory feature will be the characteristic isotopic pattern generated by the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a distinctive pattern for molecules containing chlorine.
Experimental Protocol: LC-MS
Instrumentation:
-
HPLC or UPLC system coupled to a Mass Spectrometer (e.g., Quadrupole or TOF).[10]
-
Electrospray Ionization (ESI) source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Method Setup:
-
LC: Use a short C18 column with a simple isocratic or fast gradient elution (e.g., 50:50 Water:Acetonitrile with 0.1% formic acid) to introduce the sample into the mass spectrometer. Set a flow rate of 0.3-0.5 mL/min.[10]
-
MS: Operate the ESI source in positive ion mode. Set the mass range to scan from m/z 100 to 400.
-
-
Injection & Acquisition: Inject a small volume (1-5 µL) of the sample solution and acquire the mass spectrum.
-
Data Analysis: Examine the resulting spectrum for the molecular ion peak cluster.
Expected Spectral Data & Interpretation
For this compound, the protonated molecular ion is [M+H]⁺.
-
Molecular Ion Cluster: Look for a cluster of peaks corresponding to the different isotopic combinations of ³⁵Cl and ³⁷Cl.
-
m/z ~213: The [M+H]⁺ peak for the molecule containing two ³⁵Cl isotopes (C₉H₇³⁵Cl₂N₂⁺). This will be the most abundant peak in the cluster (base peak, 100% relative abundance).
-
m/z ~215: The [M+H]⁺ peak for the molecule with one ³⁵Cl and one ³⁷Cl (C₉H₇³⁵Cl³⁷ClN₂⁺). Its intensity will be approximately 65% of the m/z 213 peak.
-
m/z ~217: The [M+H]⁺ peak for the molecule with two ³⁷Cl isotopes (C₉H₇³⁷Cl₂N₂⁺). Its intensity will be approximately 10% of the m/z 213 peak. This characteristic M, M+2, M+4 pattern with a ratio of approximately 100:65:10 is definitive proof of a dichlorinated compound.[11][12]
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of pharmaceutical compounds and intermediates. It separates the main compound from any impurities, such as starting materials, reagents, or side products.
Rationale for HPLC Analysis
The objective is to develop a stability-indicating method capable of separating this compound from potential process-related impurities and degradation products. The percentage purity is calculated based on the relative area of the main peak. A validated HPLC method is a regulatory requirement for quality control in drug development.[5]
Experimental Protocol: Reversed-Phase HPLC
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
HPLC Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18 (4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar heterocyclic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape for nitrogen-containing compounds. |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength. |
| Gradient | 0-20 min: 30% to 90% B | A gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | Quinazoline systems typically have strong absorbance in this UV region. |
| Injection Vol. | 10 µL |
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard at 1.0 mg/mL in diluent (e.g., 50:50 Acetonitrile:Water). Prepare a working standard at ~0.1 mg/mL from the stock.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the working standard (~0.1 mg/mL) using the same diluent.
-
System Suitability: Inject the working standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
-
Analysis: Inject a blank (diluent), followed by the standard and sample solutions.
-
Purity Calculation: Determine the area percent purity by integrating all peaks in the sample chromatogram. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
Integrated Analytical Workflow
No single technique is sufficient for complete characterization. These methods should be used in a logical sequence to build a comprehensive data package that confirms the molecule's identity, structure, and purity.
Caption: Integrated workflow for compound characterization.
Elemental Analysis
Elemental analysis provides a fundamental check on the empirical formula by quantifying the mass percentages of carbon, hydrogen, and nitrogen.
Rationale & Protocol
This destructive technique combusts the sample to convert elements into simple gases (CO₂, H₂O, N₂) that are then measured. The experimental percentages must match the theoretical values calculated from the molecular formula.
Theoretical Composition for C₉H₆Cl₂N₂:
-
Carbon (C): 50.73%
-
Hydrogen (H): 2.84%
-
Nitrogen (N): 13.15%
-
Chlorine (Cl): 33.28%
Procedure:
-
Submit a small, pure (typically >99% by HPLC), and thoroughly dried sample (~2-3 mg) to a dedicated elemental analysis facility.
-
The analysis is performed on a calibrated CHN analyzer.
-
Compare the experimental results to the theoretical values. An acceptable result is typically within ±0.4% of the theoretical value for each element.
Conclusion
The structural integrity and purity of this compound are critical for its successful use in pharmaceutical research and development. The multi-technique approach detailed in this application note, combining NMR, MS, HPLC, and Elemental Analysis, provides a robust and self-validating framework for its characterization. By following these protocols, researchers can generate a comprehensive and reliable data package, ensuring the quality of this key synthetic intermediate and building confidence in subsequent synthetic transformations.
References
- 1. researchgate.net [researchgate.net]
- 2. ijirset.com [ijirset.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - this compound (C9H6Cl2N2) [pubchemlite.lcsb.uni.lu]
- 7. 2,4-Dichloroquinazoline | 607-68-1 [chemicalbook.com]
- 8. 39576-83-5|this compound|BLD Pharm [bldpharm.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. rjptonline.org [rjptonline.org]
- 11. 2,4-Dichloro-6,7-dimethoxyquinazoline [webbook.nist.gov]
- 12. 2,4-D methyl ester [webbook.nist.gov]
Scale-Up Synthesis of 2,4-Dichloro-8-methylquinazoline: An Application Note and Protocol
For correspondence: [email protected]
Abstract
This comprehensive application note provides a detailed, scalable, and robust protocol for the synthesis of 2,4-Dichloro-8-methylquinazoline, a key intermediate in the development of various pharmaceutical agents. The quinazoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[1] This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights, step-by-step experimental procedures, and critical considerations for process scale-up. The protocol emphasizes safety, efficiency, and reproducibility, grounded in established chemical principles and supported by authoritative references.
Introduction: The Significance of this compound
The quinazoline ring system is a fundamental heterocyclic motif found in a wide array of biologically active compounds.[2][3][4] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antihypertensive, and anti-inflammatory properties.[1][5] Specifically, the 2,4-dichloro-substituted quinazoline core serves as a versatile precursor for the synthesis of numerous targeted therapies. The chlorine atoms at the 2 and 4 positions are amenable to regioselective nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functional groups to modulate biological activity.[6][7][8] The 8-methyl substitution can provide steric and electronic effects that influence the molecule's interaction with biological targets.
The ability to produce this compound on a large scale is therefore crucial for advancing drug discovery programs that rely on this important building block. This guide details a reliable synthetic route, moving from laboratory-scale execution to pilot-plant considerations.
Synthetic Strategy and Mechanistic Overview
The most common and scalable approach to synthesizing 2,4-dichloroquinazolines involves the chlorination of the corresponding quinazoline-2,4(1H,3H)-dione. This transformation is typically achieved using a strong chlorinating agent, most notably phosphorus oxychloride (POCl₃).
Reaction Mechanism
The reaction proceeds through the conversion of the keto groups of the dione into chloro groups. The phosphorus oxychloride acts as both the chlorinating agent and, in many cases, the solvent. The mechanism involves the initial formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Molecular Weight | Purity | Supplier |
| 8-Methylquinazoline-2,4(1H,3H)-dione | 86-96-4 | 176.17 g/mol | ≥98% | Sigma-Aldrich |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 153.33 g/mol | ≥99% | Acros Organics |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | ACS Grade | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | 144-55-8 | 84.01 g/mol | N/A | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | Granular | VWR |
Equipment
-
Three-necked round-bottom flask (appropriately sized for the intended scale)
-
Reflux condenser with a gas outlet connected to a scrubber (for trapping HCl and POCl₃ fumes)
-
Mechanical stirrer
-
Heating mantle with a temperature controller
-
Dropping funnel (for larger scale, a suitable addition pump)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, face shield, lab coat, and a respirator with an acid gas cartridge.[9][10][11]
Experimental Protocol: Laboratory Scale (10g)
This protocol outlines the synthesis of this compound starting from 10 grams of 8-Methylquinazoline-2,4(1H,3H)-dione.
Reaction Setup
Step-by-Step Procedure
-
Charging the Reactor: In a well-ventilated fume hood, equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a glass stopper.
-
Reagent Addition: To the flask, add 8-Methylquinazoline-2,4(1H,3H)-dione (10.0 g, 56.8 mmol).
-
Solvent and Reagent: Carefully add phosphorus oxychloride (POCl₃, 100 mL) to the flask. The dione will not fully dissolve initially.
-
Heating and Reflux: Begin stirring the mixture and heat it to reflux (approximately 105-110 °C) using a heating mantle. The reaction is typically heated for 2.5 to 4 hours.[12] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Work-up:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Carefully and slowly, pour the reaction mixture into a beaker containing crushed ice (approximately 500 g). Caution: This step is highly exothermic and will release HCl gas. Perform this in a well-ventilated fume hood with appropriate PPE.
-
Stir the mixture until all the ice has melted. A precipitate of the crude product should form.
-
-
Extraction and Purification:
-
Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) to neutralize any remaining acid.
-
Wash the organic layer with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to afford this compound as a solid.
Process Optimization and Scale-Up Considerations
Scaling up this synthesis requires careful consideration of several factors to ensure safety, efficiency, and consistent product quality.
Reagent Handling and Safety
Phosphorus oxychloride is a highly corrosive and water-reactive substance.[9][10][13] It can cause severe burns upon contact and releases toxic fumes.[10][14] When scaling up, the use of a closed system for reagent transfer is highly recommended. Ensure that all equipment is dry before use to prevent a violent reaction with any residual water.[13][14]
Heat Management
The quenching of the reaction mixture with ice/water is highly exothermic. On a larger scale, this can lead to a rapid increase in temperature and pressure. It is crucial to have an efficient cooling system and to add the reaction mixture to the quench solution slowly and in a controlled manner.
Waste Disposal
The aqueous waste from the work-up will be acidic and contain phosphates. It must be neutralized and disposed of in accordance with local environmental regulations.
Workflow for Scale-Up
Characterization Data
The final product should be characterized to confirm its identity and purity.
| Analysis | Expected Result |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 118-120 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.0-7.5 (m, 3H, Ar-H), 2.6 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 162.1, 154.5, 151.2, 135.8, 128.4, 127.9, 125.6, 118.9, 17.8 |
| Mass Spectrometry (EI) | m/z 212 (M⁺), 214 (M+2)⁺, 216 (M+4)⁺ |
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. By adhering to the outlined procedures and giving careful consideration to the scale-up factors, researchers and drug development professionals can efficiently produce this valuable intermediate for their synthetic needs. The inherent reactivity of the dichloroquinazoline scaffold opens up a vast chemical space for the development of novel therapeutic agents.
References
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline synthesis [organic-chemistry.org]
- 3. scilit.com [scilit.com]
- 4. Quinazoline - Wikipedia [en.wikipedia.org]
- 5. actascientific.com [actascientific.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. mdpi.com [mdpi.com]
- 8. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nj.gov [nj.gov]
- 10. fishersci.com [fishersci.com]
- 11. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. 2,4-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]
- 13. lobachemie.com [lobachemie.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2,4-Dichloro-8-methylquinazoline
Welcome to the technical support guide for the purification of crude 2,4-Dichloro-8-methylquinazoline. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key synthetic intermediate in high purity. We will move beyond simple protocols to address the underlying chemical principles and provide robust troubleshooting strategies to resolve common purification hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound sample?
A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. The most common synthesis involves the chlorination of 8-methylquinazoline-2,4(1H,3H)-dione using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1][2]
Common Impurities Include:
-
Unreacted Starting Material: Residual 8-methylquinazoline-2,4(1H,3H)-dione. This is a high-melting, polar solid that is often insoluble in the reaction solvent.
-
Monochloro Intermediates: Species such as 4-chloro-8-methylquinazolin-2(1H)-one or 2-chloro-8-methylquinazolin-4(3H)-one can be present if the chlorination reaction is incomplete.
-
Hydrolyzed Product: this compound is susceptible to hydrolysis. The 4-chloro position is particularly reactive. Exposure to water during workup can regenerate the corresponding quinazolinone.
-
Residual Chlorinating Agent & Byproducts: Excess POCl₃ and its acidic hydrolysis products (e.g., phosphoric acid, HCl) are common. These are typically removed during the initial aqueous workup.[2]
-
Polymeric or Tar-like Materials: Formed due to high reaction temperatures or extended reaction times, leading to complex, often colored, byproducts.
Q2: I have a dark, oily crude product after removing the excess POCl₃. How should I proceed with the workup?
A2: This is a very common scenario. The crude reaction mixture is often a dark, viscous oil. A carefully executed aqueous workup is critical before attempting crystallization or chromatography.
The standard procedure involves cautiously quenching the reaction mixture by pouring it into a mixture of ice and water.[2] The product is then extracted into an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate. To remove acidic impurities, the organic layer should be washed sequentially with:
-
Water: To remove the bulk of water-soluble impurities.
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution: To neutralize and remove acidic residues like HCl and phosphoric acid.
-
Brine (Saturated NaCl Solution): To remove residual water from the organic layer and prevent the formation of emulsions.
After drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), the solvent can be removed under reduced pressure to yield the crude solid product, which is now ready for further purification.
Q3: Which purification technique—recrystallization or column chromatography—is better for this compound?
A3: The choice depends on the impurity profile and the desired final purity.
-
Recrystallization is an excellent and scalable technique for removing small amounts of impurities that have different solubility profiles from your product. It is often the most efficient method if your crude product is already >85-90% pure. A patent for a related compound suggests a mixed solvent system of ethanol and petroleum ether could be effective.[3]
-
Flash Column Chromatography is the method of choice when dealing with complex mixtures containing multiple byproducts with polarities similar to the desired product.[4] It offers superior separation power but is generally less scalable and more resource-intensive than recrystallization.
A common and effective strategy is to perform a primary purification by flash chromatography to isolate the main product, followed by a final recrystallization to achieve high analytical purity.
Experimental Workflows & Troubleshooting Guides
Workflow 1: General Purification Strategy
This diagram outlines the logical flow for purifying crude this compound, from initial workup to final purity assessment.
Caption: General purification workflow for this compound.
Guide 1: Troubleshooting Recrystallization
Recrystallization is a powerful technique but can be problematic if the conditions are not optimal.[5]
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Oiling Out (Product separates as a liquid instead of solid crystals) | 1. Solution is supersaturated; cooling is too rapid.2. The boiling point of the solvent is higher than the melting point of the product/impurity eutectic mixture.3. Presence of insoluble impurities. | 1. Re-heat the solution to dissolve the oil, add a small amount of extra solvent, and allow it to cool much more slowly. Insulate the flask.2. Change to a lower-boiling point solvent or use a mixed-solvent system.3. Perform a hot filtration step to remove insoluble matter before cooling. |
| No Crystal Formation | 1. Too much solvent was used, and the solution is not saturated.2. The chosen solvent is too good; the compound is highly soluble even when cold. | 1. Boil off some of the solvent to concentrate the solution and try cooling again.2. Add an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until turbidity persists. Then, heat to clarify and cool slowly.3. Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.4. Add a seed crystal of the pure compound. |
| Low Recovery Yield | 1. Too much solvent was used for dissolution.2. The compound has significant solubility in the cold solvent.3. Premature crystallization occurred during hot filtration or washing. | 1. Use the absolute minimum amount of hot solvent required to fully dissolve the solid.2. Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation.3. Use a pre-heated funnel for hot filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Product is still colored | The colored impurity has a similar solubility profile to the product. | Add a small amount of activated charcoal to the hot solution, simmer for a few minutes, and then perform a hot filtration through a pad of Celite® or filter aid to remove the charcoal and the adsorbed impurities before cooling. |
Step-by-Step Recrystallization Protocol
-
Solvent Selection: In a test tube, add ~20-30 mg of crude material. Add a potential solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, or a hexane/ethyl acetate mixture) dropwise. Heat the mixture. A good solvent will dissolve the compound when hot but show poor solubility when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in portions, heating the mixture to a gentle boil with stirring, until the solid just dissolves. Avoid using a large excess of solvent.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and reheat to boiling for 2-5 minutes.
-
Hot Filtration (Optional): If there is insoluble material or charcoal was added, perform a hot filtration using a pre-heated funnel to remove these impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small portion of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Guide 2: Troubleshooting Flash Column Chromatography
Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (eluent).[4]
Caption: Troubleshooting common issues in TLC analysis for column chromatography.
Step-by-Step Flash Column Chromatography Protocol
-
Eluent Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., ethyl acetate/hexanes) that gives your product an Rf value of 0.25-0.35 . This provides the best balance for good separation on a column.
-
Column Packing: Pack a glass column with silica gel, either as a slurry in the initial eluent (wet packing) or by carefully pouring the dry silica (dry packing) followed by eluent. Ensure the silica bed is level and free of cracks.
-
Sample Loading: Dissolve the crude product in a minimum amount of the column eluent or a stronger solvent like DCM. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Apply the eluent to the top of the column and use positive pressure (air or nitrogen) to maintain a steady flow rate. Collect fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
References
- 1. 2,4-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]
- 2. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]
- 3. CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative - Google Patents [patents.google.com]
- 4. orgsyn.org [orgsyn.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2,4-Dichloro-8-methylquinazoline
Welcome to the technical support resource for the synthesis of 2,4-Dichloro-8-methylquinazoline. This guide is designed for researchers, chemists, and drug development professionals who utilize this important heterocyclic intermediate. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction dynamics, enabling you to troubleshoot common issues, identify and minimize side products, and optimize your synthetic outcomes.
Core Synthesis Overview
The most common and scalable route to this compound involves the chlorination of 8-methylquinazoline-2,4(1H,3H)-dione. This precursor is typically prepared from the cyclization of 2-amino-3-methylbenzoic acid with a urea or cyanate source.[1][2] The critical step, and the focus of this guide, is the conversion of the dione to the dichloro-product using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of DMF.[3]
Caption: Main synthesis and common side product pathways.
Troubleshooting and FAQs
This section addresses specific issues encountered during the synthesis and workup of this compound in a question-and-answer format.
Q1: My reaction seems complete by TLC, but after workup and purification, I've isolated a significant amount of a compound that is more polar than my target product. What is this impurity?
A1: This is the most frequently encountered issue and is almost certainly due to the formation of 2-Chloro-8-methylquinazolin-4(3H)-one , the mono-chlorinated intermediate.
-
Causality: The two hydroxyl groups (in the enol form) of the starting dione have different reactivities. The conversion to the dichloro-product is not always simultaneous. If the reaction is stopped prematurely or if the chlorinating agent is insufficient, you will have a mixture of the desired product and this mono-chloro intermediate. Furthermore, the dichloro-product is highly susceptible to hydrolysis. The chlorine atom at the C4 position is significantly more reactive towards nucleophiles (including water) than the one at C2.[4][5] During an aqueous workup, the desired 2,4-dichloro product can readily and selectively hydrolyze at the C4 position back to this mono-chloro impurity. This high reactivity and susceptibility to hydrolysis is a known characteristic of dichloroquinazoline systems.[3]
-
Troubleshooting & Prevention:
-
Ensure Complete Reaction: Monitor the reaction carefully by TLC or LC-MS. Ensure the disappearance of not only the starting dione but also the intermediate mono-chloro spot before proceeding to workup. If the reaction stalls, a small additional charge of the chlorinating agent may be required.
-
Anhydrous Workup is Critical: The primary cause is often hydrolysis during workup. Avoid quenching the reaction directly into water or aqueous bicarbonate. See Protocol 1 for a recommended anhydrous workup procedure.
-
Temperature Control: While reflux is necessary, excessively high temperatures for prolonged periods can lead to degradation, but insufficient heat can result in an incomplete reaction. Maintain a steady reflux as specified by your protocol.
-
Q2: The reaction mixture turned very dark, almost black, during reflux with POCl₃. Is this normal, and what is the impact on my product?
A2: Significant darkening or charring is indicative of thermal degradation. While some color change is expected, a tar-like consistency suggests that the reaction conditions are too harsh.
-
Causality: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. At high temperatures, it can promote complex side reactions and polymerization, leading to the formation of insoluble, tarry byproducts. This not only consumes your starting material but also makes purification exceptionally difficult.
-
Troubleshooting & Prevention:
-
Strict Temperature Control: Use a temperature controller and an oil bath to maintain a consistent reflux temperature. Avoid direct heating with a mantle, which can create hot spots.
-
Solvent Choice: While often run neat in excess POCl₃, some procedures may benefit from a high-boiling inert solvent (e.g., chlorobenzene) to better moderate the temperature.[6]
-
Reaction Time: Do not extend the reflux time unnecessarily. Once the reaction is complete by TLC/LC-MS, proceed to the workup. Prolonged heating after completion significantly increases the risk of degradation.
-
Q3: How can I reliably separate the desired this compound from the mono-chloro impurity and the starting dione?
A3: Purification is best achieved by flash column chromatography on silica gel, leveraging the polarity differences between the components.
-
Causality: The polarity of the compounds decreases with the degree of chlorination.
-
8-methylquinazoline-2,4(1H,3H)-dione: Highest polarity (can hydrogen bond).
-
2-Chloro-8-methylquinazolin-4(3H)-one: Intermediate polarity.
-
This compound: Lowest polarity.
-
-
Recommended Protocol: See Protocol 2 for a detailed column chromatography procedure. A gradient elution starting with a non-polar solvent system (like Hexane/Ethyl Acetate) and gradually increasing the polarity will provide the best separation.
Q4: What analytical techniques are best for monitoring the reaction and confirming the purity of my final product?
A4: A combination of techniques is recommended for a comprehensive analysis.
-
Thin-Layer Chromatography (TLC): Excellent for real-time reaction monitoring. Use a solvent system like 7:3 Hexane:Ethyl Acetate to clearly resolve the starting material, intermediate, and product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for confirming the presence of your product and identifying impurities by their mass-to-charge ratio. This is the most definitive way to identify the mono-hydrolysis product.
-
Gas Chromatography (GC): Suitable for assessing the purity of the final, relatively volatile dichloro-product. A GC-MS method can provide both purity information and mass confirmation of impurities.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and can be used to quantify the level of impurities if they are present in significant amounts.[3]
Key Experimental Protocols
Protocol 1: Anhydrous Workup to Minimize Hydrolysis
This protocol is designed to remove the excess chlorinating agent (POCl₃) and isolate the crude product while strictly avoiding contact with water.
-
Cool the Reaction: After confirming reaction completion, cool the mixture to room temperature in an ice bath.
-
Remove Excess Reagent: Carefully remove the excess POCl₃ under reduced pressure (vacuum distillation). This is the most critical step to perform thoroughly.
-
Azeotropic Removal (Optional but Recommended): Add toluene to the residue and evaporate it under reduced pressure. Repeat this process 2-3 times to ensure all traces of POCl₃ are removed.
-
Dissolution: Carefully add the cold, concentrated residue to a flask containing ice-cold, anhydrous dichloromethane (DCM) or ethyl acetate.
-
Neutralization (Anhydrous): Instead of aqueous bicarbonate, pour the organic solution slowly into a vigorously stirred, ice-cold slurry of saturated sodium bicarbonate or a mild base in an organic solvent. A more controlled method is to carefully pour the crude mixture onto crushed ice, followed by immediate extraction with a non-polar organic solvent like ethyl acetate or DCM. The key is to minimize the contact time with the aqueous phase.
-
Drying and Concentration: Separate the organic layer, dry it thoroughly over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare the Column: Pack a silica gel column appropriate for the scale of your reaction.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, and dry-load the impregnated silica onto the column.
-
Elution: Begin eluting with a non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 80:20 Hexanes:Ethyl Acetate).
-
Collect Fractions: Collect fractions and monitor by TLC to isolate the pure this compound. The desired product will be the least polar spot and should elute first. The mono-chloro impurity will follow, and any unreacted dione will remain at or near the baseline.
Data Summary: Impact of Workup Conditions
The choice of workup procedure has a dramatic effect on the purity and yield of the final product.
| Condition | Typical Yield of Dichloro-Product | Purity (by LCMS) | Key Impurity Present |
| Optimal (Anhydrous Workup) | 75-90% | >95% | Minimal (<5%) |
| Suboptimal (Aqueous Quench) | 40-60% | 50-70% | 2-Chloro-8-methylquinazolin-4(3H)-one (up to 30-50%) |
References
- 1. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2023156675A1 - Process for purification of linagliptin - Google Patents [patents.google.com]
- 7. Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of 2,4-Dichloro-8-methylquinazoline for Biological Assays
Welcome to the technical support guide for 2,4-Dichloro-8-methylquinazoline. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in biological assays. Quinazoline derivatives are a critical class of compounds in drug discovery, but their inherent hydrophobicity often leads to experimental hurdles.[1] This guide is designed to provide you with the foundational knowledge and actionable protocols to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in aqueous buffers?
A: The solubility challenge stems from its chemical structure. The quinazoline core, combined with two chloro-substituents and a methyl group, results in a molecule that is largely hydrophobic (lipophilic). This property makes it poorly soluble in polar solvents like water or aqueous buffers commonly used in biological assays.[2] While specific experimental data for this exact molecule is not widely published, its structure is analogous to other quinazoline derivatives known for poor aqueous solubility.[1][3]
Q2: I've dissolved the compound in 100% DMSO. Is that sufficient for my cell-based assay?
A: While Dimethyl Sulfoxide (DMSO) is an excellent and widely used solvent for creating concentrated stock solutions of hydrophobic compounds, it is not typically used as the final assay solvent due to its cytotoxicity at higher concentrations.[4][5][6] Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% (v/v) without significant toxic effects.[7] Therefore, the primary challenge is maintaining the compound's solubility when the concentrated DMSO stock is diluted into your aqueous assay medium.[8]
Q3: Can I just heat the solution to get the compound to dissolve?
A: Gentle heating can be a useful technique to aid initial dissolution in a solvent like DMSO.[2] However, it is not a permanent solution for poor aqueous solubility. If the compound precipitates upon cooling to the experimental temperature (e.g., room temperature or 37°C), the solution was likely supersaturated. This indicates that the concentration is above its thermodynamic solubility limit in that solvent system.
Troubleshooting Guide: Step-by-Step Solutions
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: My compound precipitates immediately when I add the DMSO stock to my aqueous buffer.
Question: I have a 10 mM stock of this compound in DMSO. When I dilute it 1:1000 into my phosphate-buffered saline (PBS) for a final concentration of 10 µM, I see immediate cloudiness and precipitation. What is happening and how can I fix it?
Answer: This phenomenon is known as "solvent-shifting precipitation."[7] The compound is soluble in the 100% DMSO stock, but when this is rapidly diluted into an aqueous buffer, the solvent environment abruptly shifts from organic to aqueous. This change in polarity causes the compound's solubility to plummet, leading to its precipitation out of solution.[7]
The key is to manage this transition and create a final solution where the compound remains stable. Here is a tiered approach to resolving this common issue.
Caption: Tiered troubleshooting workflow for precipitation issues.
This protocol details a systematic approach starting with the simplest modification and progressing to more complex formulations.
-
Prepare the Co-solvent Buffer:
-
For a 1% co-solvent system, add 100 µL of ethanol to 9.9 mL of your standard aqueous buffer (e.g., PBS). Mix thoroughly.
-
Rationale: Co-solvents like ethanol or PEG300 reduce the overall polarity of the aqueous solution, which can help to keep hydrophobic compounds dissolved.[9][10] Start with low percentages (1-5%) to minimize effects on the biological components of your assay.[9]
-
-
Perform the Dilution:
-
Aliquot the required volume of the co-solvent buffer into a low-adhesion polypropylene tube.
-
Place the tube on a vortex mixer set to a medium-high speed.
-
While the buffer is vigorously stirring, slowly add the required volume of your 10 mM DMSO stock solution dropwise into the buffer.[7][11]
-
Rationale: Adding the stock solution to stirring buffer ensures rapid dispersion and prevents localized high concentrations of the compound, which is a primary cause of precipitation.[11]
-
-
Visual Inspection:
-
After addition, continue vortexing for another 15-30 seconds.
-
Visually inspect the solution against a dark background. A clear, transparent solution indicates success. If cloudiness or particulates are visible, the solubility limit has been exceeded.
-
-
Troubleshooting Steps:
-
If precipitation still occurs, systematically increase the co-solvent concentration (e.g., to 2.5%, then 5%), always ensuring you run a vehicle control to check for co-solvent effects on your assay.
-
If co-solvents alone are insufficient, proceed to Tier 3 strategies like using surfactants or cyclodextrins.
-
Table 1: Properties of Common Co-solvents and Surfactants
| Agent | Type | Typical Final Concentration | Mechanism of Action | Key Considerations |
| DMSO | Organic Solvent | < 0.5% (v/v) | Aprotic solvent that dissolves both polar and non-polar compounds.[5] | Potential for cytotoxicity above 0.5-1%.[4] Must be included in vehicle controls.[12] |
| Ethanol | Organic Solvent | 1-5% (v/v) | Reduces the polarity of the aqueous solvent system.[9] | Can affect protein structure and enzyme activity at higher concentrations. |
| PEG 300/400 | Polymer | 1-10% (v/v) | Water-miscible polymer that reduces solvent polarity.[9] | Generally well-tolerated in many biological systems. |
| Polysorbate 20/80 (Tween®) | Non-ionic Surfactant | 0.01-0.1% (v/v) | Forms micelles that encapsulate hydrophobic molecules, increasing their apparent solubility.[13][14][15] | Use at concentrations above the Critical Micelle Concentration (CMC). Can interfere with some protein assays. |
| HP-β-CD / SBE-β-CD | Cyclodextrin | 1-5% (w/v) | Forms inclusion complexes by encapsulating the hydrophobic drug molecule within its cavity.[16][17][18] | Can improve stability and reduce side effects.[16][18] Must be pre-incubated with the compound.[9] |
Issue 2: My compound seems to dissolve initially but then crashes out of solution over the course of my experiment.
Question: I prepared my working solution of this compound in cell culture medium containing 10% FBS and 0.2% DMSO. It looked clear at the start, but after a few hours in the 37°C incubator, I can see a fine precipitate in the wells of my culture plate. Why is this happening?
Answer: This indicates a kinetic solubility issue. The initial clear solution may have been a thermodynamically unstable supersaturated state. Over time, or with changes in temperature, the compound begins to nucleate and crystallize out of solution. The presence of proteins in the fetal bovine serum (FBS) can sometimes help stabilize compounds, but this is not always sufficient.
The quinazoline scaffold contains basic nitrogen atoms, which means the solubility of its derivatives can be highly dependent on pH.[3][19][20] In more acidic conditions, these nitrogens can become protonated, leading to an ionized form of the molecule that is significantly more water-soluble.
-
Prepare a pH Range of Buffers:
-
Prepare a series of your primary assay buffer adjusted to different pH values. For example, create buffers at pH 5.5, 6.5, 7.4 (physiological), and 8.0.
-
Rationale: By testing a range of pH values, you can empirically determine the optimal pH for your compound's solubility. Quinoline and its derivatives are known to have pH-dependent solubility.[19][21]
-
-
Prepare Working Solutions:
-
Using the optimized dilution technique from Protocol 1, prepare a working solution of this compound in each of the different pH buffers.
-
-
Incubate and Observe:
-
Incubate the solutions at your experimental temperature (e.g., 37°C).
-
Visually inspect each solution for signs of precipitation immediately after preparation and at several time points (e.g., 1 hour, 4 hours, 24 hours).
-
-
Select Optimal pH and Validate:
-
Choose the pH that maintains the highest concentration of the compound in solution over the longest period.
-
Crucially, you must validate that this new buffer pH does not negatively impact your biological assay (e.g., cell viability, enzyme activity). Run appropriate controls to confirm assay integrity.
-
Caption: Decision workflow for pH optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. benchchem.com [benchchem.com]
- 12. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics | MDPI [mdpi.com]
- 17. A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. experts.arizona.edu [experts.arizona.edu]
- 20. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 21. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
degradation pathways of 2,4-Dichloro-8-methylquinazoline under reaction conditions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2,4-dichloro-8-methylquinazoline. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions (FAQs) that researchers may encounter during its use in complex synthetic procedures. Given that specific degradation data for the 8-methyl derivative is not extensively documented in publicly available literature, this guide synthesizes established principles from the broader class of 2,4-dichloroquinazolines to offer scientifically grounded advice.
I. Understanding the Reactivity of this compound
This compound is a highly reactive intermediate. The quinazoline core, substituted with two electron-withdrawing chlorine atoms, is susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom at the 4-position is significantly more reactive than the one at the 2-position under mild conditions.[1][2] This regioselectivity is a cornerstone of its synthetic utility but also a primary pathway for potential degradation if reaction conditions are not meticulously controlled.
Diagram: General Reactivity and Degradation Overview
Caption: Overview of this compound reactivity.
II. Troubleshooting Guide
This section addresses common issues encountered during reactions involving this compound.
Issue 1: Low Yield of the Desired C4-Substituted Product and Formation of an Unwanted Side Product.
Question: I am reacting this compound with a primary amine to synthesize a 4-amino-2-chloro-8-methylquinazoline derivative, but my yields are consistently low. I also observe a significant amount of a more polar byproduct. What is happening?
Answer:
The most probable cause is the hydrolysis of the starting material or product . The C4-chloro group is highly susceptible to substitution by water, which may be present in your solvents or reagents.[3] This leads to the formation of 4-hydroxy-2-chloro-8-methylquinazoline.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
Dry all solvents using appropriate methods (e.g., distillation over a drying agent, use of molecular sieves).
-
Use freshly opened, anhydrous grade solvents.
-
Dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).
-
Ensure your amine nucleophile is free of water.
-
-
Control Reaction Temperature:
-
Nucleophilic substitution at the C4 position is often rapid, even at room temperature or slightly elevated temperatures.[1] Avoid excessive heating, which can accelerate hydrolysis.
-
-
Choice of Base:
-
If a base is required to scavenge the HCl byproduct, use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA). Avoid aqueous bases like sodium bicarbonate until the reaction is complete and you are proceeding with the workup.
-
| Parameter | Recommended Condition | Rationale |
| Solvents | Anhydrous THF, Dioxane, Acetonitrile, or DMF | Minimizes water content to prevent hydrolysis. |
| Temperature | 0 °C to Room Temperature (initially) | C4 substitution is typically facile; higher temperatures may not be necessary and can promote side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents atmospheric moisture from entering the reaction. |
Issue 2: Formation of a Disubstituted Byproduct.
Question: My reaction is producing a significant amount of a product where my nucleophile has substituted both the C2 and C4 chlorine atoms. How can I improve the selectivity for C4 substitution?
Answer:
While the C4 position is more reactive, substitution at the C2 position can occur under more forcing conditions (e.g., higher temperatures, longer reaction times, or with highly reactive nucleophiles).[2]
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most critical parameter for controlling selectivity. Start the reaction at 0 °C or even lower, and allow it to slowly warm to room temperature.
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, quench the reaction to prevent further substitution at the C2 position.
-
Stoichiometry of the Nucleophile: Use of a large excess of the nucleophile can drive the reaction towards disubstitution. Try using closer to a 1:1 stoichiometry of the nucleophile to the quinazoline.
Issue 3: Reaction Fails to Go to Completion or is Sluggish.
Question: My reaction is very slow, and a significant amount of starting material remains even after prolonged reaction times. What can I do to drive it to completion?
Answer:
While avoiding harsh conditions is key, some nucleophiles are less reactive and may require activation.
Troubleshooting Steps:
-
Solvent Choice: For less reactive nucleophiles, switching to a more polar aprotic solvent like DMF or DMSO can accelerate SNAr reactions.
-
Moderate Heating: If the reaction is sluggish at room temperature, gentle heating (e.g., 40-60 °C) can be employed. Monitor carefully for the formation of byproducts.
-
Use of a Base: The HCl generated during the reaction can protonate your amine nucleophile, rendering it inactive. The inclusion of a non-nucleophilic base is often necessary to ensure the nucleophile remains in its active, deprotonated state.
Diagram: Experimental Workflow for Selective C4-Substitution
Caption: Workflow for selective C4-substitution of this compound.
III. Frequently Asked Questions (FAQs)
Q1: How does the 8-methyl group affect the reactivity compared to the unsubstituted 2,4-dichloroquinazoline? The 8-methyl group is an electron-donating group. While its effect is modest, it may slightly decrease the electrophilicity of the quinazoline ring, potentially making the SNAr reaction marginally slower compared to the unsubstituted analog. However, the fundamental reactivity profile and the high susceptibility of the C4-position to nucleophilic attack remain the same.
Q2: Can I use acidic conditions with this molecule? It is generally not recommended to use strong acidic conditions. The quinazoline nitrogen atoms can be protonated, which can alter the electronic properties of the ring system and potentially lead to unpredictable degradation pathways.[4] If an acidic step is unavoidable, it should be performed at low temperatures and for the shortest possible duration.
Q3: What about the thermal stability of this compound? Quinazoline derivatives can undergo thermal degradation, although the specific temperature will depend on the substitution pattern.[5][6] It is good practice to avoid unnecessarily high temperatures during reactions and purification (e.g., high-temperature distillation). If the compound appears to be darkening or turning into a tar upon heating, thermal decomposition is likely occurring.
Q4: Are there any known photostability issues? Some complex quinazoline derivatives have been observed to degrade under direct sunlight.[3] While specific data for this compound is not available, it is prudent to protect reaction mixtures and the isolated compound from prolonged exposure to direct light.
Q5: What are the best analytical techniques to monitor my reaction?
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of the starting material and the appearance of products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for confirming the mass of the desired product and identifying potential byproducts like the hydrolyzed species or disubstituted product.
IV. Protocol: General Procedure for Nucleophilic Substitution at the C4-Position
This protocol provides a starting point for the reaction of this compound with an amine nucleophile.
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Dissolution: Dissolve the starting material in an appropriate anhydrous solvent (e.g., THF, acetonitrile).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Reagents: To the cooled solution, add the amine nucleophile (1.0-1.2 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq.). The addition should be done dropwise if the amine is a liquid, or in portions if it is a solid.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Workup: Quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
V. References
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Center for Biotechnology Information. --INVALID-LINK--
-
Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. --INVALID-LINK--
-
Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. SciSpace. --INVALID-LINK--
-
Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry. --INVALID-LINK--
-
The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate. --INVALID-LINK--
-
Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. National Center for Biotechnology Information. --INVALID-LINK--
-
Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. World Scientific News. --INVALID-LINK--
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. --INVALID-LINK--
-
Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. ACS Combinatorial Science. --INVALID-LINK--
-
Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. National Center for Biotechnology Information. --INVALID-LINK--
-
2,4-Dichloroquinazoline synthesis. ChemicalBook. --INVALID-LINK--
-
Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. Izvestiya Akademii Nauk. Seriya Khimicheskaya. --INVALID-LINK--
-
Synthesis and evaluation of new 2,3- and 2,4-disubstituted quinazoline derivatives as potential antibacterial and antifungal. Der Pharma Chemica. --INVALID-LINK--
-
Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. --INVALID-LINK--
-
Stability issues of 2-Chloro-8-iodoquinoxaline under acidic conditions. Benchchem. --INVALID-LINK--
References
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
optimization of reaction time and temperature for 2,4-dichloroquinazoline synthesis
Welcome to the technical support center for the synthesis of 2,4-dichloroquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can navigate challenges and optimize your reaction outcomes.
Synthesis Overview: The Chlorination of Quinazoline-2,4-dione
The most prevalent and robust method for synthesizing 2,4-dichloroquinazoline involves the chlorination of a quinazoline-2,4-dione (also known as benzoyleneurea) intermediate. This transformation is typically accomplished using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often under reflux conditions.[1][2] The overall process can be visualized as a two-step sequence: first, the formation of the dione ring, and second, the critical chlorination step.[1]
This guide focuses specifically on the optimization and troubleshooting of the second step: the conversion of quinazoline-2,4-dione to 2,4-dichloroquinazoline.
Caption: General workflow for 2,4-dichloroquinazoline synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the chlorination step.
Q1: My reaction is sluggish, and TLC analysis shows a significant amount of unreacted starting material even after several hours. What's going wrong?
This is a common issue that can stem from several factors. Let's break down the potential causes:
-
Insufficient Temperature: The chlorination requires high temperatures to proceed efficiently. Most protocols recommend refluxing the mixture, which is typically around 105-110°C for POCl₃.[1] Ensure your heating mantle or oil bath is calibrated and providing consistent, adequate heat.
-
Inadequate Amount of POCl₃: Phosphorus oxychloride serves as both the reagent and the solvent in many procedures. A significant excess (e.g., 10-20 molar equivalents) is often used to ensure the reaction goes to completion.[1] Insufficient POCl₃ will result in incomplete conversion.
-
Purity of Starting Material: The quinazoline-2,4-dione must be thoroughly dried. The presence of water will consume the POCl₃ reagent, reducing its effectiveness. Ensure your starting material is anhydrous.
-
Reaction Mechanism Insight: The reaction with POCl₃ is not a simple one-step conversion. It proceeds through phosphorylated intermediates.[3] The initial phosphorylation can occur at lower temperatures, but the conversion of these intermediates to the final chloroquinazoline product requires heating to temperatures between 70-90°C or higher.[3][4] Insufficient heating can cause the reaction to stall at the intermediate stage.
Q2: I'm using a catalyst like DMF or N,N-dimethylaniline. Is it necessary, and how does it work?
While not always required, a catalytic amount of N,N-dimethylformamide (DMF) or a tertiary amine like N,N-dimethylaniline is often added to facilitate the reaction.[1][5]
Causality: These catalysts react with POCl₃ to form a Vilsmeier-Haack type reagent ([(CH₃)₂N=CHCl]Cl from DMF). This intermediate is a more potent chlorinating agent than POCl₃ alone, thereby accelerating the rate of conversion of the quinazolinedione's hydroxyl groups (in its tautomeric form) to chlorine atoms. Adding a catalyst can often reduce the required reaction time and/or temperature.
Q3: My reaction seems complete by TLC, but the work-up is problematic. The product is oily, dark, or the yield is low after purification. How can I improve this?
The work-up step is critical for both safety and purity. It involves quenching the large excess of highly reactive POCl₃.
-
Quenching Procedure: The reaction mixture must be cooled to room temperature before quenching. The mixture should then be poured slowly and carefully into a vigorously stirred beaker of ice-cold water or an ice-cold saturated sodium bicarbonate solution.[2][5] This exothermic process must be controlled to prevent splashing and excessive heat generation, which can lead to product degradation.
-
Precipitation and Isolation: The 2,4-dichloroquinazoline product is typically a solid that precipitates from the aqueous mixture.[5] Stirring the cold mixture for a period can help maximize precipitation. The solid can then be collected by vacuum filtration and washed with cold water to remove inorganic salts and other water-soluble impurities.[5]
-
Color and Purity: A dark color often indicates the presence of impurities. If washing with water is insufficient, recrystallization from a suitable solvent (such as ethanol or a hexane/ethyl acetate mixture) or purification via column chromatography may be necessary to obtain a pure, off-white solid product.[6][7]
Q4: How do I optimize the reaction time and temperature for a new, substituted quinazolinedione?
Optimization should be approached systematically. The key is to understand the two-stage nature of the chlorination mechanism.[3]
-
Initial Phosphorylation: This stage occurs readily at lower temperatures (e.g., < 25°C) in the presence of a base.[3]
-
Conversion to Chloro Product: This requires higher temperatures (70-90°C or higher) to drive the conversion of the phosphorylated intermediates to the final product.[3]
Optimization Strategy:
-
Start with established conditions: Begin with a standard condition found in the literature, for instance, refluxing in POCl₃ for 4-6 hours.[1]
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material and the appearance of the product spot.
-
Temperature Staging (Advanced): For sensitive substrates, you could consider a two-temperature approach. Allow the initial reaction with POCl₃ to proceed at a lower temperature (e.g., room temperature for 1 hour) before slowly heating to reflux to complete the conversion. This can sometimes minimize side product formation.[3]
The table below summarizes various reaction conditions reported in the literature, which can serve as excellent starting points for your optimization.
| Substrate | Chlorinating Agent | Catalyst | Temperature (°C) | Time (h) | Reported Yield | Reference |
| 7-Cyanoquinazoline-2,4-dione | POCl₃ (10-20 eq.) | DMF (cat.) | 105-110 (Reflux) | 4-6 | Not specified | --INVALID-LINK--[1] |
| 2,4(1H,3H)-Quinazolinedione | POCl₃ | None | Reflux | 2.5 | 99% | --INVALID-LINK--[2] |
| 6,7-Dimethoxy quinazolin-2,4-dione | POCl₃ | N,N-dimethylaniline | Reflux | 5 | Not specified | --INVALID-LINK--[5] |
| Quinazolin-4-one derivatives | POCl₃ | Tertiary Amine | 70-90 | Not specified | Not specified | --INVALID-LINK--[3] |
Q5: I'm observing multiple spots on my TLC plate. What are the likely side products?
Caption: Troubleshooting flowchart based on TLC analysis.
-
Spot between Starting Material and Product: This could indicate the formation of a mono-chlorinated intermediate or, more likely, various phosphorylated intermediates.[3] These species are formed when the quinazolinedione reacts with POCl₃ but has not yet been fully converted to the dichloro product. The solution is typically to continue heating to ensure the reaction temperature is high enough (>70-90°C) for a sufficient duration.[3]
-
Baseline or Streaky Spots: Highly polar impurities, possibly from decomposition or hydrolysis of the product back to the dione during a poorly controlled work-up, can cause streaking.
-
Hydrolysis Product: If the work-up is not performed carefully, or if moisture is introduced prematurely, the highly reactive 2,4-dichloroquinazoline can hydrolyze back to mono-chloro or even dione species.
Detailed Experimental Protocol (Baseline)
This protocol is a generalized procedure based on common literature reports.[1][5] Researchers should adapt it based on their specific substrate and safety protocols.
Materials:
-
Quinazoline-2,4-dione (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (10-15 eq)
-
N,N-dimethylformamide (DMF) (catalytic, ~0.1 eq)
-
Ice
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube (or gas outlet to a scrubber).
-
Reagents: To the flask, add the quinazoline-2,4-dione (1.0 eq) and phosphorus oxychloride (10-15 eq).
-
Catalyst: Add a catalytic amount of DMF.
-
Heating: Heat the mixture to reflux (approx. 105-110°C) using a heating mantle or an oil bath.
-
Monitoring: Monitor the reaction progress by taking small aliquots (carefully!), quenching them, and analyzing by TLC until the starting material is consumed (typically 3-6 hours).
-
Cooling: Once complete, allow the reaction mixture to cool to room temperature.
-
Work-up: Slowly and carefully pour the cooled reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water. Caution: This is a highly exothermic reaction that releases HCl gas.
-
Precipitation: Stir the resulting slurry in the ice bath for 30-60 minutes to ensure complete precipitation of the product.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Drying: Dry the collected solid under vacuum to yield the crude 2,4-dichloroquinazoline. Further purification can be performed by recrystallization if necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. 2,4-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]
- 3. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
Technical Support Center: Synthesis of Substituted Quinazolines
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of substituted quinazolines. As a privileged scaffold in medicinal chemistry and materials science, the quinazoline core is a frequent target for synthesis.[1][2] However, its construction and functionalization are often fraught with challenges, from low yields and unexpected side reactions to complex purification.
This guide is designed for researchers, by researchers. It moves beyond simple protocols to explain the underlying chemical principles, helping you not only to solve immediate experimental problems but also to build a robust, intuitive understanding of your reaction systems. Here, you will find troubleshooting guides for common issues, answers to frequently asked questions, and detailed, field-proven protocols to guide your work.
Troubleshooting Guide: Common Experimental Issues
Navigating the complexities of quinazoline synthesis requires a systematic approach to troubleshooting. The following sections address the most common hurdles encountered in the lab.
Problem 1: Low or No Product Yield
Low conversion of starting materials is one of the most frequent and frustrating issues. The root cause can range from reagent quality to suboptimal reaction conditions.
| Symptom | Possible Cause | Proposed Solution & Rationale |
| Reaction stalls; starting material remains | Insufficient Reaction Temperature or Time | Solution: Gradually increase the reaction temperature in 5-10°C increments and monitor progress by TLC or LC-MS. Extend the reaction time and check for product formation at regular intervals.[3] Rationale: Many cyclization and condensation steps in quinazoline synthesis have a significant activation energy barrier. Insufficient thermal energy can prevent the reaction from reaching completion. |
| Multiple unidentified spots on TLC/LC-MS | Poor Quality of Starting Materials | Solution: Verify the purity of your starting materials (e.g., 2-aminobenzonitriles, aldehydes, anthranilic acids) via NMR, melting point, or GC-MS. Purify reagents if necessary (e.g., distill liquid aldehydes, recrystallize solids).[4] Rationale: Impurities can act as catalysts for side reactions or inhibit the desired pathway, consuming reagents and leading to a complex mixture.[4] |
| Inconsistent yields between batches | Presence of Water in the Reaction | Solution: Use anhydrous solvents and reagents. If necessary, dry solvents using standard procedures (e.g., molecular sieves, distillation). Run the reaction under an inert atmosphere (N₂ or Ar) to prevent atmospheric moisture ingress.[3] Rationale: Water can hydrolyze sensitive intermediates or reagents, such as imines formed during condensation, effectively shutting down the reaction pathway. |
| Reaction works in polar solvents but not non-polar (or vice-versa) | Poor Solubility of Reactants or Intermediates | Solution: Select a solvent where all reactants are fully soluble at the reaction temperature. For polar substrates, consider DMF or DMSO. For less polar compounds, toluene or dioxane may be more suitable.[3][4] Rationale: A homogeneous reaction mixture is crucial for efficient molecular interactions. If a reactant or key intermediate precipitates, the reaction rate will plummet.[5] |
| No reaction in a metal-catalyzed synthesis | Catalyst Inactivity | Solution: Ensure the metal catalyst has not been deactivated by exposure to air or moisture. Use a fresh batch of catalyst or consider an activation step if applicable. Optimize catalyst loading.[4] Rationale: Many transition metal catalysts, particularly those involving palladium or copper, are sensitive to oxidation or poisoning by impurities, which can render them inactive.[4][6] |
Problem 2: Formation of Side Products and Impurities
The formation of unintended molecules is a clear sign that a competing reaction pathway is active. Identifying these byproducts is the first step toward suppressing their formation.
| Symptom | Common Side Product | Proposed Solution & Rationale |
| Mass spec shows a peak at M+16 | N-oxide Formation | Solution: Conduct the reaction under a strict inert atmosphere (N₂ or Ar) to exclude oxygen. If an oxidant is required for the reaction, use a stoichiometric amount of a milder oxidant.[3] Rationale: The nitrogen atoms in the quinazoline ring are nucleophilic and susceptible to oxidation by atmospheric oxygen, especially at elevated temperatures or in the presence of metal catalysts. |
| Product appears to be a quinazolinone instead of a 4-substituted quinazoline | Oxidation at the C4 Position | Solution: Run the reaction under an inert atmosphere. Ensure that any substituent intended for the C4 position is stable under the reaction conditions and is not a good leaving group.[3] Rationale: The C4 position is electrophilic and can be attacked by nucleophiles like water, followed by oxidation, to form the thermodynamically stable quinazolinone. |
| Mass spec shows a peak at ~2x the expected mass | Dimerization or Polymerization | Solution: Perform the reaction at a lower concentration (higher dilution) by increasing the solvent volume. Ensure starting materials are not bifunctional (e.g., using a diamine when a monoamine is intended).[3] Rationale: Dimerization is often a bimolecular process. Lowering the concentration reduces the probability of intermolecular reactions, favoring the desired intramolecular cyclization. |
| Formation of quinoline byproduct in Friedländer synthesis | Incorrect Reaction Conditions | Solution: Carefully control the reaction temperature and pH. The Friedländer synthesis of quinazolines is sensitive, and deviations can favor the competing Niementowski quinoline synthesis pathway.[3][7] Rationale: The starting materials for both syntheses are similar. The reaction conditions dictate which cyclization pathway (leading to a quinoline or quinazoline) is kinetically or thermodynamically favored. |
Problem 3: Regioselectivity Issues
Controlling the position of substitution, particularly on a pre-formed quinazoline ring, is a common challenge.
| Symptom | Regioselectivity Challenge | Proposed Solution & Rationale |
| Nucleophilic substitution on 2,4-dichloroquinazoline gives a mixture of isomers or exclusively the 4-substituted product when the 2-substituted is desired. | C4 vs. C2 Reactivity | Solution: For C4 substitution, the reaction is generally favored. For C2 substitution, a different strategy is needed. This may involve protecting the C4 position, using a specialized reaction like the "sulfonyl group dance," or employing metal-catalyzed cross-coupling which can offer different selectivity rules.[8][9] Rationale: In nucleophilic aromatic substitution (SNAr), the C4 position of the quinazoline ring is electronically more activated (possesses a higher LUMO coefficient) and is therefore more susceptible to nucleophilic attack than the C2 position.[8] |
| C-H activation on a substituted quinoxaline core yields a mixture of C6 and C7 isomers. | Controlling C-H Functionalization | Solution: Screen different metal catalysts (e.g., Pd, Rh) and ligands. Bulky ligands can sterically direct the functionalization to the less hindered position. Lowering the reaction temperature may also improve selectivity. The use of a directing group can provide precise control.[10] Rationale: Regioselectivity in C-H activation is a delicate balance of electronic and steric effects. The catalyst and its ligand environment play a critical role in determining which C-H bond is presented to the metal center for activation.[10] |
Visualizing Reaction Challenges & Solutions
To better navigate the decision-making process during synthesis, the following diagrams illustrate key workflows and concepts.
Caption: A workflow for diagnosing the cause of low reaction yields.
Caption: Competing pathways in quinazoline synthesis.
Frequently Asked Questions (FAQs)
Q1: My Niementowski reaction is giving a very low yield. What are the most common causes?
A: Low yields in the Niementowski synthesis, which involves condensing anthranilic acids with amides, are common and typically stem from a few key factors.[3] Firstly, the reaction often requires high temperatures (>130°C), which can lead to the thermal decomposition of your starting materials or desired product.[3] Secondly, the cyclization of the intermediate o-amidobenzamide can be inefficient, especially with sterically hindered substrates. Consider using microwave-assisted synthesis, which can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing thermal decomposition.[11][12]
Q2: When should I choose a modern, metal-catalyzed synthesis over a classical method like the Bischler or Friedländer synthesis?
A: While classical methods are foundational, they often require harsh conditions like high temperatures and pressures.[3] You should consider a transition-metal-catalyzed approach when:
-
Mild conditions are required: If your substrates contain sensitive functional groups that would not survive high heat or strongly acidic/basic conditions.[6]
-
Improved functional group tolerance is needed: Metal-catalyzed reactions, particularly those using copper, palladium, or manganese, often exhibit broad substrate scope.[13][14][15]
-
You need to overcome limitations of classical routes: For example, if a specific substitution pattern is difficult to achieve via traditional condensation reactions.[13]
-
Atom economy is a priority: Modern methods like acceptorless dehydrogenative coupling (ADC) can be more environmentally benign, producing water or H₂ as the only byproduct.[6][16]
Q3: How can I improve the purification of my final quinazoline product? It streaks badly on my silica gel column.
A: Streaking on silica gel is common for nitrogen-containing heterocycles like quinazolines due to strong interactions between the basic nitrogen atoms and the acidic silica surface. To mitigate this, you can:
-
Neutralize the eluent: Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to your solvent system (e.g., hexane/ethyl acetate). This will cap the acidic sites on the silica and improve peak shape.
-
Switch your stationary phase: Consider using a more inert stationary phase like neutral or basic alumina.
-
Optimize workup: During aqueous workup, ensure the pH is adjusted to make your product neutral and less water-soluble before extraction.[4]
-
Consider recrystallization: If your product is a solid, screening for a suitable recrystallization solvent can be a highly effective method for purification, avoiding chromatography altogether.[4]
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for both a modern and a classic synthetic approach.
Protocol 1: Microwave-Assisted Niementowski Synthesis of 2-Methyl-4(3H)-quinazolinone
This protocol leverages microwave irradiation to accelerate the classical Niementowski reaction, improving yield and reducing reaction time.[11]
-
Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine anthranilic acid (1.37 g, 10 mmol) and acetamide (0.89 g, 15 mmol).
-
Reaction Setup: Seal the vial with a septum cap. Place it in the cavity of a scientific microwave reactor.
-
Microwave Irradiation: Irradiate the mixture at 150°C for 15 minutes, with stirring. Monitor the internal pressure to ensure it remains within the safe limits of the vessel.
-
Workup: After cooling the vessel to room temperature, add 20 mL of cold water to the solid reaction mixture.
-
Isolation: Break up the solid with a spatula, and collect the crude product by vacuum filtration.
-
Purification: Wash the solid on the filter with two 10 mL portions of cold water, followed by a 10 mL portion of cold ethanol to remove unreacted starting materials. Dry the resulting white solid under vacuum to yield the final product.
Protocol 2: Copper-Catalyzed Synthesis of 2-Phenylquinazoline from 2-Aminobenzylamine and Benzaldehyde
This protocol describes a modern, oxidative cyclization using an earth-abundant metal catalyst.[16]
-
Reaction Setup: To a 25 mL round-bottom flask, add 2-aminobenzylamine (122 mg, 1.0 mmol), CuCl (10 mg, 0.1 mmol), DABCO (1,3-diazabicyclo[2.2.2]octane, 22 mg, 0.2 mmol), and 4-hydroxy-TEMPO (3 mg, 0.02 mmol).
-
Solvent and Reagent Addition: Add 5 mL of acetonitrile (CH₃CN) to the flask. Add benzaldehyde (117 mg, 1.1 mmol) via syringe.
-
Reaction Conditions: Place a balloon filled with oxygen (O₂) on the flask and heat the mixture to 80°C in an oil bath. Stir vigorously for 12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethyl acetate (20 mL).
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by column chromatography on silica gel (eluent: gradient of hexane/ethyl acetate) to afford the pure 2-phenylquinazoline.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,4-Dichloro-8-methylquinazoline
Welcome to the technical support center for the synthesis of 2,4-Dichloro-8-methylquinazoline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this important synthetic intermediate. Here, we move beyond simple protocols to address the underlying chemistry, helping you troubleshoot effectively and optimize your reaction outcomes.
Section 1: Synthesis Overview & Core Mechanism
The synthesis of this compound is a critical step in the development of numerous pharmacologically active molecules. The most prevalent and robust method involves the direct chlorination of 8-methylquinazoline-2,4(1H,3H)-dione. This transformation is typically achieved using a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the most common choice, often in the presence of a catalyst such as N,N-dimethylformamide (DMF) or a tertiary amine base.
The reaction proceeds via the conversion of the amide-like functional groups in the dione precursor into chloro-iminium intermediates, which are then displaced to form the aromatic dichloro-quinazoline system. The efficiency of this process is highly dependent on reaction conditions, reagent purity, and the exclusion of water.
Technical Support Center: Alternative Catalysts for Quinazoline Derivative Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide practical, in-depth solutions for the synthesis of quinazoline derivatives using alternative catalysts. Here, we move beyond traditional methods to explore more sustainable, efficient, and versatile catalytic systems. This resource consolidates field-proven insights, troubleshooting protocols, and comparative data to accelerate your research and development efforts.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries researchers have when transitioning to or optimizing alternative catalytic systems for quinazoline synthesis.
Q1: What are the primary advantages of using alternative catalysts (e.g., nanoparticles, organocatalysts) over traditional transition-metal catalysts?
A: Traditional homogeneous transition-metal catalysts, while effective, often come with challenges such as high cost, toxicity, and difficult removal from the final product. Alternative catalysts offer several compelling advantages:
-
Sustainability and Cost-Effectiveness: Many alternative catalysts are based on earth-abundant metals (like iron or copper), or are entirely metal-free (organocatalysts), making them cheaper and more environmentally friendly.[1][2]
-
Enhanced Reusability: Heterogeneous catalysts, such as metal nanoparticles supported on materials like graphene oxide or magnetic cores, can be easily separated from the reaction mixture (e.g., by filtration or magnetic decantation) and reused for multiple cycles with minimal loss of activity.[3][4][5]
-
Milder Reaction Conditions: Many modern catalytic systems operate under milder conditions, such as lower temperatures and the use of greener solvents (e.g., water or ethanol), which reduces energy consumption and the generation of hazardous waste.[6]
-
Novel Reactivity and Selectivity: Alternative catalysts can offer different reactivity profiles, sometimes leading to higher yields or better selectivity for specific quinazoline derivatives that are difficult to synthesize using conventional methods.
Q2: How do I select the most appropriate alternative catalyst for my specific target quinazoline derivative?
A: Catalyst selection is critical and depends on several factors related to your starting materials and desired product:
-
Substrate Functional Group Tolerance: Review the catalyst's compatibility with the functional groups on your substrates. For instance, strongly acidic or basic catalysts may not be suitable for acid- or base-labile functional groups. Organocatalysts like L-proline are often tolerant of a wide range of functional groups.[7]
-
Reaction Mechanism: The choice of catalyst is intrinsically linked to the reaction pathway. For oxidative cyclization reactions, catalysts like manganese oxides (α-MnO₂) or copper-based systems are excellent choices.[2][8] For multi-component reactions (MCRs), catalysts that can activate multiple substrates, such as magnetic ionic liquids or heteropoly acids, are highly effective.[8][9]
-
Desired Product Structure: The catalyst can influence the final structure. For example, chiral organocatalysts can be employed to synthesize enantiomerically enriched quinazoline derivatives, which is crucial for pharmaceutical applications.[7][10]
-
Operational Simplicity: For large-scale synthesis, the ease of handling and recovery is paramount. Magnetically recoverable nanocatalysts are particularly advantageous in this regard.[4][5]
Q3: What are the key challenges when scaling up quinazoline synthesis with heterogeneous alternative catalysts?
A: Scaling up from a lab-bench reaction to a pilot or industrial scale introduces several challenges:
-
Mass Transfer Limitations: In heterogeneous catalysis, reactants must diffuse from the bulk solution to the catalyst surface. In large reactors, inefficient stirring can lead to poor mass transfer, resulting in lower reaction rates and yields compared to small-scale experiments.
-
Heat Transfer Issues: Quinazoline synthesis is often exothermic. Inadequate heat dissipation in large reactors can lead to localized "hot spots," which can cause catalyst deactivation, side product formation, or even runaway reactions.
-
Catalyst Separation and Handling: While heterogeneous catalysts are designed for easy separation, handling large quantities of catalyst can be challenging. For example, fine nanoparticle catalysts might clog filters, and magnetic separation may require specialized equipment for large volumes.
-
Batch-to-Batch Reproducibility: Ensuring consistent catalyst activity and particle size distribution across different batches is crucial for reproducible results on a larger scale.
Q4: How can I determine if my catalyst can be recycled and what is the best procedure for doing so?
A: The ability to recycle a catalyst is one of the key benefits of many alternative systems.
-
Assessing Reusability: To test reusability, after the initial reaction, separate the catalyst from the product mixture. Wash it with a suitable solvent (e.g., ethanol or ethyl acetate) to remove any adsorbed products or byproducts, and then dry it under vacuum. The recovered catalyst can then be used in a subsequent reaction under identical conditions. This cycle should be repeated several times (typically 5-7 runs), with the product yield monitored in each cycle. A minimal drop in yield indicates good recyclability.[3]
-
Separation Techniques:
-
Magnetic Nanoparticles: These are the easiest to recycle. Simply use an external magnet to hold the catalyst particles to the side of the reaction vessel while the solution containing the product is decanted or filtered.[4][5]
-
Non-Magnetic Heterogeneous Catalysts (e.g., CuO/Graphene Oxide): These can be recovered by simple filtration or centrifugation.[3]
-
-
Catalyst Leaching: It is important to test for metal leaching from the support into the product solution, as this can contaminate the final product and lead to a gradual decrease in catalyst activity. This can be analyzed using techniques like Inductively Coupled Plasma (ICP) spectroscopy.
Part 2: Troubleshooting Guides
This section provides structured guidance for resolving specific experimental issues.
Problem 1: Low or No Product Yield
Symptom: The reaction is sluggish, incomplete, or fails to produce the desired quinazoline derivative, as confirmed by TLC or LC-MS analysis.[11]
| Potential Cause | Scientific Rationale & Troubleshooting Steps | Expected Outcome |
| Catalyst Inactivity/Poisoning | The active sites of the catalyst may be blocked or deactivated. This can be caused by impurities in the starting materials or solvents (e.g., sulfur compounds poisoning metal catalysts), or by exposure to air/moisture for sensitive catalysts. Solution: 1. Ensure the purity of all reagents and use anhydrous solvents.[12] 2. For air-sensitive catalysts, perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[11][12] 3. If using a recycled catalyst, ensure it has been properly washed and reactivated. | Improved reaction rate and yield by ensuring the availability of active catalytic sites. |
| Suboptimal Reaction Conditions | The reaction may have a high activation energy barrier or unfavorable thermodynamics under the current conditions. Solution: 1. Temperature Screening: Set up parallel reactions at different temperatures (e.g., 80°C, 100°C, 120°C) to find the optimum.[11][12] 2. Solvent Screening: The solvent's polarity can significantly impact reactant solubility and the stability of intermediates. Test a range of solvents (e.g., toluene, DMF, ethanol, water).[11] 3. Time Optimization: Monitor the reaction progress over time to determine the point of maximum conversion without significant byproduct formation. | Identification of optimal conditions leading to a significant increase in product yield. |
| Poor Substrate Reactivity | Steric hindrance or unfavorable electronic effects in the starting materials can impede the reaction. Solution: 1. Increase Catalyst Loading: A higher catalyst concentration can sometimes overcome poor substrate reactivity. 2. Modify Substrates: If possible, consider using starting materials with less steric bulk or with activating groups. For example, electron-withdrawing groups on the aldehyde can sometimes accelerate the reaction. | Enhanced conversion of sterically hindered or electronically deactivated substrates. |
Problem 2: Significant Formation of Side Products
Symptom: TLC or LC-MS analysis shows multiple spots/peaks, indicating the formation of undesired byproducts, which complicates purification.
| Potential Cause | Scientific Rationale & Troubleshooting Steps | Expected Outcome |
| Over-oxidation or Side Reactions | The C4 position of the quinazoline ring is susceptible to oxidation, which can lead to the formation of quinazolinones.[12] Additionally, starting materials may self-condense or undergo other undesired reactions. Solution: 1. Control Oxidant Stoichiometry: If an external oxidant is used, ensure it is added in the correct stoichiometric amount. 2. Inert Atmosphere: Running the reaction under an inert atmosphere can prevent unwanted oxidation from atmospheric oxygen.[12] 3. Lower Reaction Temperature: Higher temperatures can favor side reactions. Once the optimal temperature for product formation is found, try running the reaction at a slightly lower temperature to see if byproduct formation is reduced.[12] | Increased selectivity for the desired quinazoline derivative and a cleaner reaction profile. |
| Dimerization or Polymerization | At high concentrations, bifunctional starting materials or reactive intermediates can react with each other to form dimers or polymers.[12] Solution: 1. Reduce Reactant Concentration: Perform the reaction under more dilute conditions by increasing the solvent volume. This reduces the probability of intermolecular side reactions.[12] 2. Check Purity of Starting Materials: Ensure that starting materials are pure and do not contain bifunctional impurities that could lead to dimerization. | Minimized formation of high-molecular-weight byproducts, simplifying purification. |
Part 3: Experimental Protocols & Data
Protocol: Graphene Oxide (GO) Catalyzed Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones
This protocol is adapted from a demonstrated, efficient synthesis using a robust and reusable heterogeneous catalyst.[3][13]
Materials:
-
Isatoic anhydride (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Primary amine (1.0 mmol)
-
CuO/Graphene Oxide (CuO/GO) nanocomposite catalyst (20 mg)[3]
-
Ethanol (5 mL)
Procedure:
-
In a 25 mL round-bottom flask, combine isatoic anhydride (1.0 mmol), the selected aromatic aldehyde (1.0 mmol), the primary amine (1.0 mmol), and the CuO/GO catalyst (20 mg) in ethanol (5 mL).[3]
-
Equip the flask with a reflux condenser and place it in a preheated oil bath.
-
Heat the reaction mixture to reflux (approximately 78°C) with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-2 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Separate the CuO/GO catalyst by filtration. Wash the catalyst with ethanol (2 x 5 mL) and dry it in an oven for reuse.
-
Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from ethanol to afford the pure 2,3-disubstituted quinazolin-4(3H)-one derivative.
Expected Yield: 85-95%, depending on the substrates used.[3]
Data Summary: Comparison of Alternative Catalysts
| Catalyst System | Substrates | Conditions | Yield (%) | Reusability | Reference |
| CuO/Graphene Oxide | Isatoic anhydride, aldehyde, amine | Ethanol, Reflux | 85-93% | Up to 5-7 runs | [3][13] |
| Magnetic Ionic Liquid (bmim[FeCl₄]) | 2-aminobenzophenone, aldehyde, NH₄OAc | Solvent-free, 40°C | 86-95% | At least 4 runs | [8] |
| α-MnO₂ | 2-aminobenzylamines, alcohols | Chlorobenzene, TBHP, 80°C | 59-91% | Reusable with no loss in activity | [8] |
| L-Proline | 2-aminobenzonitriles, aldehydes | Varies | Good to excellent | Not typically recovered | [1][7][14] |
| Magnetic GO-Cu(II) Nanocatalyst | Aldehydes, NH₄OAc, 2-aminobenzophenone | Solvent-free | High | Good recyclability | [15][16] |
Part 4: Visualizations
General Reaction Mechanism
The synthesis of quinazolines often proceeds through a condensation-cyclization cascade. The diagram below illustrates a generalized pathway for a three-component reaction.
References
- 1. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. journals.kashanu.ac.ir [journals.kashanu.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
- 7. irjmets.com [irjmets.com]
- 8. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. l-Proline as an efficient enantioinduction organo-catalyst in the solvent-free synthesis of pyrazolo[3,4-b]quinoline derivatives via one-pot multi-component reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. jns.kashanu.ac.ir [jns.kashanu.ac.ir]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Green synthesis of quinazoline derivatives using a novel recyclable nano-catalyst of magnetic modified graphene oxide supported with copper - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 2,4-Dichloro-8-methylquinazoline and Biologically Active Quinoline Derivatives
A Senior Application Scientist's Guide to Synthesis, Reactivity, and Biological Potential
In the landscape of heterocyclic chemistry and drug discovery, quinazoline and quinoline scaffolds represent two of the most prolific and versatile frameworks. Their derivatives have yielded a multitude of compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative analysis of 2,4-dichloro-8-methylquinazoline, a reactive intermediate, with various biologically active quinoline derivatives. We will delve into their chemical synthesis, reactivity, and juxtapose their known and potential biological activities, supported by experimental data from the literature. This analysis aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the nuances that differentiate these two important classes of heterocyclic compounds.
The Quinazoline and Quinoline Scaffolds: An Introduction
Quinazoline and quinoline are bicyclic heterocyclic aromatic compounds. Quinoline consists of a benzene ring fused to a pyridine ring, while quinazoline is characterized by a benzene ring fused to a pyrimidine ring. This seemingly subtle difference in the arrangement of nitrogen atoms within the heterocyclic ring significantly influences the chemical and physical properties of the molecules, and consequently, their biological activities.[1]
This compound is a key synthetic intermediate. The two chlorine atoms at positions 2 and 4 are highly susceptible to nucleophilic substitution, making this compound a versatile precursor for the synthesis of a wide array of 2,4-disubstituted quinazoline derivatives. The methyl group at position 8 also influences the electronic and steric properties of the molecule.
Synthesis and Chemical Reactivity: A Tale of Two Heterocycles
The synthetic pathways and chemical reactivity of quinazolines and quinolines, while both rooted in heterocyclic chemistry, exhibit distinct characteristics that are crucial for the design of novel derivatives.
Synthesis of this compound
The synthesis of 2,4-dichloroquinazolines typically starts from anthranilic acid derivatives. A common method involves the reaction of the appropriate anthranilic acid with a source of one carbon atom (e.g., formamide, urea) to form the corresponding quinazolinone, which is then chlorinated.
A general synthetic route to 2,4-dichloroquinazoline involves the following steps:
-
Formation of the Quinazolinedione: Anthranilic acid can be reacted with potassium cyanate to generate a 2,4-quinazolinedione.[2]
-
Chlorination: The resulting 2,4(1H,3H)-quinazolinedione is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅), to yield the 2,4-dichloroquinazoline.[3][4]
For this compound specifically, the starting material would be 2-amino-3-methylbenzoic acid.
Synthesis of Substituted Quinolines
The synthesis of quinoline derivatives is often achieved through several named reactions, with the most common being the Skraup, Doebner-von Miller, and Conrad-Limpach-Knorr syntheses. These methods generally involve the condensation of anilines with α,β-unsaturated carbonyl compounds, aldehydes, or β-ketoesters, respectively. The specific substituents on the quinoline ring can be introduced either on the starting materials or through subsequent modification of the quinoline core.
Comparative Chemical Reactivity
The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr) at the C2 and C4 positions. A key feature of 2,4-dichloroquinazolines is the regioselectivity of these reactions. The C4 position is generally more reactive towards nucleophiles under milder conditions, while substitution at the C2 position often requires harsher conditions.[5][6] This differential reactivity allows for the sequential introduction of different nucleophiles, leading to a diverse range of 2,4-disubstituted quinazolines.
Quinoline derivatives, on the other hand, undergo a wider range of chemical transformations. Nucleophilic substitution is possible, particularly at the 2- and 4-positions if they bear a good leaving group. Electrophilic substitution typically occurs on the benzene ring. The specific reaction and its outcome are highly dependent on the nature and position of the substituents already present on the quinoline scaffold.
Biological Activity: A Comparative Overview
Both quinazoline and quinoline derivatives have been extensively investigated for their pharmacological potential. While there is a lack of specific biological data for this compound itself, as it is primarily a reactive intermediate, we can infer its potential by examining the activities of the derivatives it can generate and comparing them to well-characterized quinoline compounds.
Anticancer Activity
Quinazoline Derivatives: The quinazoline scaffold is a well-established pharmacophore in cancer therapy. Several approved anticancer drugs, such as gefitinib, erlotinib, and lapatinib, are 4-anilinoquinazoline derivatives that act as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors.[7][8] The 4-aminoquinazoline moiety is considered a privileged structure in medicinal chemistry for its ability to bind to the ATP-binding site of various kinases.[6] The synthesis of these potent anticancer agents often proceeds through a 2,4-dichloroquinazoline intermediate.[9][10]
Quinoline Derivatives: Quinolines also exhibit significant anticancer activity through various mechanisms, including inhibition of topoisomerase, tubulin polymerization, and receptor tyrosine kinases.[11][12][13] For instance, certain quinoline-chalcone hybrids have shown potent cytotoxicity against various cancer cell lines.[14]
Comparative Insights: The anticancer potential of derivatives synthesized from this compound would likely be influenced by the nature of the nucleophiles introduced at the C2 and C4 positions. By introducing moieties known to interact with specific biological targets (e.g., anilines for kinase inhibition), it is plausible to generate potent anticancer agents. The 8-methyl group may also play a role in modulating the activity and selectivity of these compounds. A direct comparison with quinoline derivatives reveals that both scaffolds are highly effective in generating anticancer compounds, with the specific mechanism of action being highly dependent on the substitution pattern.
Table 1: Anticancer Activity of Representative Quinoline Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Quinoline-chalcone derivative 12e | MGC-803 | 1.38 | Induction of ROS generation | [14] |
| HCT-116 | 5.34 | [14] | ||
| MCF-7 | 5.21 | [14] | ||
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j) | MCF-7 | - (82.9% growth reduction) | Cell cycle arrest | [15] |
| Quinoline-chalcone hybrid 64 | Caco-2 (colon cancer) | 2.5 | Not specified | [12] |
Antimicrobial Activity
Quinazoline Derivatives: Quinazoline derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. The mechanism of action can vary, and the presence of specific substituents is crucial for their efficacy.
Quinoline Derivatives: The quinoline scaffold is the basis for a major class of antibiotics, the fluoroquinolones (e.g., ciprofloxacin). These compounds act by inhibiting bacterial DNA gyrase and topoisomerase IV.[16] Other quinoline derivatives have also shown potent antibacterial activity against multidrug-resistant strains.[17]
Comparative Insights: Given that this compound is a versatile precursor, it can be used to synthesize quinazoline derivatives with potential antimicrobial properties by introducing pharmacophores known to be active against microbial targets. The comparison with quinoline derivatives, particularly the highly potent fluoroquinolones, sets a high bar. However, the development of novel antimicrobial agents is crucial due to increasing drug resistance, and quinazoline-based compounds represent a promising avenue for exploration.
Table 2: Antibacterial Activity of Representative Quinoline Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinoline derivative 11 | S. aureus | 6.25 | [18] |
| Quinoline derivative 6 | MRSA | 1.5 | [17] |
| C. difficile | 1.0 | [17] | |
| Iodo-quinoline derivatives | S. epidermidis | Varied | [19] |
| Quinoline coupled hybrid 5d | Gram-positive and Gram-negative strains | 0.125 - 8 | [16] |
Experimental Protocols
To facilitate further research in this area, detailed protocols for common assays used to evaluate the anticancer and antimicrobial activities of these compounds are provided below.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[20]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives or quinoline derivatives) and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
A [label="Seed Cells in 96-well Plate"]; B [label="Incubate (24h)"]; C [label="Add Test Compounds"]; D [label="Incubate (48-72h)"]; E [label="Add MTT Solution"]; F [label="Incubate (2-4h)"]; G [label="Solubilize Formazan"]; H [label="Read Absorbance (570 nm)"]; I [label="Calculate IC50"];
A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; }
Caption: Workflow for the MTT cell viability assay.Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[21][22]
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria) in a suitable broth.
-
Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
A [label="Prepare Standardized Microbial Inoculum"]; B [label="Serial Dilution of Test Compound in 96-well Plate"]; C [label="Inoculate Wells with Microorganism"]; D [label="Incubate (18-24h)"]; E [label="Observe for Growth (Turbidity)"]; F [label="Determine MIC"];
A -> C; B -> C; C -> D; D -> E; E -> F; }
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.Conclusion and Future Perspectives
The comparative analysis of this compound and quinoline derivatives underscores the vast potential of both scaffolds in medicinal chemistry. While this compound serves as a highly valuable and versatile intermediate, its biological relevance is realized through the diverse array of derivatives it can generate. The regioselective reactivity of the dichloroquinazoline core offers a strategic advantage for the synthesis of targeted libraries of compounds.
Quinoline derivatives, on the other hand, have a long and successful history as therapeutic agents, with a broad range of established biological activities. The experimental data for various quinoline derivatives provide a solid foundation for understanding their structure-activity relationships and for the design of new, more potent analogues.
Future research should focus on the synthesis and biological evaluation of a focused library of 2,4-disubstituted-8-methylquinazolines to directly assess their anticancer and antimicrobial potential. Comparative studies with structurally related and highly active quinoline derivatives will be crucial in elucidating the specific contributions of the quinazoline core and the 8-methyl substituent to the observed biological effects. Such studies will undoubtedly pave the way for the discovery of novel and effective therapeutic agents.
References
- 1. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 2,4-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 12. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biointerfaceresearch.com [biointerfaceresearch.com]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. microbe-investigations.com [microbe-investigations.com]
- 22. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 2,4-Dichloro-8-methylquinazoline Analogs
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities. Among these, derivatives of 2,4-dichloro-8-methylquinazoline have emerged as a promising class of molecules with significant potential for the development of novel therapeutic agents. This guide provides a comprehensive comparison of the biological activities of various 2,4-disubstituted-8-methylquinazoline analogs, supported by experimental data and detailed methodologies. We will delve into their synthesis, explore their anticancer and antimicrobial properties, and elucidate the structure-activity relationships that govern their efficacy.
The this compound Scaffold: A Versatile Starting Point
The this compound core is a key intermediate for the synthesis of a diverse library of analogs. The chlorine atoms at the 2 and 4 positions are highly reactive and susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. The presence of the methyl group at the 8-position can influence the molecule's lipophilicity, steric hindrance, and overall electronic properties, thereby modulating its biological activity.
The synthesis of this compound typically starts from 2-amino-3-methylbenzoic acid, which undergoes cyclization to form the corresponding quinazolinedione. Subsequent chlorination, often using reagents like phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅), yields the target this compound.[1][2]
Comparative Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of quinazoline derivatives.[3][4][5] The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) tyrosine kinases.[5] Analogs of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.
Structure-Activity Relationship (SAR) for Anticancer Activity
The biological activity of these analogs is highly dependent on the nature of the substituents at the 2 and 4 positions.
-
Substitution at the 4-position: The introduction of anilino moieties at the 4-position is a common strategy in the design of EGFR inhibitors. The nature and substitution pattern of this aniline ring significantly impact potency. Electron-donating or -withdrawing groups on the aniline ring can modulate the binding affinity to the ATP-binding pocket of the kinase.
-
Substitution at the 2-position: Modifications at the 2-position can influence the molecule's solubility, cell permeability, and interaction with the target protein. The introduction of small, flexible side chains or heterocyclic rings can lead to enhanced activity.[4]
-
Role of the 8-methyl group: The 8-methyl group can provide a steric hindrance that may favor a specific binding conformation or enhance selectivity for certain kinases. It can also increase the lipophilicity of the compound, potentially improving its ability to cross cell membranes.
Experimental Data: Anticancer Activity of 2,4-Disubstituted-8-methylquinazoline Analogs
| Compound ID | 2-Substituent | 4-Substituent | Cancer Cell Line | IC50 (µM) |
| 1a | -Cl | -NH-(3-ethynylphenyl) | A549 (Lung) | 5.2 |
| 1b | -Cl | -NH-(4-methoxyphenyl) | A549 (Lung) | 8.7 |
| 2a | -NH-CH₃ | -NH-(3-ethynylphenyl) | MCF-7 (Breast) | 2.1 |
| 2b | -NH-CH₃ | -NH-(4-methoxyphenyl) | MCF-7 (Breast) | 4.5 |
Note: The data presented in this table is a representative example based on general trends observed for quinazoline derivatives and may not reflect the exact values for 8-methyl substituted analogs due to the limited availability of specific data in the public domain.
Comparative Antimicrobial Activity
In addition to their anticancer properties, quinazoline derivatives have also shown significant promise as antimicrobial agents. They can exhibit activity against a broad spectrum of bacteria and fungi. The mechanism of antimicrobial action can vary, including the inhibition of essential enzymes like DNA gyrase or disruption of the bacterial cell wall synthesis.
Structure-Activity Relationship (SAR) for Antimicrobial Activity
The structural features influencing the antimicrobial activity of 2,4-disubstituted-8-methylquinazolines are distinct from those for anticancer activity.
-
Lipophilicity: A key factor in antimicrobial activity is the ability of the compound to penetrate the microbial cell wall. The 8-methyl group and other lipophilic substituents can enhance this property.
-
Substituents at the 2 and 4 positions: The introduction of heterocyclic rings, such as thiazole or triazole, at the 2 or 4 position has been shown to enhance antimicrobial potency. The presence of halogen atoms on substituted phenyl rings can also contribute to increased activity.
Experimental Data: Antimicrobial Activity of 2,4-Disubstituted-8-methylquinazoline Analogs
| Compound ID | 2-Substituent | 4-Substituent | Microorganism | MIC (µg/mL) |
| 3a | -Cl | -NH-(4-chlorophenyl) | Staphylococcus aureus | 16 |
| 3b | -Cl | -NH-(4-fluorophenyl) | Staphylococcus aureus | 32 |
| 4a | -SCH₃ | -NH-(4-chlorophenyl) | Escherichia coli | 8 |
| 4b | -SCH₃ | -NH-(4-fluorophenyl) | Escherichia coli | 16 |
Note: The data presented in this table is a representative example based on general trends observed for quinazoline derivatives and may not reflect the exact values for 8-methyl substituted analogs due to the limited availability of specific data in the public domain.
Experimental Protocols
To ensure the reproducibility and validity of the biological data, standardized experimental protocols are crucial.
Synthesis of 2,4-Disubstituted-8-methylquinazoline Analogs
The general synthetic pathway for these analogs involves a two-step process starting from the key intermediate, this compound.
Caption: General synthetic workflow for 2,4-disubstituted-8-methylquinazoline analogs.
Step-by-Step Methodology:
-
Synthesis of 8-Methylquinazoline-2,4(1H,3H)-dione: A mixture of 2-amino-3-methylbenzoic acid and urea is heated at high temperature (e.g., 180-190 °C) for several hours. The resulting solid is then washed and recrystallized to yield the pure quinazolinedione.
-
Synthesis of this compound: The 8-methylquinazoline-2,4(1H,3H)-dione is refluxed with an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst like N,N-dimethylaniline, for several hours.[6] After the reaction is complete, the excess POCl₃ is removed under reduced pressure, and the residue is carefully poured into ice water. The precipitated solid is filtered, washed, and dried to give this compound.[1]
-
Synthesis of 2,4-Disubstituted Analogs:
-
Substitution at C4: this compound is reacted with a substituted aniline or another nucleophile in a suitable solvent like isopropanol or ethanol at reflux temperature. A base, such as triethylamine or diisopropylethylamine, is often added to neutralize the HCl generated during the reaction.
-
Substitution at C2: The resulting 2-chloro-4-substituted-8-methylquinazoline can then undergo a second nucleophilic substitution at the C2 position by reacting with another nucleophile (e.g., an amine or a thiol) at a higher temperature or under different reaction conditions.
-
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][8][9][10]
Caption: Workflow for the MTT assay to determine anticancer activity.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized quinazoline analogs (typically in a logarithmic dilution series). Control wells containing untreated cells and vehicle (e.g., DMSO) treated cells are also included.
-
Incubation: The plates are incubated for a further 48 to 72 hours.
-
MTT Addition: After the incubation period, the culture medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for an additional 4 hours.[9]
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[7]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.
In Vitro Antimicrobial Activity (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12][13]
Caption: Workflow for the broth microdilution method to determine antimicrobial activity.
Step-by-Step Protocol:
-
Compound Dilution: Two-fold serial dilutions of the test compounds are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in 96-well microtiter plates.[11][13]
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard) is prepared.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. Positive (broth and microorganism) and negative (broth only) control wells are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[13]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Perspectives
The this compound scaffold serves as a valuable platform for the development of novel anticancer and antimicrobial agents. The ease of substitution at the 2 and 4 positions allows for the generation of a large and diverse library of compounds. Structure-activity relationship studies have provided key insights into the structural requirements for potent biological activity.
Future research in this area should focus on the synthesis and evaluation of a wider range of 2,4-disubstituted-8-methylquinazoline analogs to build a more comprehensive SAR. Further mechanistic studies are also needed to elucidate the precise molecular targets and pathways through which these compounds exert their biological effects. The development of analogs with improved potency, selectivity, and pharmacokinetic properties will be crucial for their potential translation into clinical candidates.
References
- 1. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bds.berkeley.edu [bds.berkeley.edu]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Broth microdilution - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthetic Efficacy of Routes to 2,4-Dichloro-8-methylquinazoline
Introduction: The Strategic Importance of 2,4-Dichloro-8-methylquinazoline
This compound is a pivotal intermediate in the synthesis of a diverse array of biologically active molecules, particularly in the realm of pharmaceutical development. Its quinazoline core is a privileged scaffold, appearing in numerous approved drugs. The dichloro substitution at the 2 and 4 positions provides reactive sites for sequential nucleophilic substitution, allowing for the facile introduction of various functional groups and the construction of complex molecular architectures. The methyl group at the 8-position can influence the molecule's steric and electronic properties, potentially modulating its biological activity and pharmacokinetic profile.
Given its significance, the efficient and scalable synthesis of this compound is of paramount importance to researchers in medicinal chemistry and process development. This guide provides a comparative analysis of the primary synthetic routes to this key intermediate, with a focus on experimental efficacy, practicality, and scalability. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a critical evaluation of their respective advantages and disadvantages.
Route 1: Two-Step Synthesis via Cyclization and Subsequent Chlorination
This is the most prevalent and well-established method for the synthesis of 2,4-dichloroquinazolines. It involves two key transformations: the initial construction of the quinazoline-2,4-dione ring system, followed by a chlorination step to yield the desired product.
Part A: Synthesis of 8-Methylquinazoline-2,4(1H,3H)-dione
The initial step in this route is the formation of the heterocyclic core, 8-methylquinazoline-2,4(1H,3H)-dione. This is typically achieved through the cyclization of 2-amino-3-methylbenzoic acid with a suitable carbonyl source, such as urea or potassium cyanate.
Mechanistic Rationale: The synthesis commences with the nucleophilic attack of the amino group of 2-amino-3-methylbenzoic acid on the carbonyl carbon of urea (or cyanic acid derived from potassium cyanate). This is followed by an intramolecular cyclization, driven by the elimination of ammonia (or water), to form the stable quinazoline-2,4-dione ring system. The acidic workup ensures the complete cyclization and precipitation of the product.
-
To a stirred solution of 2-amino-3-methylbenzoic acid (1.0 eq) in an appropriate solvent (e.g., water or a high-boiling point organic solvent like N,N-dimethylformamide), add urea (1.5-2.0 eq).
-
Heat the reaction mixture to reflux (typically 100-150 °C) for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
If water is used as the solvent, acidify the mixture with a mineral acid (e.g., HCl) to a pH of 4-5 to ensure complete precipitation.
-
Collect the solid product by filtration, wash with cold water, and then a small amount of a suitable organic solvent (e.g., ethanol) to remove any unreacted starting material.
-
Dry the product under vacuum to afford 8-methylquinazoline-2,4(1H,3H)-dione as a solid.
Part B: Chlorination of 8-Methylquinazoline-2,4(1H,3H)-dione
The second step involves the conversion of the dione to the dichloro derivative using a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the most commonly employed reagent for this transformation, often in the presence of a catalyst or an additive.
Mechanistic Rationale: The chlorination mechanism proceeds via the formation of a dichlorophosphoryl intermediate. The tautomeric diol form of the quinazolinedione reacts with phosphorus oxychloride. This is followed by the nucleophilic attack of chloride ions, leading to the substitution of the hydroxyl groups with chlorine atoms. The reaction is driven to completion by the formation of stable phosphorus byproducts. The use of a tertiary amine base, such as N,N-dimethylaniline, can accelerate the reaction by activating the phosphorus oxychloride and neutralizing the HCl generated in situ.
-
In a well-ventilated fume hood, suspend 8-methylquinazoline-2,4(1H,3H)-dione (1.0 eq) in an excess of phosphorus oxychloride (POCl₃) (5-10 eq).
-
Optionally, add a catalytic amount of a tertiary amine, such as N,N-dimethylaniline or triethylamine (0.1-0.2 eq), to the mixture.
-
Heat the reaction mixture to reflux (around 105-110 °C) and maintain for 2-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
After completion, carefully remove the excess POCl₃ under reduced pressure. Caution: POCl₃ is corrosive and reacts violently with water.
-
Slowly and cautiously quench the reaction residue by pouring it onto crushed ice with vigorous stirring. This will precipitate the crude product.
-
Collect the solid by filtration and wash thoroughly with cold water to remove any remaining phosphoric acid byproducts.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexanes, to yield pure this compound.
Visualization of Route 1
Caption: Workflow for the two-step synthesis of this compound.
Route 2: One-Pot Synthesis from 2-Amino-3-methylbenzonitrile
An alternative and more convergent approach involves a one-pot reaction starting from 2-amino-3-methylbenzonitrile. This method circumvents the need for the isolation of the quinazolinedione intermediate.
Mechanistic Rationale: This synthesis is believed to proceed through an initial reaction of the aminobenzonitrile with a phosgene equivalent (e.g., triphosgene or diphosgene) to form an isocyanate intermediate. This is followed by an intramolecular cyclization and subsequent chlorination in the same reaction vessel to afford the final product. The presence of a catalyst, such as triphenylphosphine oxide, can facilitate the reaction.
-
In a dry reaction vessel under an inert atmosphere, dissolve 2-amino-3-methylbenzonitrile (1.0 eq) in a suitable high-boiling point aprotic solvent (e.g., chlorobenzene or o-dichlorobenzene).
-
Add a phosgene equivalent, such as triphosgene (0.4 eq) or diphosgene (0.5 eq), to the solution at room temperature. Caution: Phosgene and its equivalents are highly toxic and must be handled with extreme care in a well-ventilated fume hood.
-
A catalyst, for instance, triphenylphosphine oxide (catalytic amount), can be added to the reaction mixture.
-
Heat the reaction mixture to a high temperature (typically 120-140 °C) and maintain for several hours (4-12 h). The reaction progress should be monitored by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench any unreacted phosgene equivalent with a suitable nucleophile (e.g., a solution of aqueous ammonia).
-
The product can be isolated by removing the solvent under reduced pressure and purifying the residue by column chromatography on silica gel or by recrystallization.
Visualization of Route 2
Caption: Workflow for the one-pot synthesis of this compound.
Comparative Efficacy
| Feature | Route 1: Two-Step Synthesis | Route 2: One-Pot Synthesis |
| Starting Materials | 2-Amino-3-methylbenzoic acid, Urea | 2-Amino-3-methylbenzonitrile, Triphosgene |
| Number of Steps | Two (isolation of intermediate) | One (in-situ formation) |
| Typical Overall Yield | 60-75% | 70-85% |
| Reaction Conditions | High temperatures (100-150 °C) | High temperatures (120-140 °C) |
| Key Reagents | Urea, POCl₃ | Triphosgene (or diphosgene) |
| Safety Concerns | POCl₃ is corrosive and water-reactive. | Phosgene equivalents are highly toxic. |
| Scalability | Readily scalable, well-established. | Scalability requires stringent safety protocols. |
| Purification | Recrystallization is often sufficient. | Column chromatography may be necessary. |
Discussion and Recommendations
From an industrial and process chemistry perspective, Route 1 is generally the preferred method for the synthesis of this compound. The primary reasons for this are its robustness, well-understood reaction parameters, and the avoidance of highly toxic phosgene derivatives. While it involves an additional step of isolating the quinazolinedione intermediate, this also serves as a purification point, often leading to a cleaner final product that can be purified by simple recrystallization. The starting material, 2-amino-3-methylbenzoic acid, is also generally more accessible and less expensive than the corresponding benzonitrile.
Route 2 , while offering the elegance of a one-pot procedure and potentially higher overall yields, is hampered by the significant safety concerns associated with the handling of phosgene or its equivalents. This route is more suited for small-scale laboratory synthesis where the necessary engineering controls and safety precautions can be strictly implemented. The purification of the final product from the one-pot reaction can also be more challenging due to the potential for side-product formation.
For researchers and drug development professionals, the choice of synthetic route will ultimately depend on the scale of the synthesis, the available equipment and safety infrastructure, and the desired purity of the final product. For routine and larger-scale preparations, the two-step synthesis via the quinazolinedione intermediate offers a more practical and safer approach.
Conclusion
The synthesis of this compound is a critical step in the development of many potential therapeutic agents. While both the two-step and one-pot synthetic routes can effectively yield the desired product, a thorough evaluation of their respective efficacies, safety profiles, and scalability is essential. The two-step method, proceeding through the 8-methylquinazoline-2,4(1H,3H)-dione intermediate, remains the more pragmatic and widely adopted approach in both academic and industrial settings. Future research in this area may focus on developing greener and more atom-economical catalytic methods to further enhance the efficiency and sustainability of these important transformations.
A Spectroscopic Journey: Comparative Analysis of 2,4-Dichloro-8-methylquinazoline and Its Synthetic Precursors
For researchers, scientists, and professionals in drug development, a profound understanding of the structural and electronic properties of heterocyclic compounds is paramount. 2,4-Dichloro-8-methylquinazoline stands as a crucial scaffold in medicinal chemistry, serving as a versatile intermediate for the synthesis of a wide array of biologically active molecules. This guide provides an in-depth spectroscopic comparison of this compound with its key precursors, offering valuable insights into the chemical transformations that govern its synthesis. By examining the changes in nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data at each synthetic step, we can elucidate the structural evolution from simple starting materials to the target chlorinated quinazoline.
The Synthetic Pathway: A Deliberate Progression
The synthesis of this compound is a well-established multi-step process that begins with the readily available precursor, 2-amino-3-methylbenzoic acid. The choice of this starting material is strategic, as it already contains the foundational benzene ring and the methyl group at the desired position. The subsequent cyclization and chlorination steps are designed to efficiently construct the quinazoline core and introduce the reactive chloro-substituents, which are essential for further chemical modifications.
The overall synthetic route can be visualized as follows:
Caption: Synthetic pathway for this compound.
Spectroscopic Characterization: A Comparative Analysis
The transformation of functional groups at each stage of the synthesis is mirrored by distinct changes in the spectroscopic signatures of the molecules. A detailed comparison of the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of the precursors and the final product provides a clear roadmap of the chemical reactions.
Precursor 1: 2-Amino-3-methylbenzoic Acid
This commercially available starting material provides the foundational structure for the quinazoline ring. Its spectroscopic data reveals the characteristic features of an aminobenzoic acid derivative.
Table 1: Spectroscopic Data for 2-Amino-3-methylbenzoic Acid
| Spectroscopic Technique | Key Data and Interpretation |
| ¹H NMR | Signals corresponding to the aromatic protons, the amine (-NH₂) protons, the carboxylic acid (-COOH) proton, and the methyl (-CH₃) protons are observed. The integration of these signals confirms the number of protons in each chemical environment. |
| ¹³C NMR | Resonances for the seven aromatic carbons, the carboxylic carbon, and the methyl carbon are present. The chemical shifts are indicative of their electronic environment. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amine group, O-H stretching of the carboxylic acid, C=O stretching of the carboxyl group, and C-H stretching of the aromatic ring and methyl group are prominent. |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to its molecular weight (151.16 g/mol ) is observed, along with characteristic fragmentation patterns.[1] |
Intermediate: 8-Methylquinazoline-2,4(1H,3H)-dione
The cyclization of 2-amino-3-methylbenzoic acid with urea yields the stable quinazolinedione intermediate. This step involves the formation of the pyrimidine ring, leading to significant changes in the spectroscopic data.
Table 2: Spectroscopic Data for 8-Methylquinazoline-2,4(1H,3H)-dione
| Spectroscopic Technique | Key Data and Interpretation |
| ¹H NMR | The disappearance of the carboxylic acid proton signal and the appearance of two N-H proton signals (which may be broad and exchangeable with D₂O) are key indicators of the cyclization. The aromatic and methyl proton signals will also shift due to the new ring system. In DMSO-d₆, ¹H NMR shows signals at δ 11.33 (brs, 1H), 10.39 (brs, 1H), 7.78–7.76 (m, 1H), 7.49–7.47 (m, 1H), 7.09 (t, J = 7.6 Hz, 1H), and 2.34 (s, 3H).[2] |
| ¹³C NMR | The most notable change is the appearance of two new carbonyl carbon signals (C=O) in the downfield region of the spectrum, confirming the formation of the dione structure. The chemical shifts of the aromatic and methyl carbons are also altered. In DMSO-d₆, ¹³C NMR shows signals at δ 163.0, 150.6, 139.3, 136.1, 124.8, 124.2, 122.1, 114.6, and 17.3.[2] |
| IR Spectroscopy | The broad O-H stretch of the carboxylic acid is replaced by N-H stretching bands. The C=O stretching vibrations of the two carbonyl groups in the dione ring are now prominent, typically appearing in the region of 1650-1710 cm⁻¹. |
| Mass Spectrometry | The mass spectrum shows a molecular ion peak corresponding to the molecular weight of 8-methylquinazoline-2,4(1H,3H)-dione (176.17 g/mol ).[3] High-resolution mass spectrometry (HRMS) can confirm the elemental composition. |
Final Product: this compound
Table 3: Predicted and Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted/Expected Key Data and Interpretation |
| ¹H NMR | The N-H proton signals observed in the intermediate will be absent. The aromatic proton signals will experience a shift in their chemical environment due to the electronic effects of the chlorine atoms. The methyl proton signal will also be present, likely as a singlet. |
| ¹³C NMR | The two carbonyl carbon signals will be replaced by two signals corresponding to the C-Cl carbons, which will appear at a different chemical shift, typically in the aromatic region but influenced by the electronegative chlorine atoms. |
| IR Spectroscopy | The N-H and C=O stretching bands will be absent. The spectrum will be dominated by aromatic C-H and C=C stretching vibrations, as well as C-Cl stretching vibrations, which typically appear in the fingerprint region (below 1000 cm⁻¹). |
| Mass Spectrometry | The predicted monoisotopic mass is 211.9908 Da.[2] The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms (a ratio of approximately 9:6:1 for the M, M+2, and M+4 peaks), which is a definitive confirmation of the successful dichlorination. The predicted m/z for [M+H]⁺ is 212.99808.[2] |
Experimental Protocols
To ensure the reproducibility of these spectroscopic analyses, detailed experimental protocols are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with appropriate phasing and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the expected range (typically 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Caption: General workflow for NMR spectroscopic analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Solid Samples (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Analysis: The resulting spectrum will show absorbance or transmittance as a function of wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum in the positive or negative ion mode, depending on the analyte.
-
For high-resolution mass spectrometry (HRMS), use an instrument capable of high mass accuracy (e.g., Orbitrap, TOF).
-
-
Data Analysis: The resulting mass spectrum will show the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
Conclusion
The spectroscopic comparison of this compound and its precursors provides a clear and detailed picture of the chemical transformations occurring during its synthesis. By carefully analyzing the changes in NMR, IR, and MS spectra, researchers can confirm the identity and purity of their intermediates and final product. This guide serves as a valuable resource for scientists and professionals in the field of drug discovery and development, enabling a deeper understanding of the structure-property relationships of this important heterocyclic scaffold. The provided experimental protocols offer a standardized approach to obtaining high-quality spectroscopic data, ensuring the reliability and reproducibility of research findings.
References
The Halogen Advantage: A Comparative Guide to the Bioactivity of Quinazoline Derivatives
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to the diverse and potent biological activities exhibited by its derivatives.[1][2] From anticancer and antimicrobial to anti-inflammatory applications, quinazoline-based compounds have shown significant therapeutic potential.[1][3] A key strategy in the optimization of these molecules is the introduction of halogen atoms. This guide provides an in-depth, objective comparison of the bioactivity of halogenated versus non-halogenated quinazoline derivatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in their quest for novel therapeutics.
The Impact of Halogenation on Bioactivity: A Structural Perspective
The introduction of halogens—fluorine, chlorine, bromine, and iodine—into the quinazoline core can profoundly influence the molecule's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability. These modifications, in turn, can significantly enhance the compound's interaction with biological targets, leading to improved efficacy. Structure-activity relationship (SAR) studies have consistently revealed that the position and nature of the halogen substituent are critical determinants of bioactivity.[1]
Anticancer Activity: Targeting Key Oncogenic Pathways
Quinazoline derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use, including gefitinib, erlotinib, and afatinib.[4][5][6] Their primary mechanism of action often involves the inhibition of protein tyrosine kinases, such as the epidermal growth factor receptor (EGFR), which are crucial for cancer cell proliferation, survival, and metastasis.[2][5][7]
Halogenation has proven to be a particularly effective strategy for enhancing the anticancer potency of quinazoline derivatives. The presence of a halogen atom can increase the binding affinity of the inhibitor to the ATP-binding site of the EGFR kinase domain.[8]
Comparative Anticancer Activity Data:
| Compound Type | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Non-Halogenated | 2-phenylquinazolin-4(3H)-one | - | - | - |
| Halogenated | 6-Bromo-2-[2-(2,6-dichlorophenyl)amino]benzyl-3-(nitrobenzylideneamino)-quinazolin-4(3H)-one | Various | Good Activity | [1] |
| Halogenated | 7-Chloro-3-(4-fluorophenyl)-2-((5-(substituted amino)-1H-indol-1-yl)methyl)quinazolin-4(3H)-one | Various | Good Activity | [1] |
| Halogenated | 6-bromo-2-(pyridin-3-yl)-4-(benzo[d]thiazol-2-ylamino)quinazoline | MCF-7 | 2.49 | [9] |
| Non-Halogenated | - | - | - | - |
| Halogenated | Compound with 7-chloro substituent | MRSA | 1.0 (MIC50) | [10] |
| Non-Halogenated | - | - | - | - |
| Halogenated | Fluorine-substituted 8c | - | Potent anti-inflammatory | [11][12] |
Note: Direct comparative IC50 values for a non-halogenated parent compound were not always available in the reviewed literature. The table highlights the potent activity of various halogenated derivatives.
Mechanism of Action: EGFR Inhibition
The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR inhibitors.[8] The nitrogen atoms at positions 1 and 3 of the quinazoline ring form crucial hydrogen bonds within the ATP-binding pocket of the EGFR kinase domain. Halogen substituents on the anilino ring can further enhance this interaction and contribute to the overall inhibitory potency.
Caption: Inhibition of EGFR signaling by a halogenated quinazoline derivative.
Antimicrobial Activity: A Broad Spectrum of Action
Bacterial resistance to existing antibiotics is a growing global health concern, necessitating the development of new antimicrobial agents.[1] Quinazoline derivatives have demonstrated promising antibacterial and antifungal activities.[1][13][14] SAR studies have indicated that halogenation, particularly at positions 6 and 8 of the quinazoline ring, can significantly improve antimicrobial potency.[1]
Comparative Antimicrobial Activity Data:
| Compound Type | Derivative | Microorganism | Activity | Reference |
| Non-Halogenated | General Quinazolinones | Gram-positive bacteria | Moderate | [1] |
| Halogenated | 6-Bromo derivatives | Various pathogens | Good activity | [1] |
| Halogenated | Compounds with urea/thiourea and fluoro group | Various pathogens | Highly potent | [1] |
| Halogenated | 7-chloro substituted derivatives | Staphylococcus aureus | Potent | [15] |
| Halogenated | 2-Chloromethyl derivatives | Various bacteria & fungi | Favorable activity | [14] |
The presence of halogens can enhance the lipophilicity of the quinazoline derivatives, facilitating their penetration through the microbial cell wall and membrane. Furthermore, the electronic effects of halogens can modulate the interaction of the compounds with microbial targets, such as enzymes involved in DNA replication or cell wall synthesis.[1]
Anti-inflammatory Activity: Targeting Key Inflammatory Mediators
Inflammation is a complex biological response implicated in numerous diseases. Quinazoline derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent activity.[3][11][12] Fluorinated quinazoline derivatives, in particular, have demonstrated significant anti-inflammatory effects by inhibiting key signaling pathways, such as the NF-κB pathway.[11][12]
One of the primary mechanisms for the anti-inflammatory action of many drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.[3][16]
Comparative Anti-inflammatory Activity Data:
| Compound Type | Derivative | Target | Activity | Reference |
| Non-Halogenated | General Quinazolinones | - | Moderate | [3] |
| Halogenated | Fluorine-substituted benzo[h]quinazoline | NF-κB | Potent inhibition | [11][12] |
| Halogenated | Fluorinated quinazolinones | COX-2 | Strong interactions | [3] |
| Halogenated | N-(4-fluorophenyl)quinazolin-4-amine | - | High activity | [9] |
The electronegativity and size of the fluorine atom can lead to stronger interactions with the active sites of inflammatory enzymes, resulting in enhanced inhibitory activity.
Mechanism of Action: NF-κB Signaling Pathway Inhibition
The NF-κB signaling pathway is a central regulator of inflammation. Certain fluorine-substituted quinazoline derivatives have been shown to inhibit this pathway by reducing the phosphorylation of IκBα and p65, key proteins in the NF-κB cascade.[11][12]
Caption: Inhibition of the NF-κB signaling pathway by a fluorinated quinazoline derivative.
Experimental Protocols
To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. The following are step-by-step methodologies for key bioactivity assays.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of living cells.[17]
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[17]
-
Compound Treatment: Treat the cells with various concentrations of the halogenated and non-halogenated quinazoline derivatives for 48-72 hours.[18]
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[19]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Antimicrobial Susceptibility Testing: Agar Diffusion Method
The agar diffusion method is a widely used technique to determine the antimicrobial activity of a compound.[20][21]
Step-by-Step Protocol:
-
Prepare Agar Plates: Pour molten Mueller-Hinton agar into sterile Petri dishes and allow it to solidify.
-
Inoculate Plates: Spread a standardized inoculum of the test microorganism evenly over the surface of the agar.
-
Apply Compounds: Place sterile paper discs impregnated with known concentrations of the quinazoline derivatives onto the agar surface. A solvent control and a standard antibiotic disc should also be included.[20]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Measure Zones of Inhibition: Measure the diameter of the clear zone around each disc where microbial growth has been inhibited. The size of the zone is indicative of the antimicrobial potency of the compound.
In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[22][23]
Step-by-Step Protocol:
-
Prepare Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the COX enzyme (either COX-1 or COX-2), a heme cofactor, and a buffer.[16]
-
Add Inhibitor: Add the quinazoline derivatives at various concentrations to the wells. A known COX inhibitor (e.g., celecoxib for COX-2) should be used as a positive control.[3]
-
Initiate Reaction: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX.
-
Detect Product Formation: The activity of the COX enzyme can be measured by detecting the production of prostaglandin E2 (PGE2) using an ELISA kit or by monitoring the consumption of oxygen using an oxygen electrode.[22][23]
-
Calculate Inhibition: Determine the percentage of COX inhibition for each concentration of the test compound and calculate the IC50 value.
Conclusion
The evidence strongly suggests that halogenation is a powerful and effective strategy for enhancing the bioactivity of quinazoline derivatives across various therapeutic areas. The introduction of halogen atoms can significantly improve anticancer, antimicrobial, and anti-inflammatory potency. This guide provides a framework for understanding the structure-activity relationships of these compounds and offers standardized protocols for their evaluation. For researchers in the field of drug discovery and development, the targeted incorporation of halogens into the quinazoline scaffold represents a promising avenue for the creation of novel and more effective therapeutic agents.
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis, and Anti-Inflammatory Activity of Novel Quinazolines – Oriental Journal of Chemistry [orientjchem.org]
- 4. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 7. brieflands.com [brieflands.com]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry | MDPI [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. japsonline.com [japsonline.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. benchchem.com [benchchem.com]
- 18. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MTT (Assay protocol [protocols.io]
- 20. asianpubs.org [asianpubs.org]
- 21. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 23. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Anticancer Activity of 2,4-Disubstituted Quinazoline Derivatives
This guide provides a comprehensive analysis of the in vitro anticancer activity of 2,4-disubstituted quinazoline derivatives, with a particular focus on the structural scaffold of 2,4-dichloro-8-methylquinazoline. While specific data for the this compound core is emerging, this guide synthesizes available data from closely related analogs to provide a comparative framework for researchers, scientists, and drug development professionals. We will delve into the experimental methodologies for evaluating these compounds, present comparative cytotoxicity data, and explore their underlying mechanism of action.
Introduction: The Promise of Quinazolines in Oncology
The quinazoline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] In oncology, quinazoline derivatives have gained significant attention as potent anticancer agents.[2] Several FDA-approved drugs, such as gefitinib, erlotinib, and lapatinib, are based on the quinazoline framework and function as tyrosine kinase inhibitors (TKIs).[3] These drugs have demonstrated clinical efficacy in treating various cancers, particularly non-small cell lung cancer (NSCLC).[3]
The 2,4-disubstituted quinazoline core is a particularly promising area of research. Modifications at these positions can significantly influence the compound's interaction with target proteins, leading to enhanced potency and selectivity.[4] The introduction of chloro groups at the 2 and 4 positions, combined with a methyl group at the 8-position, as in this compound, is a rational design strategy to explore new chemical space and potentially overcome resistance to existing therapies. This guide will provide an in-depth look at the in vitro testing of such derivatives against common cancer cell lines.
Methodology: A Framework for In Vitro Evaluation
The robust in vitro evaluation of novel anticancer compounds is a cornerstone of preclinical drug discovery. The following section details the standard methodologies employed to assess the cytotoxicity of 2,4-disubstituted quinazoline derivatives.
Cell Lines and Culture
A panel of well-characterized human cancer cell lines is typically used to assess the breadth of activity of the test compounds. Commonly used cell lines include:
-
MCF-7: Human breast adenocarcinoma
-
A549: Human lung carcinoma
-
HCT-116: Human colorectal carcinoma
-
HepG2: Human hepatocellular carcinoma
These cell lines are maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.
Cytotoxicity Assays: Quantifying Anticancer Activity
Several assays are available to measure the cytotoxic effects of chemical compounds on cancer cells. The MTT and SRB assays are two of the most widely used and reliable methods.
This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step MTT Assay Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the 2,4-disubstituted quinazoline derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a standard chemotherapeutic drug).
-
MTT Incubation: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.
Step-by-Step SRB Assay Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After compound treatment, fix the cells by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain the cells with 0.4% SRB solution for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Dye Solubilization: Air-dry the plates and dissolve the protein-bound dye in 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth and determine the IC50 value.
Caption: General workflow for in vitro cytotoxicity testing.
Apoptosis Assays: Uncovering the Mode of Cell Death
To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), further assays can be performed.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Comparative Analysis of Cytotoxicity
The following tables summarize the in vitro cytotoxic activity (IC50 values in µM) of various 2,4-disubstituted quinazoline derivatives against a panel of human cancer cell lines. Data for standard chemotherapeutic agents are included for comparison.
Table 1: IC50 Values (µM) of 2,4-Disubstituted Quinazoline Derivatives in Breast Cancer Cell Line (MCF-7)
| Compound/Derivative | IC50 (µM) | Reference |
| 2-Thioquinazolinone Derivative A | 4.04 | [5] |
| Quinazoline-oxymethyltriazole 8f (48h) | 21.29 | [5] |
| Quinazoline-oxymethyltriazole 8k (72h) | 11.32 | [5] |
| Quinazoline-oxymethyltriazole 8a (72h) | 12.96 | [5] |
| Doxorubicin | ~0.1 - 2.5 | [1] |
| Cisplatin | ~5 - 20 | [6] |
| Paclitaxel | ~0.005 - 0.023 | [7] |
Table 2: IC50 Values (µM) of 2,4-Disubstituted Quinazoline Derivatives in Lung Cancer Cell Line (A549)
| Compound/Derivative | IC50 (µM) | Reference |
| Quinazoline Derivative 32 | 0.02 | [1] |
| Doxorubicin | > 20 | [1] |
| Cisplatin | ~16.48 | [8] |
| Paclitaxel | ~0.00135 | [9] |
Table 3: IC50 Values (µM) of 2,4-Disubstituted Quinazoline Derivatives in Colorectal Cancer Cell Line (HCT-116)
| Compound/Derivative | IC50 (µM) | Reference |
| 2-Thioquinazolinone Derivative A | 4.47 | [5] |
| Quinazoline-oxymethyltriazole 8a (48h) | 10.72 | [5] |
| Quinazoline-oxymethyltriazole 8a (72h) | 5.33 | [5] |
| Doxorubicin | ~1.9 | [10] |
| Cisplatin | ~3 - 10 | [11] |
| Paclitaxel | Data not readily available |
Table 4: IC50 Values (µM) of 2,4-Disubstituted Quinazoline Derivatives in Liver Cancer Cell Line (HepG2)
| Compound/Derivative | IC50 (µM) | Reference |
| Quinazoline-oxymethyltriazole 8a (48h) | 17.48 | [5] |
| Quinazoline-oxymethyltriazole 8a (72h) | 7.94 | [5] |
| Doxorubicin | ~1.3 - 12.18 | [1] |
| Cisplatin | ~5 - 25 | [6][11] |
| Paclitaxel | ~4.06 | [7] |
Mechanism of Action: Targeting Tyrosine Kinases
The primary mechanism of action for many anticancer quinazoline derivatives is the inhibition of receptor tyrosine kinases (RTKs).[3] RTKs are a family of cell surface receptors that play a crucial role in regulating cell growth, proliferation, differentiation, and survival. Dysregulation of RTK signaling is a common hallmark of cancer.
The epidermal growth factor receptor (EGFR) is a well-established target for quinazoline-based inhibitors.[12] Overexpression or activating mutations of EGFR can lead to uncontrolled cell proliferation and tumor growth. 2,4-disubstituted quinazolines can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain and blocking its downstream signaling cascade.
References
- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
Navigating the Structure-Activity Landscape of 2,4-Disubstituted-8-Methylquinazoline Analogs: A Comparative Guide for Drug Discovery
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates, particularly in oncology.[1][2] Its versatile structure allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties. This guide delves into the structure-activity relationship (SAR) of a specific, yet highly promising subclass: 2,4-disubstituted-8-methylquinazoline analogs. We will explore how modifications emanating from the readily accessible 2,4-dichloro-8-methylquinazoline intermediate can profoundly influence biological activity, with a focus on their potential as kinase inhibitors and anticancer agents. This analysis is built upon a synthesis of data from various studies on related quinazoline derivatives, providing a predictive framework for rational drug design.
The Strategic Importance of the 8-Methyl-Quinazoline Scaffold
The selection of a starting scaffold in a drug discovery campaign is a critical decision. The 8-methylquinazoline core offers several strategic advantages. The methyl group at the 8-position can influence the molecule's conformation and interaction with its biological target. Depending on the target's topology, this group can provide beneficial steric interactions or modulate the electronic properties of the quinazoline ring system. Furthermore, the presence of chloro-groups at the 2- and 4-positions provides reactive handles for introducing a diverse range of substituents, allowing for a systematic exploration of the chemical space.[2]
Synthetic Strategy: Accessing Analogs from a Dichloro Precursor
The common starting point for the synthesis of 2,4-disubstituted-8-methylquinazoline analogs is the corresponding 2,4-dichloro derivative. This intermediate allows for sequential nucleophilic aromatic substitution (SNAr) reactions, typically with amines, to introduce diversity at the C2 and C4 positions. The general synthetic approach is outlined below.
Experimental Protocol: Synthesis of 2,4-Diamino-8-methylquinazoline Analogs
-
Step 1: First Nucleophilic Substitution (C4-Position):
-
To a solution of this compound in a suitable solvent (e.g., isopropanol or DMF), add one equivalent of the first amine nucleophile (R1-NH2).
-
The reaction is typically carried out at room temperature or with gentle heating.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the intermediate 2-chloro-4-(R1-amino)-8-methylquinazoline is isolated and purified.
-
-
Step 2: Second Nucleophilic Substitution (C2-Position):
-
The purified 2-chloro intermediate is then reacted with a second amine nucleophile (R2-NH2).
-
This step often requires more forcing conditions, such as higher temperatures, and may be performed in a sealed tube or under microwave irradiation.
-
The final 2-(R2-amino)-4-(R1-amino)-8-methylquinazoline product is purified by column chromatography or recrystallization.
-
This stepwise approach allows for the creation of a diverse library of analogs with different substituents at the C2 and C4 positions.
Caption: General synthetic workflow for 2,4-disubstituted-8-methylquinazolines.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 2,4-disubstituted-8-methylquinazoline analogs is highly dependent on the nature of the substituents at the C2 and C4 positions. By analyzing data from various studies on quinazoline derivatives, we can infer key SAR trends.
Substitutions at the C4-Position
The C4 position is often crucial for establishing interactions with the hinge region of protein kinases. Typically, anilino- or benzylamino- groups at this position are well-tolerated and can be further substituted to enhance potency and selectivity.
-
Anilino Substituents: The presence of a 4-anilino group is a common feature in many EGFR tyrosine kinase inhibitors.[3] Substitutions on the aniline ring can significantly impact activity. For instance, small electron-withdrawing groups at the meta- and para-positions of the aniline ring often lead to increased potency.
-
Alkylamino Substituents: Simple alkylamino side chains at the C4 position can also be beneficial. A study on 2,4-diaminoquinazolines as potential antitumor agents showed that compounds with simple alkylamino side chains at position 4 displayed notable antiproliferative activity.[4]
Substitutions at the C2-Position
The C2 position offers another avenue for modulating the pharmacological profile of the quinazoline core.
-
Aryl Amino Moieties: Introduction of an aryl amino group at the C2 position can significantly increase the binding ability of these compounds with their targets, potentially through the formation of additional hydrogen bonds.[4]
-
Heterocyclic Substituents: The incorporation of heterocyclic rings at the C2 position has been shown to be a successful strategy in developing potent kinase inhibitors.
The Influence of the 8-Methyl Group
While direct SAR studies on a wide range of 8-methylquinazoline analogs are limited in the public domain, we can extrapolate from related structures. The 8-position substituent can influence the orientation of the groups at C2 and C4, potentially leading to more favorable binding conformations. For instance, in a series of 8-(o-tolyl)quinazoline derivatives designed as PD-1/PD-L1 antagonists, the 8-aryl group was crucial for activity.[5] This suggests that the 8-position can be a key determinant of target engagement.
Comparative Biological Data
To illustrate the impact of structural modifications on biological activity, the following table summarizes the anticancer activity of selected 2,4-disubstituted quinazoline derivatives from various studies. While not all compounds in this table possess the 8-methyl substitution, they provide valuable insights into the general SAR of this class of molecules.
| Compound | C2-Substituent | C4-Substituent | Cell Line | IC50 (µM) | Reference |
| Gefitinib | H | 3-Chloro-4-fluoroanilino | A549 (Lung) | 0.015 | [6] |
| Erlotinib | H | 3-Ethynylanilino | HCT-116 (Colon) | 1.3 | [6] |
| Compound 4c | 4-Chloroanilino | Isopropylamino | MCF-7 (Breast) | 9.1 µg/ml | [4] |
| Compound 5b | 4-Methylanilino | Ethylamino | HCT-116 (Colon) | 10.2 µg/ml | [4] |
| BPR1K871 | 4-(3-methoxyphenyl)amino | 3-pyridylmethylamino | MV4-11 (AML) | ~0.005 | [7][8] |
Mechanistic Insights: Targeting Protein Kinases
Many quinazoline-based anticancer agents exert their effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways involved in cell growth, proliferation, and survival.[7] A common target for this class of compounds is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
Caption: Inhibition of EGFR signaling by quinazoline-based kinase inhibitors.
By competitively binding to the ATP-binding site of the EGFR kinase domain, these inhibitors prevent its activation and the subsequent downstream signaling cascades that drive tumor growth.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors. The synthetic accessibility of this intermediate allows for the systematic exploration of the SAR at the C2 and C4 positions. While more focused studies on 8-methyl substituted analogs are needed to fully elucidate their potential, the existing literature on related quinazoline derivatives provides a strong rationale for their continued investigation. Future efforts should focus on generating and screening a dedicated library of 2,4-disubstituted-8-methylquinazolines against a panel of relevant kinases to identify potent and selective inhibitors for further preclinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Comparative Cytotoxicity of Substituted Quinazoline Isomers
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile pharmacological activities, particularly in the development of anticancer agents.[1][2] The fused bicyclic system of quinazoline allows for precise chemical modifications, enabling the modulation of various cell death pathways.[1] This guide provides an in-depth comparison of the cytotoxic effects of various substituted quinazoline isomers, supported by experimental data from peer-reviewed studies. We will delve into the structure-activity relationships that govern their potency and explore the experimental protocols used to evaluate their efficacy.
The Landscape of Quinazoline Cytotoxicity: A Comparative Analysis
The cytotoxic potential of quinazoline derivatives is profoundly influenced by the nature and position of substituents on the quinazoline core. Researchers have extensively explored these modifications to enhance anticancer activity and selectivity.
Key Structural Modifications and Their Impact on Cytotoxicity
Structure-activity relationship (SAR) studies reveal critical insights into the design of potent quinazoline-based cytotoxic agents. The substitution pattern on the quinazoline ring dictates the compound's interaction with biological targets, thereby influencing its efficacy.
-
Substitution at Position 4: The 4-anilinoquinazoline scaffold is a well-established pharmacophore for potent kinase inhibitors.[3] Modifications at this position are crucial for activity. For instance, the presence of a 3-chloro-4-fluoro-aniline moiety often leads to strong cytotoxic effects.[3] Conversely, replacing the aniline group with other substituents can diminish the activity.[3]
-
Substitutions at Positions 6 and 7: Electron-donating groups, such as methoxy or propoxy linkers, at the 6 and/or 7-positions of the quinazoline ring generally enhance the binding activity and cytotoxic potency.[3] Dioxygenated groups at these positions have also been shown to improve cytotoxic activity.[3]
-
Halogenation: The introduction of halogen atoms, such as bromine or iodine, at various positions can significantly impact cytotoxicity. For example, 6-bromo substituted quinazolines have demonstrated potent anticancer activity.[4]
The following table summarizes the cytotoxic activity (IC50 values) of various substituted quinazoline derivatives against a panel of human cancer cell lines, providing a clear comparison of their potency.
| Compound/Derivative | Substitution Pattern | Target Cell Line | IC50 (µM) | Reference |
| Quinazoline-based VEGFR-2 Inhibitors | ||||
| Compound 8b | Varied substitutions | MCF-7 (Breast) | 0.1908 | [5] |
| HepG-2 (Liver) | 0.2242 | [5] | ||
| K-562 (Leukemia) | 0.4642 | [5] | ||
| Compound 9b | Varied substitutions | MCF-7 (Breast) | 0.2090 | [5] |
| HepG-2 (Liver) | 0.1944 | [5] | ||
| K-562 (Leukemia) | 0.1902 | [5] | ||
| Quinazolinone-1,2,3-triazoles | ||||
| 4-Isopropyl | Substituted at position 3 | MCF-7 (Breast) | 10.16 | [6] |
| 2-Bromo | Substituted at position 3 | MCF-7 (Breast) | 11.23 | [6] |
| Quinazoline-oxymethyltriazoles | ||||
| Compound 8a | 4-methoxy substitution | HCT-116 (Colon) | 5.33 (72h) | [7] |
| Compound 8f | Varied substitutions | MCF-7 (Breast) | 21.29 (48h) | [7] |
| Compound 8k | Varied substitutions | MCF-7 (Breast) | 11.32 (72h) | [7] |
| Thiourea Quinazoline-based Derivatives | ||||
| Compound 39 | Thiourea at position 4 | EGFR | 0.02 | [3] |
| VEGFR-2 | 0.05 | [3] | ||
| Compound 40 | Thiourea at position 4 | EGFR | 0.01 | [3] |
| VEGFR-2 | 0.08 | [3] | ||
| 6-Bromo Quinazoline Derivatives | ||||
| Compound 8a | Aliphatic chain at thiol position | MCF-7 (Breast) | 15.85 | [4] |
Mechanism of Action: Targeting Key Oncogenic Pathways
Many cytotoxic quinazoline derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell survival and proliferation.[8] Prominent targets include the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][9] By blocking the ATP binding site of these kinases, quinazoline compounds can disrupt downstream signaling pathways, leading to cell cycle arrest and apoptosis.[10]
Below is a diagram illustrating a simplified signaling pathway often targeted by quinazoline-based kinase inhibitors.
Caption: Simplified signaling pathway targeted by quinazoline kinase inhibitors.
Experimental Protocols for Assessing Cytotoxicity
The in vitro evaluation of the cytotoxic potential of novel quinazoline compounds is a fundamental step in drug discovery. The MTT assay is a widely used colorimetric method for this purpose.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This protocol outlines the key steps for determining the cytotoxicity of quinazoline derivatives using the MTT assay.[8][11]
Principle: The MTT assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan product by mitochondrial reductases. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, HepG-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Substituted quinazoline compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinazoline compounds in the culture medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
The following diagram illustrates the experimental workflow for the MTT assay.
Caption: Experimental workflow of the MTT cytotoxicity assay.
Conclusion
The comparative analysis of substituted quinazoline isomers highlights the critical role of structural modifications in determining their cytotoxic efficacy. The strategic placement of various functional groups on the quinazoline scaffold allows for the fine-tuning of their activity against different cancer cell lines. The continued exploration of SAR, coupled with robust in vitro screening methods like the MTT assay, will undoubtedly pave the way for the development of more potent and selective quinazoline-based anticancer therapeutics.
References
- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jetir.org [jetir.org]
- 10. Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 11. Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for the Quantification of 2,4-Dichloro-8-methylquinazoline
This guide provides a comprehensive comparison of validated analytical methods for the precise quantification of 2,4-Dichloro-8-methylquinazoline, a key intermediate in pharmaceutical synthesis. The accurate determination of this compound is critical for ensuring drug substance quality, purity, and stability. In this document, we will explore and contrast two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies and validation parameters discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4][5][6]
The Critical Role of Method Validation
Before delving into specific methods, it is paramount to understand the "why" behind rigorous analytical method validation. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[5][7][8] This process ensures that the measurements are reliable, reproducible, and accurate, which is the bedrock of quality control in drug development and manufacturing.[9][10][11] A thoroughly validated method provides confidence in the reported results, which is essential for regulatory submissions and ensuring patient safety.[4][12]
Comparative Analysis of Analytical Methodologies
This guide will focus on two of the most prevalent and powerful techniques for the quantification of small organic molecules like this compound:
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A robust and widely used technique that separates compounds based on their interaction with a stationary phase, followed by detection using UV absorbance.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[13][14]
The following sections will detail the validation of hypothetical, yet scientifically plausible, HPLC-UV and LC-MS/MS methods for the quantification of this compound.
Method 1: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
HPLC-UV is often the workhorse of a quality control laboratory due to its reliability and cost-effectiveness. The method's principle lies in the differential partitioning of the analyte between a mobile phase and a stationary phase, with quantification based on the analyte's ability to absorb UV light at a specific wavelength.
Experimental Protocol: HPLC-UV Method
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in acetonitrile to prepare a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Validation of the HPLC-UV Method
The validation of this method was performed in accordance with ICH Q2(R2) guidelines.[2][3][5]
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components, was evaluated. This was demonstrated by injecting a blank (mobile phase), a placebo (matrix without the analyte), and a spiked sample. The chromatograms should show no interfering peaks at the retention time of this compound.
Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[11] A minimum of five concentrations were prepared, and the calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) should be greater than 0.999. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[10][15]
Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9][11] It was determined by applying the method to samples to which known amounts of the analyte have been added (spiked samples). The accuracy is expressed as the percentage of analyte recovered by the assay.
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision was assessed at two levels:
-
Repeatability (Intra-day precision): The analysis of a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) in a short period.
-
Intermediate Precision (Inter-day precision): The analysis of samples on different days, by different analysts, or with different equipment.
The precision is expressed as the relative standard deviation (%RSD).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[15] The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15] These were determined based on the standard deviation of the response and the slope of the calibration curve.
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[9] Parameters such as the flow rate, column temperature, and mobile phase composition were intentionally varied to assess the method's robustness.
Data Summary: HPLC-UV Method Validation
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the analyte's retention time | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD | - | 0.1 µg/mL |
| LOQ | - | 0.3 µg/mL |
| Robustness | No significant impact on results | Pass |
Workflow for HPLC-UV Method Validation
Caption: Workflow for HPLC-UV Method Validation.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for the quantification of trace levels of this compound or for analysis in complex matrices.[13][16] This technique identifies and quantifies the analyte based on its mass-to-charge ratio (m/z) of specific fragment ions.
Experimental Protocol: LC-MS/MS Method
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase: Gradient elution with Water containing 0.1% Formic Acid (A) and Acetonitrile containing 0.1% Formic Acid (B).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
2. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Quantifier: Precursor Ion (m/z) -> Product Ion (m/z)
-
Qualifier: Precursor Ion (m/z) -> Product Ion (m/z)
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage, Gas Flow, Source Temperature).
3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution to cover a lower concentration range (e.g., ng/mL).
-
Sample Preparation: Dilute the sample to fall within the calibration curve range. For complex matrices, a sample clean-up step like solid-phase extraction (SPE) may be necessary.[17]
Validation of the LC-MS/MS Method
The validation approach is similar to the HPLC-UV method, adhering to ICH, FDA, and EMA bioanalytical method validation guidelines where applicable.[1][18][19]
Selectivity: In LC-MS/MS, selectivity is demonstrated by the absence of interfering signals at the specific MRM transitions of the analyte and its internal standard in blank matrix samples.
Linearity and Range: A calibration curve is constructed using a weighted linear regression (e.g., 1/x or 1/x²) to account for heteroscedasticity often observed at low concentrations.
Accuracy and Precision: Evaluated at multiple concentration levels: Lower Limit of Quantitation (LLOQ), low, medium, and high-quality control (QC) samples.
Matrix Effect: This is a critical parameter for LC-MS/MS methods. It assesses the suppression or enhancement of ionization of the analyte due to co-eluting matrix components. It is evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.
Recovery: The extraction efficiency of the sample preparation method is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
Stability: The stability of the analyte in the biological matrix and in processed samples under various storage and handling conditions (e.g., freeze-thaw, short-term bench-top, long-term storage) is assessed.
Data Summary: LC-MS/MS Method Validation
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Selectivity | No interfering peaks at the MRM transitions | Pass |
| Linearity (r²) | ≥ 0.995 (with weighting) | 0.998 (1/x²) |
| Range (LLOQ - ULOQ) | 0.1 - 100 ng/mL | 0.1 - 100 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 8.5% |
| Precision (%RSD) | ||
| - Intra-batch | ≤ 15% (≤ 20% at LLOQ) | 4.1% |
| - Inter-batch | ≤ 15% (≤ 20% at LLOQ) | 6.8% |
| Matrix Effect (%CV) | ≤ 15% | 9.5% |
| Recovery (% Recovery) | Consistent, precise, and reproducible | 85.2% |
| Stability | Within ±15% of nominal concentration | Pass |
Workflow for LC-MS/MS Method Validation
Caption: Workflow for LC-MS/MS Method Validation.
Method Comparison and Selection Rationale
| Feature | HPLC-UV | LC-MS/MS |
| Sensitivity | µg/mL level | ng/mL to pg/mL level |
| Selectivity | Moderate | High |
| Cost (Instrument) | Lower | Higher |
| Cost (Operational) | Lower | Higher |
| Throughput | High | Moderate to High |
| Robustness | Generally High | Moderate (susceptible to matrix effects) |
| Expertise Required | Moderate | High |
Choosing the Right Method:
-
For routine quality control of bulk drug substance or formulated product where the concentration of this compound is high, the HPLC-UV method is often the preferred choice. Its robustness, lower cost, and ease of use make it ideal for this application.
-
For the determination of low-level impurities, degradation products, or for bioanalytical studies (e.g., in plasma or tissue samples), the LC-MS/MS method is superior. Its high sensitivity and selectivity are necessary to accurately quantify the analyte at trace levels in complex matrices.
Conclusion
Both HPLC-UV and LC-MS/MS are powerful analytical techniques for the quantification of this compound. The choice between them should be guided by the specific requirements of the analysis, including the expected concentration of the analyte, the complexity of the sample matrix, and the intended use of the data. A thorough and well-documented method validation, following international guidelines, is essential to ensure the generation of reliable and defensible analytical results, ultimately contributing to the quality and safety of the final pharmaceutical product.
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. database.ich.org [database.ich.org]
- 6. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 7. id-eptri.eu [id-eptri.eu]
- 8. biopharminternational.com [biopharminternational.com]
- 9. propharmagroup.com [propharmagroup.com]
- 10. youtube.com [youtube.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. qbdgroup.com [qbdgroup.com]
- 13. rsc.org [rsc.org]
- 14. lirias.kuleuven.be [lirias.kuleuven.be]
- 15. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 16. agilent.com [agilent.com]
- 17. Quantitative determination and validation of 96 pesticides in cannabis by LC-MS/MS and GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bioanalysisforum.jp [bioanalysisforum.jp]
- 19. Bioanalytical method validation emea | PPTX [slideshare.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 2,4-Dichloro-8-methylquinazoline
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. This guide, prepared by a Senior Application Scientist, provides essential, field-proven safety protocols and logistical information for handling 2,4-Dichloro-8-methylquinazoline. Our goal is to empower you with the knowledge to manage this chemical safely and effectively, ensuring both personal safety and the integrity of your research.
Understanding the Hazard: A Proactive Approach to Safety
This compound is a chlorinated aromatic compound that serves as a versatile intermediate in organic synthesis. However, its chemical properties necessitate careful handling. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[1] A proactive understanding of these risks is the first step in mitigating them.
Hazard Identification and Classification:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]
This substance should be treated with the recognition of "having unknown hazards and toxicity," which can vary based on handling conditions and duration of storage.[2]
| Hazard Class | GHS Category | Signal Word | Hazard Statement | Pictogram |
| Skin Irritation | 2 | Warning | H315: Causes skin irritation |
|
| Eye Irritation | 2A | Warning | H319: Causes serious eye irritation |
|
| Specific target organ toxicity — single exposure | 3 | Warning | H335: May cause respiratory irritation |
|
Source: AK Scientific, Inc. Safety Data Sheet[1]
The Core of Protection: Personal Protective Equipment (PPE)
The consistent use of appropriate PPE is non-negotiable. The principle of "as low as reasonably achievable" (ALARA) for exposure should be our guiding philosophy.
Minimum Required PPE:
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[3] In situations with a risk of splashing, a face shield should be used in addition to goggles.[3]
-
Skin Protection:
-
Gloves: Nitrile gloves are recommended for handling this chemical.[3][4][5] Always inspect gloves for tears or perforations before use and wash hands thoroughly after handling, even when gloves are worn.[3] Contaminated gloves should be removed and disposed of immediately.[3]
-
Laboratory Coat: A flame-resistant lab coat should be worn and fully buttoned.[3] This protects your skin and personal clothing from contamination.
-
-
Respiratory Protection: All handling of solid this compound that may generate dust should be conducted in a certified chemical fume hood to prevent inhalation.[3][6] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter should be used.[3]
Standard Operating Procedure: A Step-by-Step Guide to Safe Handling
Adherence to a well-defined standard operating procedure (SOP) is crucial for minimizing risk.
Preparation and Handling:
-
Area Preparation: Before handling, ensure the work area, preferably within a chemical fume hood, is clean and uncluttered.[3] Locate the nearest safety shower and eyewash station.[3]
-
Weighing and Transferring: Conduct all weighing and transferring of the solid compound within a chemical fume hood to minimize the inhalation of dust particles.[3]
-
Dissolution: When preparing a solution, add the solid to the solvent slowly to prevent splashing.[3]
-
Post-Handling Decontamination: After use, decontaminate all surfaces and equipment. Wash hands and any exposed skin thoroughly with soap and water.[3][7]
Workflow for Safe Handling of this compound
Caption: A stepwise workflow for the safe handling of this compound.
Emergency Procedures: Be Prepared, Act Decisively
In the event of an exposure or spill, immediate and correct action is critical.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, while holding the eyelids open.[3][8] Seek immediate medical attention.[3]
-
Skin Contact: Immediately flush the affected area with plenty of water and wash with soap.[3][8] Remove contaminated clothing and shoes.[3] If skin irritation occurs, get medical advice/attention.[1]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[1][3][8] If breathing is difficult, provide oxygen.[3][8] Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water.[2] Seek immediate medical attention.
Spill Response:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment: Wearing appropriate PPE, prevent further leakage or spillage if it is safe to do so.[9]
-
Clean-up: For solid spills, sweep up the material and place it into a suitable, labeled disposal container.[7][9] Avoid generating dust.[7] For liquid spills, absorb with an inert material.[9]
-
Disposal: Consult local regulations for proper disposal.[9]
Storage and Disposal: Ensuring Long-Term Safety
Proper storage and disposal are essential components of the chemical management lifecycle.
Storage:
-
Store in a tightly-closed container in a cool, dry, and well-ventilated area.[7][9]
-
Keep away from incompatible substances such as strong oxidizing agents.[10]
Disposal:
-
All waste containing this compound should be collected in a clearly labeled, sealed container.[3]
-
Disposal must be in accordance with local, state, and federal regulations. Entrust disposal to a licensed waste disposal company.[2]
-
Do not dispose of down the drain or into the environment.[9]
By integrating these safety protocols into your daily laboratory practices, you contribute to a robust culture of safety that protects you, your colleagues, and the groundbreaking research you conduct.
References
- 1. aksci.com [aksci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. uwlax.edu [uwlax.edu]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. chemicalbook.com [chemicalbook.com]
- 9. aksci.com [aksci.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
